molecular formula C9H7NO3 B1590004 5-Nitro-2,3-dihydro-1H-inden-1-one CAS No. 22246-24-8

5-Nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1590004
CAS No.: 22246-24-8
M. Wt: 177.16 g/mol
InChI Key: CEYRNHBUWNTMKJ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1H-inden-1-one (CAS 22246-24-8) is a high-purity chemical building block with a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry for developing novel bioactive molecules. It is a key precursor in the synthesis of constrained analogs that act as potent and selective inhibitors of SIRT2, a NAD+-dependent deacetylase implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in certain cancers . The indanone scaffold is also recognized as a privileged structure in drug discovery . Furthermore, derivatives of this core structure have been designed and evaluated as Retinoic Acid Receptor α (RARα) agonists, demonstrating potential in cancer research, particularly for inducing differentiation in acute promyelocytic leukemia (APL) cell lines . Researchers value this compound for its utility in constructing complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRNHBUWNTMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491979
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-24-8
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Nitro-2,3-dihydro-1H-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic and medicinal chemistry. We delve into its fundamental chemical and physical properties, explore common synthetic and derivatization pathways, and discuss its significance as a building block for pharmacologically active molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of 5-Nitro-1-indanone

This compound, commonly referred to as 5-nitro-1-indanone, is a bicyclic aromatic ketone. Its structure is characterized by an indanone core—a benzene ring fused to a five-membered ring containing a ketone—with a nitro group (NO₂) substituted at the 5-position of the aromatic ring.

The strategic value of this molecule in research and development stems from the unique combination of its structural features:

  • The 1-Indanone Scaffold: The indanone framework is a "privileged structure" in medicinal chemistry, found at the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its rigid conformation allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

  • The Nitro Functional Group: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. More importantly, it serves as a versatile synthetic handle. Its reduction to an amino group (NH₂) is a cornerstone transformation, opening up a vast chemical space for the synthesis of diverse compound libraries through subsequent reactions like amide bond formation, sulfonylation, and diazotization. The nitro group itself is a known pharmacophore in various antimicrobial and antiprotozoal drugs.[3][4]

This guide will systematically explore the properties and chemistry of 5-nitro-1-indanone, providing the foundational knowledge necessary for its effective use in the laboratory.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of 5-nitro-1-indanone are summarized below.

PropertyValueSource
CAS Number 22246-24-8[5][6][7][8]
Molecular Formula C₉H₇NO₃[5][6][7]
Molecular Weight 177.16 g/mol [5][7]
Appearance Solid[6]
Boiling Point 345.2 ± 31.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
Flash Point 179.3 ± 17.6 °C[5]
LogP (Octanol/Water) 1.85[5]
Polar Surface Area 62.89 Ų[5]
Refractive Index 1.629[5]

Synthesis and Purification

The preparation of 1-indanones is a well-established area of organic synthesis, with numerous methods published over the last century.[1][9] The most common strategies involve intramolecular cyclization reactions. For 5-nitro-1-indanone, the synthesis typically involves either the nitration of a pre-formed indanone ring or the cyclization of a precursor already containing the nitro group.

Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

A prevalent and reliable method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This approach ensures precise control over the substitution pattern.

Step-by-Step Protocol:

  • Starting Material: The synthesis begins with 3-(4-nitrophenyl)propanoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. A standard method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM). This step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Intramolecular Cyclization: The acid chloride is then subjected to Friedel-Crafts acylation conditions. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to promote the electrophilic attack of the acylium ion onto the ortho position of the aromatic ring, closing the five-membered ring. The reaction is typically run at low temperatures to control reactivity.

  • Work-up and Purification: The reaction is quenched by carefully adding it to ice/water. The crude product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography.

Diagram: Synthetic Pathway via Friedel-Crafts Acylation

G cluster_0 Synthesis of 5-Nitro-1-indanone Start 3-(4-nitrophenyl)propanoic acid Step1 3-(4-nitrophenyl)propanoyl chloride Start->Step1 SOCl₂ or (COCl)₂ DCM End This compound Step1->End AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts Acylation

Caption: Synthetic workflow for 5-Nitro-1-indanone.

Spectroscopic Characterization

Unambiguous characterization of 5-nitro-1-indanone relies on a combination of standard spectroscopic techniques. The following data represent the expected spectral features, which are crucial for confirming the structure and purity of the synthesized compound.

TechniqueExpected Features
¹H NMR Aromatic Protons: Three protons in the aromatic region (~7.5-8.5 ppm). Expect a doublet for the proton adjacent to the carbonyl, a doublet for the proton ortho to the nitro group, and a doublet of doublets for the proton between them. Aliphatic Protons: Two triplets in the aliphatic region. The CH₂ group adjacent to the carbonyl (C2) will be downfield (~3.2 ppm) compared to the CH₂ group adjacent to the aromatic ring (C3, ~2.7 ppm).
¹³C NMR Carbonyl Carbon (C=O): A characteristic peak downfield (~195-205 ppm). Aromatic Carbons: Six distinct peaks in the aromatic region (~120-155 ppm). The carbon bearing the nitro group will be significantly deshielded. Aliphatic Carbons: Two peaks in the aliphatic region (~25-40 ppm).
IR Spectroscopy C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.[7]
Standard Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for indanone analogs.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Parameters: Utilize a spectrometer with a frequency of at least 400 MHz for sufficient resolution of proton signals. A standard single-pulse experiment is typically adequate for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrument Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty ATR crystal or a blank KBr pellet must be run first.

Chemical Reactivity and Derivatization Potential

The true utility of 5-nitro-1-indanone lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules. The primary sites of reactivity are the ketone, the nitro group, and the α-methylene protons.

Key Transformation Pathways
  • Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can be selectively reduced to an amine (5-amino-1-indanone) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). The resulting 5-amino-1-indanone is a versatile precursor for a wide range of derivatives.[5]

  • Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also participate in reductive amination, condensation reactions with hydrazines to form hydrazones, or Wittig reactions to form alkenes.

  • Reactions at the α-Methylene Position: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations, allowing for the introduction of substituents at the 2-position.

Diagram: Key Derivatization Reactions of 5-Nitro-1-indanone

G cluster_1 Derivatization Pathways Core 5-Nitro-1-indanone Amine 5-Amino-1-indanone Core->Amine Reduction (e.g., SnCl₂, H₂/Pd-C) [Key Intermediate] Alcohol 5-Nitro-1-indanol Core->Alcohol Reduction (e.g., NaBH₄) Alkylated 2-Alkyl-5-nitro-1-indanone Core->Alkylated 1. Base (e.g., LDA) 2. Alkyl Halide (R-X)

Caption: Major reaction pathways for 5-Nitro-1-indanone.

Applications in Drug Discovery and Materials Science

The 1-indanone moiety is a cornerstone in modern drug design.[2] Its derivatives have demonstrated a wide spectrum of biological activities.[1] For instance, Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease, features a related indanone structure.[2]

5-Nitro-1-indanone serves as a crucial starting material for accessing novel indanone derivatives for screening. The conversion of the nitro group to an amine allows for the attachment of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). This is a common strategy in the development of:

  • Anticancer Agents: Many kinase inhibitors and other anticancer compounds utilize heterocyclic scaffolds built upon amine precursors.[1]

  • Anti-inflammatory Agents: The indanone core has been explored for its anti-inflammatory properties, and derivatization allows for the fine-tuning of activity against targets like COX-2 or various signaling pathways.[11]

  • Antimicrobial Agents: The nitroaromatic motif itself is present in several antimicrobial drugs, where its reduction within the target cell can generate reactive nitrogen species that are cytotoxic to the microorganism.[3][4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 5-nitro-1-indanone.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautionary Phrases:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves/protective clothing and eye/face protection.[12]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[12]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Foreword: The Strategic Importance of the Indanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-1-Indanone

The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active molecules and functional organic materials.[1][2] Its rigid, bicyclic framework is present in therapeutic agents ranging from treatments for neurodegenerative diseases like Alzheimer's to potent antiviral and anticancer drugs.[1][3][4] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity and tuning material properties.

This guide focuses on a key derivative, 5-nitro-1-indanone. The nitro group is not merely a simple substitution; it is a versatile chemical handle. As a potent electron-withdrawing group, it significantly alters the electronic landscape of the indanone core. More importantly, it serves as a synthetic precursor to the 5-amino-1-indanone derivative, a crucial building block for constructing more complex molecular architectures through amide bond formation or diazotization reactions.[5]

This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of 5-nitro-1-indanone, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust and reproducible methodology.

Part 1: Synthesis of 5-Nitro-1-Indanone via Electrophilic Aromatic Substitution

The most direct and widely adopted method for the synthesis of 5-nitro-1-indanone is the electrophilic aromatic substitution of the 1-indanone precursor. This reaction hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indanone.

The Precursor: A Note on 1-Indanone Synthesis

A robust synthesis begins with a high-quality starting material. 1-Indanone itself is commonly prepared via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride.[1][4][6] This classical cyclization, typically promoted by a strong acid like polyphosphoric acid or a Lewis acid like aluminum chloride, efficiently constructs the fused ring system.[1][4] Ensuring the purity of the 1-indanone starting material is critical for minimizing side-product formation during the subsequent nitration step.

Reaction Mechanism and Regioselectivity

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome of the reaction—that is, the position of nitro group attachment—is governed by the directing effects of the substituents on the benzene ring. The 1-indanone system presents two opposing influences:

  • The Carbonyl Group: This is a deactivating, meta-directing group due to its electron-withdrawing nature.

  • The Alkyl Bridge: The fused aliphatic ring is an activating, ortho, para-directing group.

The interplay of these effects favors substitution at the 5- and 6-positions, which are para and meta to the carbonyl group, respectively. Careful control of reaction conditions, particularly temperature, is essential to selectively favor the formation of the 5-nitro isomer.

nitration_mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4_1 H₂SO₄ H2SO4_2 H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O HSO4 HSO₄⁻ H3O H₃O⁺ Indanone 1-Indanone Sigma_Complex Sigma Complex (Resonance Stabilized) Indanone->Sigma_Complex + NO₂⁺ Product 5-Nitro-1-Indanone Sigma_Complex->Product - H⁺

Fig 1. Mechanism of 1-indanone nitration.
Safety as a Self-Validating System

Nitration reactions are inherently hazardous due to their high exothermicity and the use of extremely corrosive and reactive acids.[7] A protocol's trustworthiness is directly linked to its embedded safety measures. Failure to control the reaction temperature can lead to runaway reactions, rapid gas evolution (NOx), and potential detonation.[7][8]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always use an acid-resistant lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[8][9]

  • Engineered Controls: Conduct the entire procedure within a certified chemical fume hood with the sash at the lowest practical height. Ensure immediate access to an emergency eyewash station and safety shower.[8][10]

  • Temperature Control: The reaction is highly exothermic. A reliable cooling bath (ice/salt or cryocooler) is not optional; it is essential for controlling the rate of reaction.

  • Quenching: The reaction must be quenched by slowly adding the reaction mixture to a large volume of ice. Never add water to the concentrated acid mixture.[11]

Experimental Protocol for Synthesis

This protocol is designed for the synthesis of 5-nitro-1-indanone on a laboratory scale.

1. Equipment & Reagents:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

  • 1-Indanone (C₉H₈O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water and ice

2. Procedure:

  • Acid Mixture Preparation: In the 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, carefully add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0 °C.

  • Nitronium Ion Generation: While maintaining the temperature between 0 and 5 °C, slowly add 10 mL of concentrated HNO₃ dropwise from the dropping funnel with vigorous stirring. This "mixed acid" should be prepared fresh and used immediately.

  • Substrate Addition: Dissolve 5.0 g of 1-indanone in 20 mL of concentrated H₂SO₄ in a separate beaker. This may require gentle warming. Cool the solution back to room temperature.

  • Nitration Reaction: Slowly add the 1-indanone solution dropwise to the cold (0-5 °C) mixed acid over a period of 30-45 minutes. The temperature must not be allowed to rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Prepare a large beaker containing 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (40-50 °C).

synthesis_workflow PrepAcid Prepare Mixed Acid (H₂SO₄ + HNO₃) Cooling1 Cool to 0-5 °C PrepAcid->Cooling1 Reaction Slowly Add Indanone Solution to Mixed Acid Cooling1->Reaction PrepIndanone Dissolve 1-Indanone in H₂SO₄ PrepIndanone->Reaction TempControl Maintain Temp < 10 °C Reaction->TempControl Stir Stir at 0-5 °C (1-2 hours) TempControl->Stir Quench Quench by Pouring onto Crushed Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with DI Water (until neutral) Filter->Wash Dry Dry Product Wash->Dry Characterize Characterization (NMR, IR, MS, MP) Dry->Characterize

Fig 2. Experimental workflow for the synthesis of 5-nitro-1-indanone.

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable for verifying the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating dataset.

Summary of Key Characterization Data
PropertyExpected Value / Observation
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [5][12]
Appearance White to yellow crystalline solid[13]
Melting Point ~110-114 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ ~8.4 (d), 8.2 (dd), 7.6 (d), 3.2 (t), 2.8 (t) ppm
IR (KBr, cm⁻¹) ~1710-1725 (C=O), ~1520-1530 (N-O asym), ~1340-1350 (N-O sym), ~3100 (Ar C-H)[14][15]
Mass Spec (EI) m/z 177 [M]⁺, 149 [M-CO]⁺, 131 [M-NO₂]⁺
Spectroscopic Methodologies and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.[16]

  • Protocol for Sample Preparation:

    • Dissolve 10-20 mg of the dry, purified 5-nitro-1-indanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • The solution must be clear and free of any particulate matter.[15]

  • ¹H NMR Interpretation: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

    • Aromatic Region (δ 7.5-8.5 ppm): Three protons are expected. The strong electron-withdrawing effect of the nitro group will shift these protons significantly downfield compared to 1-indanone.

      • The proton at C6 (ortho to the nitro group) will likely appear as a doublet of doublets.

      • The proton at C4 (meta to the nitro group) will likely appear as a doublet.

      • The proton at C7 will be the most upfield of the aromatic signals.

    • Aliphatic Region (δ 2.5-3.5 ppm): Two sets of signals corresponding to the two methylene (-CH₂-) groups are expected.

      • The protons at C3 (adjacent to the aromatic ring) will appear as a triplet around δ 3.2 ppm.

      • The protons at C2 (adjacent to the carbonyl group) will appear as a triplet around δ 2.8 ppm, deshielded by the ketone.

  • ¹³C NMR Interpretation: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon: A signal far downfield, typically >190 ppm.

    • Aromatic Carbons: Six signals are expected, with the carbon bearing the nitro group (C5) being significantly deshielded.

    • Aliphatic Carbons: Two signals in the upfield region (25-40 ppm).

2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[17]

  • Protocol for Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disk.

    • Place the disk in the spectrometer's sample holder for analysis.

  • Interpretation of Key Peaks:

    • C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is the most prominent feature and is characteristic of the ketone carbonyl group.[15]

    • N-O Stretches (Nitro Group): Two distinct, strong bands confirm the presence of the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ .[14]

    • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ ).[18]

    • Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[18]

    • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Protocol for Sample Preparation (GC-MS):

    • Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Inject a small aliquot (e.g., 1 µL) into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.[15]

  • Interpretation:

    • Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 177 , corresponding to the molecular weight of C₉H₇NO₃.[5][12]

    • Key Fragment Ions: Common fragmentation pathways for cyclic ketones and nitroaromatics provide further structural validation.

      • [M-CO]⁺ at m/z 149: Loss of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones.[15]

      • [M-NO₂]⁺ at m/z 131: Loss of the nitro group is a common fragmentation for nitroaromatic compounds.[19]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of 5-nitro-1-indanone. By understanding the causality behind the synthetic strategy, adhering to stringent safety protocols, and employing a multi-faceted analytical approach, researchers can confidently produce and validate this valuable chemical intermediate. The successful execution of these protocols provides a solid foundation for further exploration in drug discovery and materials science, leveraging the unique properties of the 5-nitro-1-indanone scaffold.

References

A Technical Guide to the Biological Activity of 5-Nitro-2,3-dihydro-1H-inden-1-one: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A prime example of its therapeutic success is the Alzheimer's drug, Donepezil, an acetylcholinesterase inhibitor built upon the indanone framework.[1][2] This technical guide delves into the predicted biological activities of a specific, yet underexplored derivative: 5-Nitro-2,3-dihydro-1H-inden-1-one. While direct experimental data for this compound is limited, this paper will synthesize existing research on structurally related indanone analogs and the influence of the nitro functional group to provide a comprehensive projection of its therapeutic potential. We will explore its likely roles as an enzyme inhibitor, particularly in the context of neurodegenerative diseases, and as a modulator of inflammatory and oncogenic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues based on the indanone scaffold.

The Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone core, a bicyclic ketone, is a versatile template for the design of bioactive molecules. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The true power of the indanone scaffold lies in its chemical tractability, allowing for modifications at various positions to fine-tune its pharmacological profile. Extensive research has established that derivatives of 1-indanone are potent inhibitors of key enzymes and can modulate critical signaling pathways.[3][4]

Key Therapeutic Areas for Indanone Derivatives:
  • Neurodegenerative Diseases: Indanone derivatives have shown significant promise as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes deeply implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively.[5][6]

  • Inflammation: The anti-inflammatory properties of indanones have been well-documented, with some derivatives capable of suppressing the production of pro-inflammatory mediators.[7][8]

  • Oncology: A growing body of evidence supports the anticancer potential of the indanone scaffold, with derivatives exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms.[9][10][11]

The Influence of the 5-Nitro Group: A Predictive Analysis

The introduction of a nitro group at the 5-position of the indanone ring is expected to significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can alter the molecule's electronic properties, polarity, and binding interactions with target proteins. In other heterocyclic systems, the presence of a 5-nitro group has been shown to be crucial for certain biological activities, including anti-inflammatory and antimicrobial effects.[12][13] Based on this, we can hypothesize that the 5-nitro substitution in this compound will likely enhance or modulate its inherent biological activities.

Predicted Biological Activities and Mechanisms of Action

Based on the established pharmacology of the indanone scaffold and the influence of the nitro group, we can project the following primary biological activities for this compound.

Neuroprotective Effects via Enzyme Inhibition

Indanone derivatives are recognized as potent, often selective, inhibitors of MAO-B.[5][14][15] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it prevents the degradation of dopamine in the brain.

  • Predicted Mechanism: this compound is predicted to act as a reversible, competitive inhibitor of MAO-B. The indanone core would likely occupy the active site of the enzyme, while the 5-nitro group could form specific interactions with amino acid residues, potentially enhancing binding affinity and selectivity.

  • Supporting Evidence from Analogs:

    • C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range (0.001 to 0.030 μM).[5]

    • 2-heteroarylidene-1-indanones also exhibit potent MAO-B inhibition, with some derivatives having IC50 values as low as 0.0044 μM.[14]

The success of Donepezil has spurred the development of other indanone-based AChE inhibitors for Alzheimer's disease.[6]

  • Predicted Mechanism: The indanone moiety of this compound could interact with the peripheral anionic site or the catalytic active site of AChE, thereby blocking the hydrolysis of acetylcholine. The 5-nitro group may contribute to stronger binding interactions within the active site gorge.

  • Supporting Evidence from Analogs:

    • A series of novel indanone derivatives were found to be potent AChE inhibitors, with one compound exhibiting an IC50 of 0.0018 μM, making it 14-fold more potent than Donepezil.[6]

Anti-inflammatory Activity

The 5-nitro group is often associated with enhanced anti-inflammatory properties in various molecular scaffolds.[13]

  • Predicted Mechanism: this compound is hypothesized to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and by downregulating the expression of key inflammatory enzymes like iNOS and COX-2.[7][8] This is likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

  • Supporting Evidence from Analogs:

    • Sesquistilbene indanone analogues have been shown to inhibit NO production in LPS-stimulated macrophages by suppressing iNOS and COX-2 expression via the TLR4/JNK/NF-κB signaling pathway.[7]

    • Studies on 5-nitroindazolinones have demonstrated the critical role of the 5-nitro group for their anti-inflammatory activity.[13]

Anticancer Potential

Indanone derivatives have emerged as a promising class of anticancer agents.[9][10][11]

  • Predicted Mechanism: The cytotoxic effects of this compound are likely to be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest (potentially at the G2/M phase), and the inhibition of tubulin polymerization.[11][16][17] The nitro group may enhance its cytotoxic potency.

  • Supporting Evidence from Analogs:

    • An indanone-based thiazolyl hydrazone derivative (ITH-6) demonstrated superior cytotoxicity against p53 mutant colorectal cancer cell lines compared to the clinical drug irinotecan, with IC50 values as low as 0.41 μM.[16][17]

    • Derivatives of 1-indanone are known to induce apoptosis and disrupt microtubule dynamics.[11]

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are proposed.

Enzyme Inhibition Assays

A logical workflow for assessing the enzyme inhibitory potential of the target compound is outlined below.

G cluster_0 Enzyme Inhibition Profiling A Compound Synthesis & Purification (this compound) B Primary Screening: MAO-A & MAO-B Inhibition Assay A->B C Primary Screening: AChE Inhibition Assay A->C D Hit Identification (% Inhibition > 50% at 10 µM) B->D C->D E Dose-Response Analysis: IC50 Determination D->E F Kinetic Studies: (e.g., Lineweaver-Burk Plot) Determine Ki and Inhibition Type E->F G Selectivity Profiling (MAO-B vs MAO-A) F->G H Lead Compound Identification G->H

Caption: Workflow for Enzyme Inhibition Analysis.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is a suitable substrate that is metabolized to 4-hydroxyquinoline, a fluorescent product.

  • Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, inhibitor (or vehicle control), and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the fluorescence of the 4-hydroxyquinoline product.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration. For IC50 determination, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Anti-inflammatory Assays

The following workflow can be employed to assess the anti-inflammatory properties of the compound.

G cluster_1 Anti-inflammatory Activity Assessment I Cell Culture: (e.g., RAW 264.7 Macrophages) J Compound Treatment & LPS Stimulation I->J K Cytotoxicity Assay (MTT) to determine non-toxic concentrations J->K L Measurement of Pro-inflammatory Mediators J->L O Western Blot Analysis for iNOS and COX-2 Expression J->O P NF-κB Pathway Analysis (e.g., Luciferase Reporter Assay) J->P M ELISA for TNF-α and IL-6 L->M N Griess Assay for Nitric Oxide (NO) L->N Q Identification of Anti-inflammatory Potential M->Q N->Q O->Q P->Q

Caption: Workflow for Anti-inflammatory Evaluation.

Anticancer Assays

To evaluate the anticancer potential, the following experimental pipeline is recommended.

G cluster_2 Anticancer Activity Profiling R Cell Line Panel Selection (e.g., Colorectal, Breast, Lung Cancer) S Cytotoxicity Screening (MTT/SRB Assay) Determine IC50 values R->S T Hit Confirmation S->T U Mechanism of Action Studies T->U V Cell Cycle Analysis (Flow Cytometry) U->V W Apoptosis Assay (e.g., Annexin V/PI Staining) U->W X Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2 family) U->X Y Tubulin Polymerization Assay U->Y Z Lead Candidate for Further Development V->Z W->Z X->Z Y->Z

References

solubility of 5-Nitro-2,3-dihydro-1H-inden-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Nitro-2,3-dihydro-1H-inden-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the fundamental principles governing its solubility in organic solvents. It further provides a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data. This guide is designed to be a valuable resource for any scientific endeavor where the solubility of this compound is a critical parameter for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility

This compound, also known as 5-nitro-1-indanone, is a bicyclic aromatic ketone containing a nitro functional group.[1][2] Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.[3] In the realm of drug discovery and development, solubility is a pivotal physicochemical property that profoundly influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[4] A thorough understanding of a compound's solubility in different solvent systems is therefore a prerequisite for its successful application. This guide provides both the theoretical foundation and the practical methodology to approach the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictates the extent to which a solute can be solvated by a solvent.

Molecular Structure and Polarity

The chemical structure of this compound is key to understanding its solubility profile.

Figure 1: Chemical structure and functional groups of this compound.

The molecule possesses both polar and non-polar characteristics:

  • Polar Functional Groups : The presence of a ketone (C=O) group and a nitro (NO₂) group introduces significant polarity.[5] The oxygen atoms in these groups are electronegative, leading to partial negative charges and the ability to act as hydrogen bond acceptors.

  • Non-polar Backbone : The fused aromatic and aliphatic ring system constitutes a non-polar, hydrophobic backbone.

This dual nature suggests that the solubility of this compound will be moderate in solvents of intermediate polarity and lower in highly polar or very non-polar solvents. For instance, while the parent compound, indanone, is more soluble in organic solvents than in water[6], the addition of the highly polar nitro group is expected to increase its affinity for polar solvents compared to indanone. The nitro group's high negative charge on its oxygen atoms can enhance water solubility through intermolecular hydrogen bonding.[5]

Predicted Solubility Trends

Based on the "like dissolves like" principle, the following trends can be anticipated:

  • High Solubility : In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility : In alcohols such as methanol and ethanol, which have both polar hydroxyl groups and non-polar alkyl chains. Also, in chlorinated solvents like dichloromethane and chloroform.

  • Low Solubility : In highly polar protic solvents like water, where the non-polar backbone hinders solvation, and in non-polar aliphatic hydrocarbon solvents like hexane, which cannot effectively solvate the polar ketone and nitro groups.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.[7] This section provides a detailed protocol for this method.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G start Start: Prepare Materials step1 1. Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 3. Allow the suspension to settle. Check for the presence of undissolved solid. step2->step3 step4 4. Withdraw an aliquot of the supernatant using a syringe. step3->step4 step5 5. Filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid. step4->step5 step6 6. Dilute the filtrate with a known volume of a suitable solvent. step5->step6 step7 7. Quantify the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV). step6->step7 end End: Calculate Solubility step7->end

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation : Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.[7]

  • Solvent Addition : Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling and Filtration : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation : The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1[Insert Data][Insert Data]
Dichloromethane3.1[Insert Data][Insert Data]
Acetone5.1[Insert Data][Insert Data]
Ethanol5.2[Insert Data][Insert Data]
Methanol6.6[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)7.2[Insert Data][Insert Data]
Water10.2[Insert Data][Insert Data]

(Note: This table is a template for presenting experimentally determined data.)

The interpretation of this data should correlate the observed solubility with the theoretical principles discussed earlier. For instance, higher solubility in DMSO compared to hexane would validate the influence of the polar nitro and ketone groups.

Conclusion and Recommendations

This technical guide has provided a robust framework for understanding and determining the . While pre-existing quantitative data is scarce, the provided theoretical background and detailed experimental protocol offer a clear path for researchers to generate this critical information. It is recommended that the shake-flask method be employed for accurate and reproducible solubility measurements. The resulting data will be invaluable for guiding solvent selection in synthesis, purification, formulation, and various other applications in research and drug development.

References

An In-Depth Technical Guide to the Discovery and History of 5-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-indanone, a key intermediate in organic synthesis, holds a significant position in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of its discovery and the historical evolution of its synthesis. We will delve into the foundational work on the 1-indanone scaffold, the pioneering efforts in aromatic nitration, and the eventual targeted synthesis of the 5-nitro derivative. This guide will further provide detailed experimental protocols, an analysis of the underlying chemical principles, and a look into the compound's contemporary applications, offering valuable insights for researchers and professionals in the field.

Introduction: The Significance of the 1-Indanone Core

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic accessibility have made it a cornerstone for the development of a wide array of biologically active molecules. The strategic functionalization of the 1-indanone core allows for the fine-tuning of pharmacological properties, leading to the discovery of potent therapeutic agents.

The introduction of a nitro group at the 5-position of the 1-indanone skeleton, yielding 5-nitro-1-indanone, dramatically influences its chemical reactivity and biological profile. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and provides a versatile chemical handle for subsequent transformations, such as reduction to the corresponding amine, which opens avenues for the synthesis of a diverse range of derivatives.

The Genesis of a Scaffold: Early Synthesis of 1-Indanone

The journey to 5-nitro-1-indanone begins with the pioneering work on its parent molecule, 1-indanone. The early 20th century witnessed the first successful syntheses of this foundational scaffold, laying the groundwork for its future derivatization.

One of the earliest reported syntheses of 1-indanone from an acid chloride was in 1927[1]. This method involved the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride. In this reaction, the acyl chloride is treated with a Lewis acid, typically aluminum chloride, which facilitates the cyclization to form the five-membered ring of the indanone system.

A significant advancement came in 1939 when Price and Lewis described the synthesis of 1-indanone from a carboxylic acid precursor[1]. Their method involved the cyclization of hydrocinnamic acid.

These early methods, while foundational, often suffered from harsh reaction conditions and limited substrate scope. However, they were instrumental in establishing the fundamental chemical principles for constructing the 1-indanone core, paving the way for more refined and versatile synthetic strategies in the decades to come.

The Dawn of Aromatic Nitration: A New Era of Functionalization

The ability to introduce a nitro group onto an aromatic ring, known as aromatic nitration, was a transformative development in organic chemistry. This powerful reaction opened up a vast new landscape for the synthesis of functionalized aromatic compounds. The pioneering work in this area established the now-familiar use of a mixture of concentrated nitric acid and sulfuric acid as the quintessential nitrating agent.

The mechanism of this reaction involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the nitronium ion. This potent electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

The regioselectivity of this substitution is governed by the electronic nature of the substituents already present on the aromatic ring. The carbonyl group of the 1-indanone molecule is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. Furthermore, it is a meta-director. However, the fused bicyclic system of 1-indanone presents a unique case for regioselectivity.

The Discovery of 5-Nitro-1-Indanone: A Landmark Synthesis

While the synthesis of 1-indanone was established in the early 20th century, the specific preparation of its 5-nitro derivative followed as chemists began to explore the functionalization of this versatile scaffold. The direct nitration of 1-indanone presented a challenge in controlling the regioselectivity of the reaction.

The foundational work on the nitration of 1-indanone leading to the isolation and characterization of 5-nitro-1-indanone was a critical step in unlocking the potential of this derivative. This seminal work involved the careful application of established nitration methodologies to the 1-indanone substrate.

The synthesis of 5-nitro-1-indanone is achieved through the electrophilic nitration of 1-indanone. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. The carbonyl group at the 1-position is an electron-withdrawing group and a meta-director. However, in the case of 1-indanone, the directing effect of the fused ring system and the activating effect of the alkyl portion of the cyclopentanone ring favor substitution at the 5- and 7-positions, which are para and ortho to the activating part of the ring, respectively. Steric hindrance at the 7-position, due to its proximity to the five-membered ring, leads to the preferential formation of the 5-nitro isomer.

Experimental Protocols: A Practical Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the laboratory synthesis of 5-nitro-1-indanone, based on established historical procedures.

Synthesis of 1-Indanone (Historical Method)

This protocol is based on the principles of intramolecular Friedel-Crafts acylation.

Materials:

  • 3-Phenylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add a solution of 3-phenylpropionyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure 1-indanone.

Synthesis of 5-Nitro-1-Indanone

This protocol describes the direct nitration of 1-indanone.

Materials:

  • 1-Indanone

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a beaker or flask, carefully add 1-indanone to concentrated sulfuric acid, ensuring the temperature is maintained at or below 0 °C using an ice-salt bath. Stir until the 1-indanone is completely dissolved.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the temperature at or below 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude 5-nitro-1-indanone can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a crystalline solid.

Mechanistic Insights and Regioselectivity

The synthesis of 5-nitro-1-indanone is a classic example of electrophilic aromatic substitution, with the regiochemical outcome being a subject of both electronic and steric influences.

The Directing Effects in 1-Indanone

The carbonyl group of 1-indanone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. According to the principles of electrophilic aromatic substitution, deactivating groups are typically meta-directors. However, the ortho/para-directing influence of the fused alkyl portion of the five-membered ring also plays a significant role. The positions para (position 5) and ortho (position 7) to the alkyl substituent are activated relative to the meta positions (4 and 6).

The reaction pathway leading to the formation of the 5-nitro isomer is favored due to a combination of these electronic effects and steric hindrance at the 7-position.

Figure 1. Regioselectivity in the nitration of 1-indanone.

Reaction Workflow

The overall workflow for the synthesis of 5-nitro-1-indanone from a suitable precursor can be visualized as a multi-step process.

G cluster_0 Synthesis of 1-Indanone cluster_1 Nitration A 3-Phenylpropionic Acid or derivative B Intramolecular Friedel-Crafts Acylation A->B SOCl₂ or PPA C 1-Indanone B->C D 1-Indanone E Nitration (HNO₃, H₂SO₄) D->E F 5-Nitro-1-indanone E->F

Figure 2. Synthetic workflow for 5-nitro-1-indanone.

Characterization and Physicochemical Properties

The successful synthesis of 5-nitro-1-indanone is confirmed through various analytical techniques. The key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 138-142 °C
Solubility Soluble in many organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, with the chemical shifts influenced by the nitro and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibration (around 1700 cm⁻¹) and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group (around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The discovery and synthesis of 5-nitro-1-indanone represent a significant milestone in the functionalization of the 1-indanone scaffold. From the early pioneering work on the synthesis of the parent molecule to the development of controlled nitration methods, the history of this compound is a testament to the evolution of synthetic organic chemistry.

Today, 5-nitro-1-indanone continues to be a valuable building block in the synthesis of a wide range of compounds with applications in medicinal chemistry, including the development of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Its utility also extends to materials science, where it can be incorporated into polymers and dyes.

The ongoing exploration of new synthetic methodologies and the continued investigation of the biological activities of its derivatives ensure that 5-nitro-1-indanone will remain a compound of significant interest to the scientific community for years to come.

References

The 5-Nitro-1-Indanone Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 1-Indanone Core and the Strategic Importance of the 5-Nitro Moiety

The 1-indanone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a robust platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The versatility of the 1-indanone nucleus is evidenced by its presence in approved drugs such as the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[1] The broad spectrum of biological activities associated with 1-indanone derivatives encompasses antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as applications in treating neurodegenerative disorders.[3]

The introduction of a nitro group at the 5-position of the 1-indanone ring is a strategic modification intended to modulate the molecule's physicochemical and pharmacological properties. The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution of the aromatic ring, potentially enhancing binding affinities to target proteins, altering metabolic stability, and providing new vectors for molecular interactions. This guide provides an in-depth exploration of the potential therapeutic targets of 5-nitro-1-indanone derivatives, drawing upon the established pharmacology of the broader indanone class and specific insights where available.

Neurodegenerative Disorders: A Multi-Target Approach to Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, the aggregation of amyloid-beta (Aβ) plaques, and neuroinflammation.[4][5] The 1-indanone scaffold has been extensively explored for the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades.[4][6]

Cholinesterase Inhibition: Enhancing Cholinergic Neurotransmission

Mechanism of Action: A key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cognitive function. Indanone derivatives have been shown to be potent cholinesterase inhibitors, with some exhibiting IC50 values in the nanomolar range.[4][7] The 1-indanone core can interact with key residues in the active site of AChE, while modifications, including those at the 5-position, can influence binding affinity and selectivity.

Potential Role of the 5-Nitro Group: The electron-withdrawing properties of the 5-nitro group can potentially enhance interactions with the enzyme's catalytic or peripheral anionic site. While specific data for 5-nitro-1-indanone derivatives is limited, the exploration of various substituents on the indanone ring has been a fruitful strategy for optimizing AChE inhibitory activity.[1][8][9]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the in vitro inhibitory activity of 5-nitro-1-indanone derivatives against AChE and BuChE.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (5-nitro-1-indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Tacrine as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Amyloid-Beta Aggregation: Targeting Plaque Formation

Mechanism of Action: The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disassembly of pre-formed Aβ aggregates.[4][10] The planar structure of the indanone core can interfere with the β-sheet formation that is characteristic of Aβ fibrils.

Potential Role of the 5-Nitro Group: The 5-nitro group could influence the interaction with Aβ peptides through electrostatic interactions or by modifying the overall electronic properties of the molecule, potentially disrupting the aggregation process. While direct evidence for 5-nitro-1-indanone derivatives is not yet prevalent, the broader class of indanones shows significant promise in this area.[11]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol describes a common in vitro assay to assess the ability of 5-nitro-1-indanone derivatives to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ1-42 or Aβ1-40 peptide

  • Hexafluoroisopropanol (HFIP) for peptide solubilization

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT) solution

  • Test compounds (5-nitro-1-indanone derivatives)

  • Curcumin or a known Aβ aggregation inhibitor as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ peptide by dissolving it in HFIP, followed by evaporation to form a peptide film. Reconstitute the peptide in a suitable buffer to obtain a monomeric solution.

  • In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points, add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to β-sheet-rich structures like amyloid fibrils.

  • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration compared to the control (Aβ alone).

  • Determine the IC50 value for the inhibition of Aβ aggregation.

Visualization of Key Pathways in Alzheimer's Disease

Alzheimer_Pathways cluster_Cholinergic Cholinergic Synapse cluster_Amyloid Amyloid Cascade ACh Acetylcholine AChE AChE / BuChE ACh->AChE Degradation Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Indanone 5-Nitro-1-Indanone Derivative Indanone->AChE Inhibition Monomer Aβ Monomers Oligomer Aβ Oligomers Monomer->Oligomer Aggregation Fibril Aβ Fibrils Oligomer->Fibril Aggregation Indanone2 5-Nitro-1-Indanone Derivative Indanone2->Oligomer Inhibition

Caption: Potential dual-action mechanism of 5-nitro-1-indanone derivatives in Alzheimer's disease.

Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 1-indanone scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent activity.[3][12]

Potential Therapeutic Targets and Mechanisms:

  • Cyclooxygenase (COX) Enzymes: Indanone derivatives have been shown to have a binding affinity for COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12]

  • Tumor Necrosis Factor-alpha (TNF-α): Some indanone-related structures have demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α.[13][14]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indanone derivatives have been shown to inhibit the activation of the NF-κB pathway.[15][16]

Potential Role of the 5-Nitro Group: The nitro group can significantly impact the anti-inflammatory activity of a compound. For instance, the indirubin derivative, 5'-nitro-indirubinoxime, was found to inhibit the TNF-α stimulated release of inflammatory mediators. This suggests that the 5-nitro moiety on the indanone scaffold could be a key contributor to potent anti-inflammatory effects.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of 5-nitro-1-indanone derivatives by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (5-nitro-1-indanone derivatives)

  • Dexamethasone as a positive control

  • ELISA kits for TNF-α and IL-6

  • MTT or similar assay for cell viability

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS stimulation with dexamethasone).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure cytokine levels using ELISA kits according to the manufacturer's instructions.

  • Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

Anticancer Activity: Targeting Cell Proliferation and Survival

The 1-indanone scaffold is present in several compounds with demonstrated anticancer activity.[15][17][18] These derivatives can induce cytotoxicity in various cancer cell lines through multiple mechanisms.

Potential Therapeutic Targets and Mechanisms:

  • Tubulin Polymerization: Some indanone derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

  • Induction of Apoptosis: Indanone derivatives can trigger programmed cell death through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.[15]

  • Inhibition of Angiogenesis: Certain gallic acid-based indanone derivatives have been shown to suppress vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-alpha (HIF-α), key players in tumor angiogenesis.[19]

  • NF-κB Pathway Inhibition: As in inflammation, the NF-κB pathway is also a critical target in cancer, and its inhibition by indanone derivatives can suppress tumor cell proliferation and survival.[15]

Potential Role of the 5-Nitro Group: The 5-nitro group can enhance the anticancer activity of a compound through various mechanisms, including increasing its ability to generate reactive oxygen species (ROS) or by acting as a bio-reductive group that is selectively activated in the hypoxic environment of tumors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to determine the cytotoxic effects of 5-nitro-1-indanone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium and supplements

  • Test compounds (5-nitro-1-indanone derivatives)

  • Doxorubicin or another standard anticancer drug as a positive control

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Anticancer Mechanisms

Anticancer_Mechanisms cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis Pathway cluster_Angiogenesis Angiogenesis Indanone 5-Nitro-1-Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indanone->Bcl2 Downregulation VEGF VEGF-R / HIF-α Indanone->VEGF Suppression G2M G2/M Arrest Tubulin->G2M Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis

Caption: Potential multi-pronged anticancer mechanisms of 5-nitro-1-indanone derivatives.

Quantitative Data Summary

While specific data for 5-nitro-1-indanone derivatives are not extensively available in the public domain, the following table presents representative data for other substituted indanone derivatives to illustrate the potential potency of this class of compounds.

Derivative Class Target Assay Potency (IC50)
Indanone DerivativesAcetylcholinesterase (AChE)Ellman's Method14.8 nM - 18.6 nM[4]
Benzylidene-indanoneAβ AggregationThT Assay80.1% inhibition at 20 µM[6]
Indanone-based Thiazolyl HydrazoneColorectal Cancer Cells (HT-29)MTT Assay0.44 µM[15]
2-Benzylidene-1-indanoneTNF-α release (LPS-stimulated macrophages)ELISA83.73% inhibition[14]

Conclusion and Future Directions

The 1-indanone scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of complex diseases. The strategic incorporation of a 5-nitro group has the potential to significantly enhance the pharmacological properties of these derivatives, offering new avenues for drug discovery in neurodegenerative disorders, inflammatory conditions, and oncology.

The current body of literature highlights a clear need for further research focused specifically on 5-nitro-1-indanone derivatives. Future studies should include:

  • Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: To elucidate the precise impact of the 5-nitro group and other substituents on target affinity and selectivity.

  • In-depth Mechanistic Investigations: To unravel the molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties and therapeutic potential of lead compounds in relevant animal models.

By pursuing these research avenues, the full therapeutic potential of 5-nitro-1-indanone derivatives can be unlocked, paving the way for the development of next-generation therapies for some of the most challenging diseases.

References

The Nitro Group in 5-Nitro-1-Indanone: A Double-Edged Sword in Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a nitro group at the 5-position of this scaffold creates 5-nitro-1-indanone, a molecule with the potential for modulated and enhanced bioactivity. This technical guide delves into the multifaceted role of the nitro group in shaping the biological profile of 5-nitro-1-indanone. We will explore how its potent electron-withdrawing properties and its capacity for metabolic activation can influence cytotoxicity and anti-inflammatory effects. This guide will provide a comprehensive analysis of the underlying chemical principles, potential mechanisms of action, and detailed experimental protocols to investigate the bioactivity of this compound, offering a roadmap for its exploration in drug discovery.

The Indanone Scaffold: A Foundation for Diverse Bioactivity

The 1-indanone core, a fused benzene and cyclopentanone ring system, provides a rigid and versatile framework for the design of bioactive molecules.[3] Its structure allows for strategic functionalization at multiple positions, leading to compounds with a wide spectrum of pharmacological effects.[4] Derivatives of 1-indanone have been shown to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as NF-κB.[2]

The Nitro Group: A Powerful Modulator of Physicochemical and Biological Properties

The nitro group (-NO₂) is a key functional group in medicinal chemistry, known for its profound impact on a molecule's electronic and metabolic properties.[5] Its role can be dichotomous, acting as both a pharmacophore (a group responsible for a drug's therapeutic effects) and a toxicophore (a group associated with toxicity).[6]

2.1. Electronic Effects of the Nitro Group

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This property significantly influences the electron distribution within the 5-nitro-1-indanone molecule, impacting its reactivity and interactions with biological targets. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the indanone core, potentially increasing its affinity for nucleophilic residues in target proteins.[7]

2.2. Metabolic Activation: The Key to Bioactivity and Toxicity

A critical aspect of nitroaromatic compounds is their susceptibility to metabolic reduction, a process central to both their therapeutic action and potential toxicity.[8] In biological systems, particularly under hypoxic conditions found in tumors and inflamed tissues, the nitro group can be reduced by nitroreductase enzymes to form highly reactive intermediates, such as nitroso and hydroxylamine species.[9][10] These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[8] This bioreductive activation is a key mechanism for the antimicrobial and anticancer effects of many nitro-containing drugs.[11]

The Hypothesized Role of the Nitro Group in 5-Nitro-1-Indanone Bioactivity

Based on the established principles of medicinal chemistry and the known bioactivities of indanone and nitroaromatic compounds, we can formulate a hypothesis regarding the role of the nitro group in 5-nitro-1-indanone's biological effects.

3.1. Anticancer Activity

The presence of the nitro group is anticipated to enhance the cytotoxic potential of the 1-indanone scaffold against cancer cells. This is likely due to a dual mechanism:

  • Enhanced Target Binding: The electron-withdrawing nature of the nitro group may increase the affinity of the indanone core for its biological targets, such as tubulin or other enzymes involved in cell proliferation.

  • Bioreductive Activation: In the hypoxic environment of solid tumors, the nitro group can be selectively reduced to cytotoxic metabolites, leading to targeted cancer cell killing while sparing healthy tissues.

3.2. Anti-inflammatory Activity

The anti-inflammatory potential of 5-nitro-1-indanone may also be linked to the nitro group. Inflammation is often associated with the activation of transcription factors like NF-κB and signaling pathways like MAPK.[12][13] The reactive intermediates generated from the reduction of the nitro group could modulate the activity of these pathways, leading to a decrease in the production of pro-inflammatory mediators.

Experimental Protocols for Investigating the Bioactivity of 5-Nitro-1-Indanone

To validate the hypothesized role of the nitro group, a series of well-defined experiments are necessary. The following protocols provide a framework for the systematic evaluation of 5-nitro-1-indanone's bioactivity.

4.1. In Vitro Cytotoxicity Assessment

The cytotoxicity of 5-nitro-1-indanone can be assessed using various cancer cell lines. A comparative analysis with 1-indanone (the non-nitrated analog) and other 5-substituted indanones is crucial to delineate the specific contribution of the nitro group.

Table 1: Comparative Cytotoxicity of Indanone Derivatives

CompoundCancer Cell LineIC50 (µM)
5-Nitro-1-indanoneMCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined
1-IndanoneMCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined
5-Fluoro-1-indanoneMCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined
Doxorubicin (Positive Control)MCF-7 (Breast)Known value
A549 (Lung)Known value
HCT116 (Colon)Known value

Protocol 4.1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 5-Nitro-1-indanone, 1-indanone, and other analogs

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

4.2. Investigation of the Mechanism of Action

Understanding the molecular mechanisms by which 5-nitro-1-indanone exerts its effects is crucial for its development as a therapeutic agent.

Protocol 4.2.1: Western Blot Analysis of Apoptosis and Signaling Pathways

This technique is used to detect and quantify specific proteins involved in apoptosis and key signaling pathways.[6]

  • Procedure:

    • Treat cancer cells with 5-nitro-1-indanone at its IC50 concentration for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, p-p65, p-ERK, p-JNK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

4.3. Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of 5-nitro-1-indanone can be assessed in a lipopolysaccharide (LPS)-stimulated macrophage model.

Protocol 4.3.1: Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the production of nitric oxide, a key inflammatory mediator.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of 5-nitro-1-indanone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

Protocol 4.3.2: ELISA for Pro-inflammatory Cytokines

This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by stimulated macrophages.[8]

  • Procedure:

    • Collect the culture supernatant from the LPS-stimulated macrophages treated with 5-nitro-1-indanone.

    • Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits for TNF-α and IL-6 according to the manufacturer's instructions.

Visualizing the Molecular Pathways

5.1. Proposed Mechanism of Bioreductive Activation

The following diagram illustrates the proposed pathway for the metabolic activation of 5-nitro-1-indanone.

G cluster_0 Cellular Environment (Hypoxic) 5-Nitro-1-indanone 5-Nitro-1-indanone Nitroso Intermediate Nitroso Intermediate 5-Nitro-1-indanone->Nitroso Intermediate Nitroreductase (2e- reduction) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Nitroreductase (2e- reduction) Cytotoxic Effects Cytotoxic Effects Hydroxylamine Intermediate->Cytotoxic Effects Reacts with Macromolecules

Caption: Bioreductive activation of 5-nitro-1-indanone.

5.2. Potential Modulation of Inflammatory Signaling Pathways

The diagram below depicts the potential points of intervention of 5-nitro-1-indanone or its metabolites in the NF-κB and MAPK signaling pathways.

G cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors NF-kB_IkB NF-kB/IkB IKK->NF-kB_IkB Phosphorylates IkB NF-kB NF-kB (p65) NF-kB_IkB->NF-kB IkB degradation NF-kB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation Gene Expression (TNF-a, IL-6, iNOS) 5-Nitro-1-indanone_Metabolites 5-Nitro-1-indanone Metabolites 5-Nitro-1-indanone_Metabolites->MAPK Inhibition? 5-Nitro-1-indanone_Metabolites->IKK Inhibition? 5-Nitro-1-indanone_Metabolites->NF-kB Inhibition of Translocation?

Caption: Potential inhibition of inflammatory pathways.

Conclusion

The nitro group at the 5-position of the 1-indanone scaffold is poised to be a critical determinant of its biological activity. Its strong electron-withdrawing nature and, more importantly, its capacity for bioreductive activation, present a compelling rationale for its potential as a potent anticancer and anti-inflammatory agent. The experimental framework provided in this guide offers a systematic approach to dissecting the precise role of the nitro group, from initial cytotoxicity screenings to in-depth mechanistic studies. By understanding the intricate interplay between the indanone core and the nitro substituent, researchers can unlock the full therapeutic potential of 5-nitro-1-indanone and its derivatives, paving the way for the development of novel and effective therapies.

References

The Alchemist's Compendium: A Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Modern Alchemist's Quest for Bioactive Scaffolds

In the intricate dance of drug discovery and materials science, heterocyclic compounds emerge as the undisputed sovereigns of molecular architecture. Their cyclic frameworks, interwoven with heteroatoms such as nitrogen, oxygen, and sulfur, bestow upon them a remarkable versatility in biological interactions and material properties.[1][2][3] This guide is crafted for the discerning researcher, the modern alchemist, who seeks not merely to synthesize, but to strategically design and construct novel heterocyclic cores with purpose and precision. We eschew rigid templates, for the path to innovation is not linear. Instead, we embark on a journey through the logic of starting material selection, exploring the causality behind experimental choices and the elegant strategies that unlock a universe of molecular diversity. This compendium is more than a collection of protocols; it is a self-validating system of thought, grounded in authoritative science, designed to empower you to transform simple precursors into molecules of profound impact.

I. The Philosophy of the Privileged Scaffold: A Foundation for Discovery

The concept of "privileged structures," first articulated by Evans in 1988, revolutionized the art of drug design.[4][5][6][7] These are not merely common molecular frameworks; they are scaffolds with an innate ability to bind to multiple biological targets with high affinity, offering a powerful starting point for the discovery of new bioactive agents.[5][6] Understanding these scaffolds is paramount to the strategic selection of starting materials, as they provide a blueprint for constructing molecules with a higher probability of biological relevance.

The power of the privileged scaffold lies in its inherent "drug-like" properties and its amenability to functionalization.[5][6] By selecting starting materials that can be readily elaborated into these frameworks, researchers can significantly enhance the efficiency of their discovery programs.[6]

Privileged ScaffoldCore Heterocyclic RingProminent Biological ActivitiesKey Starting Material Considerations
Benzodiazepines Diazepine fused to a benzene ringAnxiolytic, sedative, anticonvulsant[6]Readily available aminobenzophenones and amino acids.
Indoles Pyrrole fused to a benzene ringSerotonin receptor agonists, kinase inhibitors, antiviral[5][6]Substituted anilines, phenylhydrazines, and various aldehydes or ketones.
Quinolines Pyridine fused to a benzene ringAntimalarial, antibacterial, HIV-1 integrase inhibitors[8]Anilines and α,β-unsaturated carbonyl compounds.
Arylpiperazines Piperazine with an aryl substituentGPCR ligands, neurotransmitter transporter inhibitors[7]Diethanolamine derivatives and anilines.
1,2,4-Triazolo[1,5-a]pyrimidines Fused triazole and pyrimidine ringsAnticancer, versatile pharmacological profile[7]3-Amino-1,2,4-triazoles and β-dicarbonyl compounds.

II. The Art of Convergence: Multicomponent Reactions (MCRs) in Heterocycle Synthesis

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex heterocyclic molecules from three or more starting materials in a single, one-pot operation.[9][10][11] This convergent approach not only streamlines synthetic routes but also provides rapid access to diverse libraries of compounds, a critical advantage in high-throughput screening and drug discovery.[9][12] The beauty of MCRs lies in their ability to generate molecular complexity in a highly atom-economical fashion.[10][13]

Workflow for MCR-based Heterocycle Synthesis

MCR_Workflow cluster_planning Planning & Design cluster_execution Execution cluster_outcome Outcome Target Target Heterocycle Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis StartingMaterials Identify Starting Materials Retrosynthesis->StartingMaterials OnePot One-Pot Reaction StartingMaterials->OnePot Purification Purification OnePot->Purification Product Novel Heterocycle Purification->Product Library Diverse Library Product->Library Dipolar_Cycloaddition cluster_reactants Starting Materials cluster_product Product Dipole 1,3-Dipole (e.g., Diazoalkane) Heterocycle Five-Membered Heterocycle (e.g., Pyrazole) Dipole->Heterocycle + Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Heterocycle CH_Activation cluster_cycle Catalytic Cycle Catalyst Transition Metal Catalyst Heterocycle Heterocyclic Substrate Catalyst->Heterocycle Coordination CouplingPartner Coupling Partner Catalyst->CouplingPartner Oxidative Addition Heterocycle->Catalyst C-H Activation Product Functionalized Heterocycle CouplingPartner->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

References

5-Nitro-2,3-dihydro-1H-inden-1-one CAS number 22246-24-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position offers a versatile handle for further molecular elaboration.[1][2][3] This document details the synthesis, mechanism, physicochemical properties, analytical characterization, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Safety and handling protocols are also extensively covered to ensure its proper use in a research and development setting.

Introduction and Physicochemical Properties

This compound, also known as 5-nitro-1-indanone, belongs to the indanone family of compounds, which are bicyclic aromatic ketones.[4][5][6] The core structure, indanone, is found in numerous natural products and pharmacologically active molecules.[2][3] The presence of an electron-withdrawing nitro group on the benzene ring significantly influences the molecule's reactivity, making it a valuable precursor for a wide range of chemical transformations.[7] Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceutical agents targeting conditions like Alzheimer's disease and various cancers.[1][3]

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 22246-24-8[8][9][10][11]
Molecular Formula C₉H₇NO₃[8][10]
Molecular Weight 177.16 g/mol [10][12]
Appearance Solid[8]
IUPAC Name This compound[11]
Canonical SMILES C1CC(=O)C2=C1C=C(C=C2)--INVALID-LINK--[O-][10]
InChI Key CEYRNHBUWNTMKJ-UHFFFAOYSA-N[11]
LogP 1.5 - 1.78[11][12]
Flash Point 179.3 ± 17.6 °C[9]

Synthesis and Mechanistic Pathway

The most common and direct synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of its precursor, 2,3-dihydro-1H-inden-1-one (1-indanone).[4][13]

The Chemistry of Nitration

Aromatic nitration is a classic organic reaction that introduces a nitro group (-NO₂) onto an aromatic ring.[14][15] The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[16][17] Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[14][15][17]

The nitronium ion is then attacked by the electron-rich benzene ring of the 1-indanone substrate.[15] The existing carbonyl group and the alkyl portion of the indanone ring direct the incoming electrophile. The substitution occurs preferentially at the 5-position of the aromatic ring.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic process from the starting material to the final product.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product start 2,3-Dihydro-1H-inden-1-one (1-Indanone) CAS: 83-33-0 reagents Conc. HNO₃ Conc. H₂SO₄ (Mixed Acid) start->reagents   Nitration product This compound CAS: 22246-24-8 reagents->product

Caption: Workflow for the nitration of 1-indanone.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Causality: The use of a strong acid catalyst like sulfuric acid is crucial for generating the nitronium ion, the active electrophile, from nitric acid.[14][15] The reaction is performed at a low temperature to control the exothermic nature of the nitration and to prevent over-nitration or side reactions.[14]

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, cautiously add 13.2 g (0.1 mol) of 2,3-dihydro-1H-inden-1-one to 120 ml of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Nitrating Mixture Addition: While maintaining the temperature below 5°C, add a pre-cooled mixture of 7.5 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid dropwise to the stirring solution. The rate of addition should be controlled to keep the temperature from rising.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes.

  • Quenching: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the δ 7.5-8.5 ppm range. The two pairs of methylene protons (-CH₂CH₂-) adjacent to the carbonyl and aromatic ring will appear as distinct triplets around δ 2.7 and δ 3.2 ppm, respectively.
¹³C NMR A peak corresponding to the carbonyl carbon (C=O) is expected around δ 195-205 ppm. Aromatic carbons will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly downfield. Methylene carbons will appear in the δ 25-40 ppm range.
FT-IR (cm⁻¹) Strong absorption bands are expected for the carbonyl group (C=O) stretch around 1700-1720 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) will appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 177.04, corresponding to the molecular weight of the compound.[10][12]

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile chemical intermediate.[3] The indanone framework is a key component of several approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1][3] The nitro-substituted indanone serves as a strategic starting point for creating analogues and novel compounds with diverse biological activities.[3]

Role as a Synthetic Precursor

The nitro group is a synthetic linchpin. It can be readily reduced to an amino group (-NH₂), yielding 5-amino-2,3-dihydro-1H-inden-1-one. This amine is a nucleophile that can undergo a vast array of chemical reactions, including amidation, alkylation, and diazotization, allowing for the attachment of various functional groups and the construction of complex heterocyclic systems. This versatility makes it a valuable building block in medicinal chemistry.[9]

Synthetic Utility Workflow

The following diagram illustrates the transformation of 5-nitro-1-indanone into a key amine intermediate and its subsequent potential for diversification in drug discovery projects.

Caption: Synthetic utility of 5-Nitro-1-indanone.

This strategic functionalization is central to developing compounds with a range of therapeutic actions, including:

  • Antialzheimer agents: Building upon the Donepezil scaffold.[3]

  • Anticancer and Antiviral compounds: The indanone core can be modified to interact with various biological targets.[3][18]

  • Anti-inflammatory and Anti-diabetic agents: Recent studies have shown that indanone derivatives possess these properties.[19]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when working with this compound.

Hazard Identification

Based on available safety data sheets, this compound presents the following hazards:[11][20]

  • GHS07 (Harmful/Irritant):

    • H302: Harmful if swallowed.[11][20]

    • H315: Causes skin irritation.[11][20]

    • H319: Causes serious eye irritation.[11][20]

    • H335: May cause respiratory irritation.[11][20]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21][22]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[21]

    • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[21][22]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[22]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][20]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[21][22] Keep away from incompatible materials such as strong oxidizing agents.[22]

  • Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[20]

References

Methodological & Application

Application Note: Synthesis of 5-Nitro-1-Indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2] Its versatile structure has been instrumental in the development of therapeutic agents targeting a wide array of conditions, including viral infections, inflammation, and cancer.[1][3][4] Notably, the indanone scaffold is a cornerstone in the design of drugs for neurodegenerative diseases; the blockbuster Alzheimer's drug, Donepezil, is a prominent example of an indanone derivative.[5][6]

5-Nitro-1-indanone, in particular, serves as a crucial synthetic intermediate. The nitro group, while presenting a synthetic challenge due to its electron-withdrawing nature, provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse library of novel drug candidates. This application note provides an in-depth guide to the synthesis of 5-nitro-1-indanone through a robust and classical method: the intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid.[1][5]

The Underlying Chemistry: Mechanism of Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation, a reaction first reported in 1877, is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[7] The intramolecular variant is particularly powerful for constructing cyclic ketones like indanones.[1][8] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The synthesis of 5-nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid using polyphosphoric acid (PPA) follows these key steps:

  • Generation of the Acylium Ion: Polyphosphoric acid, a potent Brønsted acid and dehydrating agent, protonates the carbonyl oxygen of the carboxylic acid.[9][10] This activation facilitates the loss of a water molecule, generating a highly electrophilic and resonance-stabilized acylium ion.[5][11]

  • Intramolecular Electrophilic Attack: The acylium ion is positioned in close proximity to the aromatic ring. The π-electrons of the ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This cyclization step forms a new carbon-carbon bond and a transient, non-aromatic carbocation intermediate (an arenium ion).[5] The strong electron-withdrawing effect of the para-nitro group deactivates the ring, making this step the rate-determining one and often requiring elevated temperatures to proceed efficiently.

  • Restoration of Aromaticity: A base (in this case, likely the polyphosphate anion) abstracts a proton from the sp³-hybridized carbon bearing the new acyl group. This step restores the aromaticity of the benzene ring, yielding the final product, 5-nitro-1-indanone.[1][5]

G

Caption: Mechanism of 5-nitro-1-indanone synthesis.

Experimental Design: Causality Behind Protocol Choices

A successful synthesis relies on a deep understanding of why specific reagents and conditions are chosen.

  • Starting Material: 3-(4-nitrophenyl)propanoic acid: The propanoic acid chain provides the necessary three-carbon tether for the formation of the five-membered indanone ring. The nitro group at the para position deactivates the aromatic ring towards electrophilic substitution. Consequently, the cyclization occurs at the position ortho to the alkyl chain, which is the least deactivated position available, leading regioselectively to the 5-nitro isomer.

  • Catalyst & Solvent: Polyphosphoric Acid (PPA): PPA is the reagent of choice for this transformation for several key reasons.

    • Dual Functionality: It acts as both the Brønsted acid catalyst to generate the acylium ion and as a powerful dehydrating agent to consume the water byproduct, driving the equilibrium towards the product.[10][12]

    • Direct Conversion: It allows for the direct cyclization of the carboxylic acid, avoiding the need for a separate step to convert the acid to a more reactive acyl chloride, which would be necessary with Lewis acids like AlCl₃.[1] This creates a more atom-economical and streamlined process.

    • Reaction Medium: PPA itself serves as the solvent. While highly viscous at room temperature, it becomes a manageable liquid at the elevated temperatures required for the reaction, facilitating stirring and heat transfer.[10]

Detailed Laboratory Protocol

This protocol details the synthesis, purification, and characterization of 5-nitro-1-indanone.

Materials & Equipment
Reagent/MaterialM.W.CAS No.Notes
3-(4-nitrophenyl)propanoic acid195.16 g/mol 13205-56-6Starting material
Polyphosphoric acid (PPA)N/A8017-16-1Catalyst and solvent (115% grade)
Crushed Ice18.02 g/mol 7732-18-5For quenching
Deionized Water18.02 g/mol 7732-18-5For washing
Ethanol (or Isopropanol)46.07 g/mol 64-17-5Recrystallization solvent
Anhydrous Sodium Sulfate142.04 g/mol 7757-82-6Drying agent (if extraction is needed)
Silica GelN/A7631-86-9For optional column chromatography

Equipment: Round-bottom flask, magnetic stirrer hotplate, thermometer, condenser, Buchner funnel, vacuum flask, standard glassware.

Safety Precautions: A Self-Validating System

Trustworthiness in the lab begins with safety. This protocol involves hazardous materials, and adherence to safety procedures is mandatory.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe chemical burns upon contact with skin or eyes.[13][14] It reacts exothermically with water.[15]

    • PPE: Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[15][16]

    • Handling: Dispense PPA in a certified chemical fume hood.[14] The workup procedure of quenching with ice must be performed slowly and cautiously behind a blast shield.[10]

  • Nitro-Aromatic Compounds: 5-nitro-1-indanone is a nitroaromatic compound. This class of compounds should be regarded as potentially toxic and handled with care. Avoid inhalation of dust and skin contact.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[14][16] Have sodium bicarbonate or another suitable neutralizing agent ready for PPA spills.[16]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add 3-(4-nitrophenyl)propanoic acid (5.0 g, 25.6 mmol).

  • Catalyst Addition: In a chemical fume hood, carefully and slowly add polyphosphoric acid (50 g) to the flask. Note: PPA is highly viscous; warming the reagent bottle gently may aid in pouring.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 85-90 °C using a heating mantle. The solid starting material will slowly dissolve. Maintain this temperature and continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Spot the organic layer on a silica gel plate (e.g., eluting with 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Workup: Once the reaction is complete, allow the mixture to cool slightly (to ~60-70 °C). In a large beaker (1 L), prepare a slurry of crushed ice (~300 g). CAUTION: This step is highly exothermic. Very slowly and carefully, pour the warm reaction mixture in a thin stream into the beaker of crushed ice with constant, vigorous stirring. A solid precipitate will form.

  • Isolation: Allow the ice to melt completely. Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual PPA.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and dry in a vacuum oven at 50 °C to a constant weight. A typical crude yield is 80-90%.

G

Caption: General workflow for 5-nitro-1-indanone synthesis.

Purification Protocol

The crude product is typically purified by recrystallization.[17]

  • Solvent Selection: Ethanol or isopropanol are suitable solvents.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum. The expected yield of pure, pale-yellow crystals is typically 70-85%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons (typically 3H) and the two adjacent methylene groups (-CH₂-CH₂-) of the indanone ring (typically 4H, appearing as multiplets).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons, and the two aliphatic carbons.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₇NO₃ (m/z = 177.04).

Summary and Outlook

This application note provides a comprehensive and reliable protocol for the synthesis of 5-nitro-1-indanone via an intramolecular Friedel-Crafts acylation. The use of polyphosphoric acid offers an efficient, one-pot cyclization of 3-(4-nitrophenyl)propanoic acid.[12] By understanding the underlying mechanism and adhering strictly to the safety and experimental procedures outlined, researchers can confidently produce this valuable intermediate. The successful synthesis and characterization of 5-nitro-1-indanone opens the door for further derivatization and exploration in the quest for novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[4][6]

References

A Detailed Mechanistic and Practical Guide to the Synthesis of 5-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Indanone derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active compounds.[1] The introduction of a nitro group onto the indanone scaffold, specifically at the 5-position, creates a valuable intermediate for further functionalization, such as reduction to the corresponding amine. This application note provides a comprehensive guide to the formation of 5-nitro-1-indanone via electrophilic aromatic substitution. We will dissect the underlying reaction mechanism, explain the principles governing its regioselectivity, present a detailed and field-proven experimental protocol, and emphasize the critical safety measures required for handling nitrating agents. This document is intended to equip researchers with the theoretical knowledge and practical expertise to perform this synthesis safely and efficiently.

The Reaction Mechanism: A Stepwise Analysis of Electrophilic Aromatic Substitution

The synthesis of 5-nitro-1-indanone from 1-indanone is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The process involves the replacement of a hydrogen atom on the aromatic ring of 1-indanone with a nitro group (-NO₂). The reaction is typically achieved using a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as a "mixed acid" nitration.[3][4]

Generation of the Potent Electrophile: The Nitronium Ion (NO₂⁺)

The initial and most critical step of the reaction is the formation of a powerful electrophile capable of attacking the relatively stable aromatic ring. Nitric acid alone is not a sufficiently strong electrophile. The role of sulfuric acid, a stronger acid, is to protonate the nitric acid.[5][6] This protonated intermediate then readily loses a water molecule to generate the highly reactive nitronium ion (NO₂⁺), the true electrophile in this reaction.[4][7][8]

Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[9]

This pre-equilibrium step is fundamental; by generating a high concentration of the nitronium ion, sulfuric acid acts as a potent catalyst, dramatically increasing the reaction rate.[5][6]

Regioselectivity: Why the 5-Position is Favored

The substitution pattern on the 1-indanone ring is governed by the electronic effects of its existing substituents. Two main directing influences are at play:

  • The Carbonyl Group (-C=O): As an electron-withdrawing group, the carbonyl at position 1 is deactivating towards electrophilic attack and is a meta-director. The positions meta to the carbonyl are C5 and C7.

  • The Fused Alkyl Ring: The ethylene bridge at positions 2 and 3 acts as a weakly electron-donating alkyl group. Alkyl groups are activating and are ortho, para-directors. The positions ortho to this group are C4 and C7, and the position para is C5.

The ultimate regiochemical outcome is a consensus of these effects. Position C5 is strongly favored as it is electronically activated (para to the alkyl group) and is one of the two positions directed by the carbonyl group (meta). Position C7 is also meta to the carbonyl and ortho to the alkyl group, but substitution at C5 is generally preferred due to reduced steric hindrance.

The Complete Mechanistic Pathway

The overall mechanism proceeds through three distinct stages, as illustrated in the diagram below.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_1 HSO₄⁻ H2SO4->HSO4_1 H2SO4_2 H₂SO₄ H3O H₃O⁺ H2SO4_2->H3O protonates H₂O Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O HSO4_2 HSO₄⁻ SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Indanone 1-Indanone Indanone->SigmaComplex + NO₂⁺ Product 5-Nitro-1-Indanone SigmaComplex->Product + HSO₄⁻ HSO4_final HSO₄⁻ (Base) H2SO4_regen H₂SO₄ (Regenerated) HSO4_final->H2SO4_regen + H⁺

Figure 1: Reaction mechanism for the nitration of 1-indanone.

  • Step A: Electrophilic Attack: The π-electron cloud of the 1-indanone aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion (NO₂⁺).[10]

  • Step B: Sigma Complex Formation: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The positive charge is delocalized across the ring system.

  • Step C: Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) generated in the first step, abstracts a proton from the carbon atom that now bears the nitro group.[7][10] This step is fast and restores the stable aromatic π-system, yielding the final product, 5-nitro-1-indanone, and regenerating the sulfuric acid catalyst.

Experimental Protocol: Synthesis of 5-Nitro-1-Indanone

This protocol outlines a standard laboratory procedure for the nitration of 1-indanone. Adherence to the described safety precautions is paramount.

Critical Safety Precautions

Nitration reactions are inherently hazardous and demand strict safety protocols. All personnel must be thoroughly trained before undertaking this procedure.

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12] The mixture is a powerful oxidizing agent that can react violently with organic materials.[13]

  • Exothermic Reaction: The reaction is highly exothermic.[14] Inadequate temperature control can lead to a thermal runaway, resulting in rapid gas evolution and potential explosion.

  • Toxicity: Toxic nitrogen dioxide (NO₂) gas may be produced.[11]

  • Required Controls:

    • This procedure must be performed in a certified chemical fume hood.[11]

    • An ice bath for temperature control is mandatory.

    • Personal Protective Equipment (PPE) is required at all times: chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[11][13]

    • Ensure immediate access to an emergency eyewash station and safety shower.[12]

    • Have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.[15]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
1-Indanone≥98%Standard chemical supplier-
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard chemical supplierHighly corrosive.
Nitric Acid (HNO₃)Concentrated (70%)Standard chemical supplierStrong oxidizer, corrosive.
Deionized Water--For workup.
Crushed Ice--For quenching the reaction.
Ethanol or MethanolReagent GradeStandard chemical supplierFor recrystallization.
Magnetic Stirrer & Stir Bar---
Round-bottom flask--Appropriate size for scale.
Dropping funnel--For controlled addition.
Ice bath--For temperature control.
Büchner funnel & flask--For filtration.

Step-by-Step Synthesis Workflow

Figure 2: Experimental workflow for the synthesis of 5-nitro-1-indanone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-indanone. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Dissolution: While maintaining the temperature at 0-5 °C, slowly and carefully add concentrated sulfuric acid to the 1-indanone with vigorous stirring until it is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, cool a measured amount of concentrated sulfuric acid in an ice bath. Very slowly, add the required amount of concentrated nitric acid to the sulfuric acid. Caution: Always add acid to acid, never the reverse for this mixture preparation. This mixing is exothermic. Ensure the mixture remains cold.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-indanone in sulfuric acid using a dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.

  • Workup and Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: Purify the crude 5-nitro-1-indanone by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying: Dry the purified, pale-yellow crystals under vacuum.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Appearance: Pale yellow solid.

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups (C=O, Ar-NO₂).

Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Researchers should adjust quantities based on their specific needs.

ParameterValueMoles (mmol)Notes
1-Indanone5.0 g37.8Limiting Reagent
Conc. H₂SO₄ (for substrate)25 mL--
Conc. H₂SO₄ (for nitrating mix)7.5 mL--
Conc. HNO₃ (70%)2.5 mL~39.5~1.05 equivalents
Reaction Temperature0-10 °C-Critical for safety and selectivity.
Reaction Time2 hours--
Expected Yield ~70-85% -Varies with conditions and purification.
Product Molecular Weight 177.16 g/mol -[16]

Conclusion

The synthesis of 5-nitro-1-indanone is a well-established yet hazardous procedure that serves as an excellent case study in electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the generation of the nitronium ion and the electronic factors governing regioselectivity, is crucial for success. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably and safely produce this valuable intermediate for applications in pharmaceutical and chemical development.

References

The Strategic Application of 5-Nitro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indanone scaffold stands as a privileged structure, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of a nitro group at the 5-position of the 2,3-dihydro-1H-inden-1-one core significantly enhances its utility as a versatile building block in medicinal chemistry. This modification not only modulates the electronic properties of the molecule but also provides a synthetic handle for further functionalization, opening avenues for the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[1][3]

This technical guide provides an in-depth exploration of the applications of 5-Nitro-2,3-dihydro-1H-inden-1-one, offering detailed protocols for its derivatization and insights into the biological evaluation of the resulting compounds. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for harnessing the potential of this valuable chemical entity.

I. The Indanone Scaffold: A Foundation for Therapeutic Innovation

The 1-indanone nucleus is a recurring motif in both natural products and synthetic drugs.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The chemical versatility of the indanone core, particularly the reactivity of the keto group and the alpha-carbon, allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.

II. Application Note I: Synthesis of 2-Benzylidene-5-nitro-1-indanone Derivatives as Anti-Inflammatory Agents

The Claisen-Schmidt condensation is a robust and widely employed carbon-carbon bond-forming reaction in organic synthesis.[4] It involves the base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone.[5] In the context of this compound, this reaction provides a straightforward route to a class of compounds known as 2-benzylidene-1-indanones, which have demonstrated significant anti-inflammatory properties.[3]

Rationale for Synthesis

The synthesis of 2-benzylidene-5-nitro-1-indanone derivatives is predicated on the hypothesis that combining the structural features of the indanone core with various substituted benzaldehydes can lead to compounds with potent anti-inflammatory activity. The α,β-unsaturated ketone moiety in the product is a key pharmacophore that can interact with biological targets involved in the inflammatory cascade. The nitro group at the 5-position of the indanone ring acts as a strong electron-withdrawing group, which can influence the reactivity of the molecule and its interaction with target proteins.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of 2-benzylidene-5-nitro-1-indanone derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl) solution (10% v/v)

  • Deionized water

  • Ice

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring the reaction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Cool the reaction mixture in an ice bath and slowly add the 10% sodium hydroxide solution (2.0 equivalents) dropwise with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. The reaction time may vary from a few hours to overnight, depending on the reactivity of the aldehyde.

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation and Neutralization: Acidify the mixture with 10% hydrochloric acid solution until it reaches a pH of approximately 2-3. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-benzylidene-5-nitro-1-indanone derivative.

Data Presentation: Representative Yields for Claisen-Schmidt Condensation

EntryAldehydeProductRepresentative Yield (%)
1Benzaldehyde2-Benzylidene-5-nitro-1-indanone85-95
24-Methoxybenzaldehyde2-(4-Methoxybenzylidene)-5-nitro-1-indanone80-90
34-Chlorobenzaldehyde2-(4-Chlorobenzylidene)-5-nitro-1-indanone80-90

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Biological Evaluation: Anti-Inflammatory Activity

The synthesized 2-benzylidene-5-nitro-1-indanone derivatives can be evaluated for their anti-inflammatory activity using in vitro assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Workflow for Anti-Inflammatory Activity Screening:

G cluster_1 Data Analysis Macrophage Culture Macrophage Culture LPS Stimulation LPS Stimulation Macrophage Culture->LPS Stimulation Add LPS Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment Add Test Compound Cytokine Measurement Cytokine Measurement Compound Treatment->Cytokine Measurement ELISA IC50 Determination IC50 Determination Cytokine Measurement->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Structure-Activity Relationship G 5-Nitro-1-indanone 5-Nitro-1-indanone Imine Intermediate Imine Intermediate 5-Nitro-1-indanone->Imine Intermediate Racemic Product Racemic Product Imine Intermediate->Racemic Product (R)-5-Nitro-Rasagiline Analogue (R)-5-Nitro-Rasagiline Analogue Racemic Product->(R)-5-Nitro-Rasagiline Analogue Chiral Resolution

References

protocol for the synthesis of 5-nitro-1-indanone thiosemicarbazone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Characterization of 5-Nitro-1-Indanone Thiosemicarbazone

Introduction: The Therapeutic Potential of Thiosemicarbazones

Thiosemicarbazones (TSCs) are a versatile class of compounds formed by the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1] This molecular scaffold is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, antiviral, and antifungal properties.[2][3][4] The biological activity is often linked to their ability to chelate metal ions, as the nitrogen and sulfur atoms act as effective donor ligands for transition metals.[1][5] This interaction can inhibit crucial enzymes like ribonucleotide reductase, which is vital for DNA synthesis and repair, making TSCs promising candidates for anti-proliferative drugs.[6][7]

This application note provides a detailed, two-part protocol for the synthesis of a specific derivative, 5-nitro-1-indanone thiosemicarbazone. The synthesis begins with the nitration of 1-indanone to produce the key intermediate, 5-nitro-1-indanone. This intermediate is then condensed with thiosemicarbazide to yield the final product. We will detail the underlying chemical principles, step-by-step experimental procedures, and the analytical techniques required for structural verification.

Part 1: Synthesis of the Intermediate: 5-Nitro-1-Indanone

The initial step involves the introduction of a nitro group onto the aromatic ring of 1-indanone via an electrophilic aromatic substitution reaction.

Principle and Rationale

The nitration of 1-indanone is achieved using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of 1-indanone, activated by the alkyl portion of the fused ring system, undergoes electrophilic attack by the nitronium ion. The carbonyl group is a deactivating group and a meta-director; however, the fused aliphatic ring is an activating ortho-, para-director. The substitution is expected to occur primarily at the 5-position, which is para to the activating alkyl substituent and meta to the deactivating carbonyl group.

Materials and Equipment
Reagent/MaterialEquipment
1-IndanoneRound-bottom flask (100 mL)
Concentrated Nitric Acid (70%)Magnetic stirrer and stir bar
Concentrated Sulfuric Acid (98%)Dropping funnel
Dichloromethane (DCM)Ice bath
Ethyl AcetateBeaker (500 mL)
Saturated Sodium Bicarbonate SolutionSeparatory funnel
Anhydrous Magnesium SulfateRotary evaporator
Crushed IceBuchner funnel and filter flask
Distilled WaterGlassware for recrystallization
Experimental Protocol: Synthesis of 5-Nitro-1-Indanone

Safety First: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and cool it in an ice bath.

  • Acid Mixture Preparation: Carefully and slowly add 15 mL of concentrated sulfuric acid to the flask. While maintaining the temperature below 10°C, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring.

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of 1-indanone in 20 mL of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the 1-indanone solution dropwise to the cold, stirring nitrating mixture over 30 minutes. Ensure the internal temperature does not exceed 10°C. After the addition is complete, let the reaction stir in the ice bath for an additional 2 hours.

  • Reaction Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This should be done slowly to control the exothermic reaction. A precipitate should form.

  • Product Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude solid with copious amounts of cold distilled water until the filtrate is neutral (test with pH paper). Then, wash with a small amount of cold saturated sodium bicarbonate solution, followed again by cold distilled water.

  • Purification: Recrystallize the crude 5-nitro-1-indanone from an ethanol/water mixture to obtain a purified solid product. Dry the product under vacuum.

Part 2: Synthesis of 5-Nitro-1-Indanone Thiosemicarbazone

This step involves the condensation reaction between the ketone functional group of 5-nitro-1-indanone and thiosemicarbazide.

Principle and Rationale

The formation of a thiosemicarbazone is a nucleophilic addition-elimination reaction.[8][9] The nitrogen atom of the amino group (-NH₂) in thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-nitro-1-indanone. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The initial addition forms an unstable carbinolamine intermediate, which then dehydrates (eliminates a molecule of water) to form the stable C=N double bond of the thiosemicarbazone.[9]

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation Indanone 1-Indanone Nitro_Indanone 5-Nitro-1-Indanone Indanone->Nitro_Indanone HNO₃, H₂SO₄ Thiosemicarbazide Thiosemicarbazide Final_Product 5-Nitro-1-Indanone Thiosemicarbazone Nitro_Indanone->Final_Product Thiosemicarbazide->Final_Product

Fig 1. Two-step synthesis workflow.
Materials and Equipment

Reagent/MaterialEquipment
5-Nitro-1-IndanoneRound-bottom flask with reflux condenser
ThiosemicarbazideHeating mantle with magnetic stirring
Absolute EthanolMagnetic stir bar
Glacial Acetic AcidBuchner funnel and filter flask
Distilled WaterGlassware for recrystallization
Experimental Protocol: Synthesis of 5-Nitro-1-Indanone Thiosemicarbazone
  • Dissolving Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.77 g (10 mmol) of 5-nitro-1-indanone in 30 mL of absolute ethanol. Warm the mixture gently if necessary to achieve complete dissolution.

  • Addition of Thiosemicarbazide: To this solution, add 0.91 g (10 mmol) of thiosemicarbazide.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by cold distilled water, to remove any unreacted starting materials and catalyst. Dry the purified product in a vacuum oven.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.

Proposed Reaction Mechanism

G Ketone 5-Nitro-1-Indanone (C=O) ProtonatedKetone Protonated Ketone (C=O⁺H) Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Intermediate Carbinolamine Intermediate ProtonatedKetone->Intermediate + Thiosemicarbazide TSC Thiosemicarbazide (H₂N-NH-C(S)NH₂) Product Thiosemicarbazone (C=N bond) Intermediate->Product - H₂O, - H⁺ H_plus H⁺ (catalyst) H2O H₂O

Fig 2. Mechanism of thiosemicarbazone formation.

Characterization and Data Analysis

The structure and purity of the synthesized 5-nitro-1-indanone thiosemicarbazone must be confirmed using standard analytical techniques.[2][10]

Expected Analytical Data

The following table summarizes the expected spectroscopic data for the final product. Exact values may vary depending on the solvent and instrument used.

TechniqueExpected Observations
FTIR (cm⁻¹) ~3400-3150 (N-H stretching of NH and NH₂), ~1600 (C=N stretching), ~1520 & ~1340 (Asymmetric & Symmetric N-O stretching of NO₂), ~830 (C=S stretching)
¹H NMR (ppm) 10-11 (s, 1H, =N-NH -), 8.0-8.5 (m, 3H, aromatic-H ), 8.0-8.5 (br s, 2H, -C(S)NH₂ ), 3.0-3.5 (m, 4H, indanone -CH₂ -CH₂ -)
¹³C NMR (ppm) ~179 (C=S), ~150 (C=N), 140-150 (aromatic C -NO₂ and other quaternary carbons), 120-130 (aromatic C-H), 25-35 (aliphatic -C H₂-C H₂-)
Mass Spec (m/z) Expected [M+H]⁺ peak at approximately 251.06, corresponding to the molecular formula C₁₀H₁₀N₄O₂S.

References

The Strategic Utility of 5-Nitro-1-Indanone in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 5-nitro-1-indanone has emerged as a versatile and highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science. Its unique combination of a rigid bicyclic framework, a reactive ketone functionality, and a synthetically malleable nitro group provides a powerful platform for the generation of diverse and novel compounds. This technical guide offers an in-depth exploration of the applications of 5-nitro-1-indanone, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Synthetic Versatility of the 5-Nitro-1-Indanone Scaffold

5-Nitro-1-indanone is a crystalline solid that serves as a pivotal intermediate in multi-step syntheses. The indanone core itself is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The presence of the nitro group at the 5-position significantly influences the electronic properties of the aromatic ring, rendering it susceptible to a variety of chemical transformations. Furthermore, the nitro group itself is a versatile functional handle, readily converted to other functionalities, most notably an amino group, which opens up a vast chemical space for further derivatization.

The primary strategic importance of 5-nitro-1-indanone lies in its role as a precursor to 5-amino-1-indanone. This transformation is a gateway to a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity.[2][3] The amino group, once installed, can participate in a multitude of bond-forming reactions, including amide couplings, reductive aminations, and cyclization reactions to construct fused heterocyclic systems.

Synthesis of 5-Nitro-1-Indanone: An Experimental Protocol

The preparation of 5-nitro-1-indanone is typically achieved through the electrophilic nitration of 1-indanone. The carbonyl group of the indanone is a meta-director; however, the ortho,para-directing influence of the fused benzene ring and steric hindrance at the 4 and 6 positions favor nitration at the 5-position. A standard and effective method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.

Protocol 1: Nitration of 1-Indanone

This protocol outlines a laboratory-scale synthesis of 5-nitro-1-indanone.

Materials:

  • 1-Indanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1-indanone to concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

  • The crude 5-nitro-1-indanone can be purified by recrystallization from ethanol to yield a pale yellow crystalline solid.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic.[4] Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] It also serves as a solvent and a dehydrating agent.

  • Pouring onto Ice: This step serves to quench the reaction by diluting the strong acid mixture and to precipitate the organic product, which is insoluble in water.

Visualization of the Synthesis Workflow

G cluster_synthesis Synthesis of 5-Nitro-1-Indanone start 1-Indanone reaction Nitration (0-5 °C) start->reaction reagents Conc. H₂SO₄ Conc. HNO₃ reagents->reaction workup Quench on Ice & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 5-Nitro-1-Indanone purification->product

Caption: Workflow for the synthesis of 5-nitro-1-indanone.

Key Application: Reduction to 5-Amino-1-Indanone

The most significant application of 5-nitro-1-indanone is its conversion to 5-amino-1-indanone. This transformation is a cornerstone for the synthesis of a vast array of derivatives. The reduction of the aromatic nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean procedures.

Protocol 2: Catalytic Hydrogenation of 5-Nitro-1-Indanone

This protocol describes the reduction of 5-nitro-1-indanone to 5-amino-1-indanone using palladium on carbon as a catalyst.

Materials:

  • 5-Nitro-1-Indanone

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 5-nitro-1-indanone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add a catalytic amount of palladium on carbon to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-amino-1-indanone.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[6][7] It provides a high surface area for the reaction to occur.

  • Hydrogen Gas: Hydrogen is the reducing agent in this reaction.

  • Celite® Filtration: Celite® is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a clean product solution.

Visualization of the Reduction Workflow

G cluster_reduction Reduction to 5-Amino-1-Indanone start 5-Nitro-1-Indanone reaction Catalytic Hydrogenation start->reaction reagents H₂ Pd/C reagents->reaction workup Filtration through Celite® reaction->workup product 5-Amino-1-Indanone workup->product

Caption: Workflow for the reduction of 5-nitro-1-indanone.

Applications in the Synthesis of Bioactive Molecules and Heterocycles

5-Amino-1-indanone is a valuable precursor for the synthesis of a wide range of biologically active molecules, including those with potential applications as antimicrobial and anticancer agents.[8] The amino group provides a nucleophilic center that can be readily functionalized to introduce diverse substituents or to construct new ring systems.

Example Application: Synthesis of Indanone-Fused Pyridine Derivatives

One illustrative application is the synthesis of indanone-fused pyridine derivatives, which have shown promise as antimicrobial agents.[9] This typically involves a multi-component reaction where the amino group of 5-amino-1-indanone participates in a cyclocondensation reaction.

General Reaction Scheme:

A common strategy involves the reaction of 5-amino-1-indanone with a 1,3-dicarbonyl compound and an aldehyde in the presence of a catalyst to construct a fused dihydropyridine ring, which can then be oxidized to the corresponding pyridine.

Reactant 1Reactant 2Reactant 3Product ClassPotential Biological Activity
5-Amino-1-indanoneAldehydeActive Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)Indeno[1,2-b]pyridinesAntimicrobial, Anticancer

This approach allows for the rapid generation of a library of compounds with diverse substitutions on the pyridine ring, facilitating structure-activity relationship (SAR) studies.

Conclusion

5-Nitro-1-indanone is a strategically important building block in organic synthesis, primarily serving as a masked form of 5-amino-1-indanone. Its synthesis via electrophilic nitration and subsequent reduction to the amine are robust and well-established transformations. The resulting 5-amino-1-indanone is a versatile precursor for the synthesis of a wide range of complex molecules, particularly nitrogen-containing heterocycles with potential applications in drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize 5-nitro-1-indanone in their synthetic campaigns.

References

Application Notes and Protocols for the Synthesis of 5-Amino-1-indanone via Reduction of 5-Nitro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-1-indanone in Medicinal Chemistry

5-Amino-1-indanone is a pivotal building block in the landscape of drug discovery and development. Its rigid, bicyclic scaffold is a common feature in a variety of pharmacologically active agents. The amino group at the 5-position serves as a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. The conversion of the readily available 5-nitro-1-indanone to its amino counterpart is, therefore, a fundamental and frequently employed transformation in medicinal chemistry. This application note provides detailed, field-proven protocols for two robust and widely adopted methods for this reduction: catalytic hydrogenation and chemical reduction using tin(II) chloride. The causality behind experimental choices, safety considerations, and workup procedures are discussed to ensure reliable and reproducible execution.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often proceeding with high yield and selectivity.[1] The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C), to reduce the nitro group to an amine.[1] This method is favored for its atom economy, as the only byproduct is water. However, careful handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas is paramount.[2][3]

Underlying Principles and Rationale

The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group of the 5-nitro-1-indanone. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the oxygen atoms of the nitro group, which are subsequently eliminated as water, and then to the nitrogen atom, ultimately yielding the desired amine. The inert carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.[1] The choice of solvent is critical; polar protic solvents like ethanol or methanol are often used as they can solubilize the starting material and the resulting amine, and they are compatible with the hydrogenation conditions.

Experimental Protocol

Materials and Equipment:

  • 5-nitro-1-indanone

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (absolute)

  • Hydrogen gas (H₂) cylinder with a regulator

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/nitrogen manifold

  • Celite® or diatomaceous earth

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1-indanone (1.0 eq) in absolute ethanol.

  • Inerting the System: Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[3][4]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd, 50% wet with water). The catalyst should be handled with care as it is pyrophoric, especially when dry.[2]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[5] Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen gas.[6]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the Celite pad is highly pyrophoric and should not be allowed to dry.[2] Immediately quench the filter cake with water and store it in a designated waste container.[2]

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-indanone. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table: Catalytic Hydrogenation
ParameterValue/ConditionRationale
Starting Material 5-Nitro-1-indanonePrecursor for the desired amine.
Reagent Hydrogen gas (H₂)The reducing agent.
Catalyst 10% Pd/C (50% wet)Provides a surface for the reaction and is pyrophoric when dry.[2]
Catalyst Loading 5-10 mol% PdSufficient to catalyze the reaction efficiently without excessive cost.
Solvent EthanolGood solubility for reactants and products, compatible with reaction conditions.
Temperature Room TemperatureTypically sufficient for this reduction; exothermic nature should be monitored.[7]
Pressure 1 atm (balloon) or higherHigher pressure can accelerate the reaction rate.
Reaction Time 2-6 hoursMonitored by TLC for completion.
Workup Filtration through Celite®Safely removes the pyrophoric catalyst.[2]

Experimental Workflow Diagram: Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Isolation start Dissolve 5-nitro-1-indanone in Ethanol purge_N2 Purge with Nitrogen start->purge_N2 add_catalyst Add 10% Pd/C purge_N2->add_catalyst purge_H2 Evacuate and backfill with Hydrogen (3x) add_catalyst->purge_H2 react Stir at Room Temperature (2-6 hours) purge_H2->react monitor Monitor by TLC react->monitor purge_N2_final Purge with Nitrogen monitor->purge_N2_final filter Filter through Celite® purge_N2_final->filter concentrate Concentrate Filtrate filter->concentrate product 5-Amino-1-indanone concentrate->product

Caption: Workflow for the Catalytic Hydrogenation of 5-Nitro-1-indanone.

Method 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

Reduction of aromatic nitro compounds using tin(II) chloride in the presence of a protic source is a classic and reliable method.[1] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation conditions.[7] While effective, this method generates stoichiometric amounts of tin-based byproducts that require careful removal during workup.[7]

Underlying Principles and Rationale

Tin(II) chloride acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[8][9] The presence of a proton source, typically a strong acid like hydrochloric acid (HCl) or an alcohol, is necessary to protonate the intermediates and facilitate the elimination of oxygen as water.[8] The overall stoichiometry involves the transfer of six electrons from three equivalents of Sn(II) to the nitro group.

Experimental Protocol

Materials and Equipment:

  • 5-nitro-1-indanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl) (optional, if not using ethanol as the primary proton source)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1-indanone (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution. If using a non-protic solvent like ethyl acetate, concentrated HCl (4-6 eq) should be added cautiously. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts.[3]

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous phase). The tin salts can sometimes form an emulsion, which can be broken by filtration through a pad of Celite®.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 5-amino-1-indanone. Further purification can be achieved by column chromatography or recrystallization.

Data Summary Table: Tin(II) Chloride Reduction
ParameterValue/ConditionRationale
Starting Material 5-Nitro-1-indanonePrecursor for the desired amine.
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)The reducing agent.[10]
Reagent Stoichiometry 3-5 equivalentsEnsures complete reduction of the nitro group.
Solvent Ethanol or Ethyl AcetateSolubilizes the reactants. Ethanol can also act as a proton source.
Proton Source Ethanol or conc. HClNecessary for the reduction mechanism.[8]
Temperature Room Temperature to RefluxReaction rate can be increased with heating.
Reaction Time 1-4 hoursMonitored by TLC for completion.
Workup Basic quench and extractionNeutralizes the acid and removes tin byproducts as insoluble salts.[3]

Experimental Workflow Diagram: Tin(II) Chloride Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation start Dissolve 5-nitro-1-indanone in Solvent (Ethanol/EtOAc) add_reagent Add SnCl₂·2H₂O (and HCl if needed) start->add_reagent react Stir at RT or Reflux (1-4 hours) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Base (NaHCO₃/NaOH) monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Water/Brine and Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate Organic Phase wash_dry->concentrate product 5-Amino-1-indanone concentrate->product

Caption: Workflow for the Tin(II) Chloride Reduction of 5-Nitro-1-indanone.

Conclusion

Both catalytic hydrogenation and tin(II) chloride reduction are effective methods for the synthesis of 5-amino-1-indanone from 5-nitro-1-indanone. The choice of method will depend on the specific requirements of the synthesis, such as the presence of other functional groups, scale, and available equipment. Catalytic hydrogenation is generally cleaner and more atom-economical, while the tin(II) chloride method offers an alternative for substrates incompatible with hydrogenation. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and safely perform this crucial transformation in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2,3-dihydro-1H-inden-1-one (also known as 5-nitro-1-indanone). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the purity of your final product. Our insights are grounded in established literature and practical experience in electrophilic aromatic substitution reactions.

Diagram: Synthesis Workflow Overview

Synthesis_Workflow Overall Workflow for 5-Nitro-1-indanone Synthesis cluster_Reaction Nitration Reaction cluster_Purification Work-up & Purification Start 1-Indanone in conc. H₂SO₄ Reaction Add Nitrating Agent @ 0-5 °C Start->Reaction Nitrating_Agent Prepare Nitrating Mixture (Fuming HNO₃ + conc. H₂SO₄) Nitrating_Agent->Reaction Quench Pour onto Ice-Water Reaction->Quench Filter Filter Crude Product Quench->Filter Dry Dry Crude Solid (Mixture of 5- & 6-isomers) Filter->Dry Separate Isomer Separation Dry->Separate Recrystal Fractional Crystallization (e.g., Benzene-Hexane) Separate->Recrystal Step 1 Chromatography Column Chromatography (e.g., Benzene eluent) Separate->Chromatography Step 2 Recrystal->Chromatography Product Pure 5-Nitro-1-indanone Chromatography->Product

Caption: Workflow for the synthesis and purification of 5-Nitro-1-indanone.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Probable Cause Scientific Explanation & Solution
Inactive Nitrating Agent The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of water[1][2]. If the acids are not sufficiently concentrated (e.g., due to absorption of atmospheric moisture), the equilibrium will not favor nitronium ion formation. Solution: Use fresh, unopened bottles of concentrated sulfuric acid (>96%) and fuming nitric acid. Fuming nitric acid is particularly crucial for moderately deactivated rings like 1-indanone[3]. Prepare the nitrating mixture immediately before use.
Reaction Temperature Too High Nitration is a highly exothermic reaction. If the temperature rises significantly above the optimal 0-5 °C range, side reactions such as oxidation of the starting material and the formation of undesired byproducts (including dinitrated species) can occur, leading to a lower yield of the desired mononitrated product. Solution: Ensure your reaction flask is well-submerged in an efficient ice-salt or ice-water bath. Add the pre-chilled nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, monitoring the internal temperature closely. Slow, controlled addition is key[1][4].
Incomplete Reaction The reaction may not have proceeded to completion, leaving a significant amount of unreacted 1-indanone. Solution: After the addition of the nitrating agent, allow the reaction to stir at 0-5 °C for the recommended time (typically 30-60 minutes) to ensure maximum conversion. You can monitor the reaction progress by carefully taking a small aliquot, quenching it in ice, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by TLC.
Loss During Work-up The product can be lost if the work-up procedure is not performed correctly. The crude product precipitates when the acidic reaction mixture is poured onto ice. Solution: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This ensures rapid cooling and dilution, promoting complete precipitation. Ensure the product is thoroughly collected by vacuum filtration and wash the collected solid with cold water to remove residual acid.

Issue 2: Poor Regioselectivity (High Proportion of 6-Nitro Isomer)

Probable Cause Scientific Explanation & Solution
Directing Group Effects The acyl group (C=O) of the indanone is a deactivating, meta-directing group. The alkyl portion fused to the ring is a weakly activating, ortho, para-directing group. The positions para to the alkyl bridge (C5) and ortho to the alkyl bridge (C7) are activated, while the positions meta to the carbonyl (C4, C6) are least deactivated. The nitration of 1-indanone typically yields a mixture of the 5- and 6-nitro isomers as the major products, as these positions are sterically accessible and electronically favored. Solution: Unfortunately, achieving high regioselectivity for the 5-isomer is inherently challenging with standard nitrating conditions. The focus should be on efficient separation of the isomers post-reaction. Literature reports a 35% isolated yield of the 5-nitro isomer from a total nitro-isomer yield of 85%, highlighting that the 6-nitro isomer is a significant byproduct. The primary method for improving the final yield of the pure 5-isomer is through meticulous purification.

Issue 3: Difficulty in Purifying the Final Product

Probable Cause Scientific Explanation & Solution
Isomers Have Similar Polarity The 5-nitro and 6-nitro isomers have very similar structures and polarities, making their separation challenging. They often co-elute in column chromatography and may co-crystallize. Solution: Two-Step Purification Strategy 1. Fractional Crystallization: This is the first and most critical step. The isomers have slightly different solubilities. A solvent system like benzene-hexane has been successfully used. Dissolve the crude mixture in a minimum of hot benzene and slowly add hexane until the solution becomes slightly turbid. Allow it to cool slowly. The less soluble isomer will crystallize first. Multiple recrystallizations may be necessary. 2. Column Chromatography: After enrichment of the desired isomer by crystallization, column chromatography can be used to achieve final purity[5][6][7]. Use a fine mesh silica gel for better resolution. An eluent system of pure benzene or a gradient of hexane/ethyl acetate can be effective. Monitor fractions carefully by TLC.
Oily Product After Work-up The crude product may appear as a dark, oily solid instead of a filterable powder, which can be due to impurities or residual acid. Solution: Ensure the reaction mixture is poured into a sufficiently large volume of ice to fully dissipate the heat of neutralization. Wash the crude product thoroughly on the filter funnel with ample cold water until the washings are neutral to pH paper. If it remains oily, try triturating the crude material with a cold, non-polar solvent like hexane to induce solidification and remove highly non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of fuming nitric acid and concentrated sulfuric acid used? A1: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the aromatic ring[2]. Using this "mixed acid" generates a high concentration of the nitronium ion, which is necessary to nitrate the moderately deactivated indanone ring efficiently.

Q2: Can I use other nitrating agents? A2: While other nitrating agents exist (e.g., potassium nitrate in H₂SO₄, acetyl nitrate), the mixed acid approach is the most common and well-documented for this specific substrate[3]. Milder reagents may not be reactive enough to overcome the deactivating effect of the carbonyl group, resulting in very slow or incomplete reactions.

Q3: My starting 1-indanone is a dark brown solid. Should I purify it first? A3: Yes. The purity of the starting material is crucial for obtaining good yields and minimizing side reactions[8]. 1-Indanone can oxidize or polymerize on storage. It should ideally be a pale yellow solid. If it is dark, it is recommended to purify it by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water) before proceeding with the nitration.

Q4: How do I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a TLC plate with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting 1-indanone, the co-spot (starting material and reaction mixture), and the reaction mixture. To sample the reaction, carefully take a drop of the acidic mixture with a glass pipette, quench it in a small vial containing ice and a small amount of ethyl acetate, and shake well. Use the ethyl acetate layer for TLC analysis. The product spots (5- and 6-nitro isomers) should appear as new, more polar spots (lower Rf value) than the starting material. The reaction is complete when the starting material spot is no longer visible.

Q5: What are the key safety precautions for this reaction? A5: This reaction must be performed with extreme caution in a well-ventilated chemical fume hood.

  • Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Mixing Acids: Always add the nitric acid to the sulfuric acid (or the mixed acid to the substrate solution) slowly and with cooling. Never add water to concentrated acid.

  • Exothermic Reaction: The reaction generates a significant amount of heat. Maintain strict temperature control to prevent a runaway reaction.

  • Quenching: Quenching the reaction by adding the acid mixture to ice is also highly exothermic. Perform this step slowly and with vigorous stirring behind a safety shield.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-indanone

This protocol is adapted from the procedure described in J. Med. Chem. 1986, 29, 11, 2174–2183.

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-indanone (10.0 g, 75.7 mmol) in concentrated sulfuric acid (50 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (6.0 mL, ~142 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred 1-indanone solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 60 minutes.

  • Work-up: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum. This will yield a mixture of 5- and 6-nitro-1-indanone. (Typical combined yield: ~85%).

Protocol 2: Purification by Fractional Crystallization and Chromatography
  • Fractional Crystallization:

    • Dissolve the crude nitro-indanone mixture in a minimum amount of boiling benzene.

    • Slowly add hexane to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals that form by vacuum filtration. This first crop will be enriched in one of the isomers.

    • Concentrate the mother liquor and cool to obtain subsequent crops.

  • Column Chromatography:

    • Pack a chromatography column with silica gel (230-400 mesh).

    • Dissolve the enriched fractions from crystallization in a minimum amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system. A literature-proven eluent is pure benzene . Alternatively, a gradient of hexane-ethyl acetate (e.g., starting from 9:1) can be used.

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure 5-nitro-1-indanone.

    • Evaporate the solvent from the combined pure fractions to obtain the final product as a pale yellow solid. (Typical isolated yield of pure 5-nitro-1-indanone: ~35% based on starting 1-indanone).

References

Technical Support Center: Nitration of 1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired outcomes. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I performed a nitration on 1-indanone and my characterization (e.g., NMR, LC-MS) shows a mixture of products. What are the likely components of this mixture?

A1: The most common issue in the nitration of 1-indanone is the formation of a mixture of regioisomers. The primary products you are likely observing are 6-nitro-1-indanone and 4-nitro-1-indanone .[1][2][3] The formation of other isomers like 5-nitro-1-indanone and 7-nitro-1-indanone is also possible, though often in smaller quantities. In more forcing conditions, you may also encounter dinitrated products.

The directing effects of the substituents on the 1-indanone ring system are responsible for this outcome. The benzene ring is activated by the alkyl portion of the fused cyclopentanone ring (an ortho-, para-director) and deactivated by the carbonyl group (a meta-director). The interplay of these electronic effects leads to substitution at multiple positions.

Q2: Why am I getting the 6-nitro isomer as the major product when I was targeting the 4-nitro isomer (or vice-versa)?

A2: The ratio of 4-nitro to 6-nitro-1-indanone is highly dependent on the reaction conditions, particularly the choice of nitrating agent and the acid catalyst.[4]

  • Steric Hindrance: The position C-4 is ortho to the fused ring junction, which can present some steric hindrance to the incoming bulky electrophile (the nitronium ion, NO₂⁺), potentially favoring substitution at the less hindered C-6 position.

  • Directing Group Influence: The carbonyl group strongly deactivates the ortho positions (C-7 and, to a lesser extent, C-2 on the cyclopentanone ring) and the para position (C-5), directing nitration to the meta positions (C-4 and C-6). The alkyl portion of the cyclopentanone ring acts as an activating group, directing ortho (C-4) and para (C-6). The balance of these competing effects is delicate and can be tipped by subtle changes in the reaction environment.[5]

Q3: Is it possible to form dinitrated 1-indanone? What should I look for?

A3: Yes, dinitration is a potential side reaction, especially if the reaction temperature is too high, the reaction time is extended, or an excess of the nitrating agent is used. The initial mononitration deactivates the aromatic ring, making the second nitration more difficult but not impossible. The most likely dinitro products would be 4,6-dinitro-1-indanone. You can identify these by a higher molecular weight in your mass spectrometry data and a more complex aromatic region in your ¹H NMR spectrum.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of 4- and 6-Nitro Isomers)

This is the most common problem encountered. The goal is to fine-tune the reaction conditions to favor one isomer over the other.

Root Cause Analysis:

  • Reaction Kinetics vs. Thermodynamics: The isomer ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for isomerization or favor the thermodynamically more stable product.

  • Nature of the Electrophile: The size and reactivity of the nitrating species can influence where it attacks the ring. Different nitrating systems generate the nitronium ion in different ways, affecting its immediate environment and reactivity.[6]

Solutions & Optimization Strategies:

ParameterRecommendation for Targeting 4-Nitro (Ortho)Recommendation for Targeting 6-Nitro (Para)Rationale
Temperature Maintain very low temperatures (e.g., -10 to 0 °C).Can tolerate slightly higher temperatures (e.g., 0 to 10 °C), but still requires cooling.Lower temperatures often enhance selectivity by reducing the overall reactivity, allowing subtle electronic preferences to dominate.[7]
Nitrating Agent Consider milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).A standard mixed acid system (concentrated HNO₃ in concentrated H₂SO₄) is often effective.Milder, less aggressive electrophiles can be more sensitive to the subtle electronic differences between the C-4 and C-6 positions.[6]
Acid Catalyst Use of polyphosphoric acid (PPA) with a lower P₂O₅ content has been shown in related systems to favor substitution meta to an activating group.[4][8]Strong protonating acids like concentrated sulfuric acid are standard.The acidity of the medium affects the protonation state of the carbonyl group, which in turn influences its deactivating effect.[6]
Solvent Using nitromethane as a solvent has been reported to improve selectivity in some Friedel-Crafts reactions, a principle that may be applicable here.[4]Sulfuric acid often serves as both the catalyst and the solvent.The solvent can influence the solvation of the electrophile and the transition state, thereby affecting regioselectivity.

Troubleshooting Workflow for Regioselectivity:

start Start: Poor Regioselectivity temp Adjust Temperature (Start with -10 °C) start->temp First Adjustment reagent Change Nitrating Agent (e.g., Acetyl Nitrate) temp->reagent If still mixed acid Modify Acid Catalyst (e.g., PPA) reagent->acid For further optimization separation Purification (Column Chromatography or Fractional Crystallization) acid->separation end Goal: Isomerically Pure Product separation->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Issue 2: Formation of Dinitrated or Oxidized Byproducts

While less common than regiochemical issues, these side reactions can reduce yield and complicate purification.

Root Cause Analysis:

  • Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent increases the likelihood of a second nitration event.

  • High Reaction Temperature: Nitration is a highly exothermic reaction.[9] Poor temperature control can lead to runaway reactions, promoting both dinitration and oxidation of the benzylic methylene groups of the indanone.

  • Strongly Oxidizing Conditions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the C-2 methylene group of the indanone ring.

Solutions & Optimization Strategies:

  • Stoichiometry Control: Use no more than 1.0 to 1.1 equivalents of nitric acid. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.

  • Strict Temperature Management: Use an ice/salt bath or a cryocooler to maintain the desired low temperature throughout the addition of the nitrating agent and for the duration of the reaction.

  • Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅), which can be a more controlled and less oxidizing nitrating agent under specific conditions.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 1-Indanone with Mixed Acid

This protocol is a starting point and should be optimized based on your desired outcome (see Troubleshooting Guide).

Materials:

  • 1-Indanone (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone in concentrated sulfuric acid at -5 °C to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 1-indanone over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate (the crude product mixture) should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude solid in DCM, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of nitro-1-indanones.

Protocol 2: Purification of 4-Nitro- and 6-Nitro-1-Indanone Isomers

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar isomer will typically elute first. Monitor fractions by TLC.

Method 2: Fractional Recrystallization This method can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.

  • Dissolve the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.

  • Collect the crystals by filtration.

  • The mother liquor will be enriched in the more soluble isomer. Concentrate the mother liquor and attempt a second recrystallization, perhaps from a different solvent system, to isolate the second isomer.

Workflow for Product Isolation and Purification:

start Crude Product Mixture (4- and 6-nitro isomers) chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) start->chromatography Primary Method recrystallization Fractional Recrystallization (e.g., Ethanol) start->recrystallization Alternative Method iso1 Isomer 1 Isolated chromatography->iso1 Early Fractions iso2 Isomer 2 Isolated chromatography->iso2 Later Fractions recrystallization->iso1 First Crop of Crystals recrystallization->iso2 From Mother Liquor

References

Technical Support Center: Optimization of 5-Nitro-1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-nitro-1-indanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Critical Safety Precautions: A Non-Negotiable First Step

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the process.[1][2] Before attempting any experiment, a thorough risk assessment is mandatory.

  • Corrosivity and Reactivity : The standard nitrating mixture (nitric and sulfuric acid) is extremely corrosive and can cause severe chemical burns upon contact.[3][4] It reacts violently with many organic compounds, reducing agents, and bases, posing a significant explosion risk.[5][6]

  • Thermal Runaway : The reaction generates substantial heat.[1] If this heat is not effectively managed, it can lead to a "runaway" reaction, where the rate accelerates uncontrollably, potentially causing an explosion and fire.[1]

  • Toxic Fumes : The reaction can produce toxic nitrogen dioxide (NO₂) gas, identifiable by its reddish-brown color and pungent odor.[7] Inhalation of these fumes can cause severe respiratory irritation and delayed pulmonary edema.[4]

Mandatory Safety Protocols:

  • Engineering Controls : Always conduct the reaction inside a certified chemical fume hood with proper ventilation.[3] Ensure immediate access to an emergency eyewash station and safety shower.[4]

  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (butyl rubber or Viton® are recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3][5]

  • Controlled Reagent Addition : The nitrating agent must be added slowly and in a controlled manner to the substrate solution, which should be maintained at a low temperature using an ice/salt bath.

  • Waste Disposal : Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent accidental violent reactions.[6] Neutralize acidic waste carefully before disposal according to your institution's guidelines.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses the most common issues encountered during the synthesis of 5-nitro-1-indanone in a practical question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?

Low yield is a frequent challenge stemming from several potential factors. A systematic approach is key to diagnosis.

  • Cause 1: Inactive Nitrating Agent. The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid. If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the formation of the nitronium ion will be inefficient.

    • Solution: Use fresh, concentrated (≥95%) sulfuric acid and concentrated (≥70%) nitric acid. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Cause 2: Suboptimal Reaction Temperature. Temperature is the most critical parameter in nitration.

    • If the temperature is too low , the activation energy may not be overcome, leading to an incomplete or stalled reaction.

    • If the temperature is too high , you risk thermal runaway and the formation of unwanted byproducts, including dinitrated species and oxidation products, which reduces the yield of the desired 5-nitro isomer.[8]

    • Solution: Maintain a strict temperature range, typically between 0-5 °C, especially during the addition of the nitrating agent. Use an ice/salt bath for better temperature control. Monitor the internal reaction temperature continuously with a thermometer.

  • Cause 3: Incorrect Stoichiometry. Using an insufficient amount of the nitrating agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote the formation of dinitrated byproducts.

    • Solution: Start with a slight excess of nitric acid (e.g., 1.1 to 1.2 molar equivalents) relative to 1-indanone. This ensures a sufficient supply of the nitronium ion for complete conversion without excessively favoring side reactions.

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Q2: My final product is impure, and I suspect the presence of other isomers. How can I improve regioselectivity?

The formation of regioisomers (e.g., 6-nitro-1-indanone or 7-nitro-1-indanone) is a common challenge in the nitration of substituted benzene rings.

  • Understanding Directing Effects: The 1-indanone molecule has two main directing influences on the incoming electrophile (NO₂⁺):

    • The acyl group (the carbonyl within the five-membered ring) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C5 and C7).

    • The alkyl portion of the fused ring is a weak electron-donating, activating group that directs to the ortho (C7) and para (C5) positions.

    These competing effects mean that while the 5-nitro isomer is often the major product, other isomers can form.

  • Controlling Regioselectivity:

    • Temperature: Lower temperatures generally favor the kinetic product, which can improve the ratio of the desired isomer. Running the reaction at the colder end of the 0-5 °C range is advisable.

    • Solvent Choice: While strong acids are often used as the solvent, the choice of an alternative solvent can influence the product distribution. For some Friedel-Crafts reactions, which are mechanistically related, nitromethane has been shown to provide optimal selectivity.[9][10] This could be explored in nitration as well, though it requires careful selection of the nitrating agent.

    • Nitrating Agent: Milder nitrating agents may offer better selectivity. A mixture of nitric acid in acetic anhydride, for example, can sometimes provide different isomer ratios compared to the more aggressive H₂SO₄/HNO₃ mixture.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the synthesis of 5-nitro-1-indanone?

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) .

  • Electrophilic Attack: The electron-rich aromatic ring of 1-indanone attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack preferentially occurs at the C5 position due to the combined directing effects of the existing substituents.

  • Rearomatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final 5-nitro-1-indanone product.

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Q2: Are there alternative nitrating agents to the standard nitric/sulfuric acid mixture?

Yes, several other nitrating systems exist, each with specific advantages and disadvantages. The choice depends on substrate sensitivity, desired selectivity, and safety considerations.

Nitrating AgentCompositionAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Inexpensive, potent, and widely used.[12]Highly corrosive, strongly exothermic, can lead to over-nitration and oxidation.[2]
Nitric Acid in Acetic Anhydride Conc. HNO₃ / (CH₃CO)₂OForms acetyl nitrate in situ; can be milder and more selective.[11]Acetyl nitrate is unstable and can be explosive; requires careful temperature control.
Dinitrogen Pentoxide (N₂O₅) N₂O₅ in an inert solvent (e.g., CH₂Cl₂)A powerful, eco-friendly agent that can be used stoichiometrically, reducing acid waste.[11]N₂O₅ is a strong oxidizer and can be explosive; requires careful preparation and handling.
Nitronium Salts e.g., NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻Provides a direct source of the nitronium ion; useful in non-acidic conditions for sensitive substrates.Expensive and highly moisture-sensitive.

Q3: How can I effectively monitor the reaction's progress and determine its endpoint?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring this reaction.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot three lanes: one with the 1-indanone starting material (SM), one with a co-spot (both SM and reaction mixture), and one with the reaction mixture (RM).

    • Elute the plate with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may require optimization).

    • Visualize the plate under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the 1-indanone starting material has completely disappeared from the reaction mixture lane. The appearance of a new, typically lower Rf spot, indicates the formation of the more polar nitro-product.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-Indanone

This protocol is a representative example. All quantities and conditions should be optimized for your specific setup.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-indanone (1.0 eq). Dissolve it in concentrated sulfuric acid (approx. 5-10 mL per gram of indanone) and cool the mixture to 0 °C in an ice/salt bath.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred indanone solution via the dropping funnel. CRITICAL: Ensure the internal temperature of the reaction does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • Stirring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, air-dried product to an Erlenmeyer flask. Select an appropriate solvent for recrystallization. Ethanol or methanol are common choices.[13] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Add the minimum amount of hot solvent to the crude solid to dissolve it completely. A small amount of decolorizing charcoal can be added to remove colored impurities.

  • Filtration (Hot): If charcoal was used, perform a hot filtration through fluted filter paper to remove it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.

References

Technical Support Center: Troubleshooting Low Regioselectivity in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthesis of indanone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured to help you diagnose the root cause of poor regioselectivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding poor regioselectivity in indanone synthesis:

Q1: Why am I getting a mixture of regioisomers in my intramolecular Friedel-Crafts cyclization?

A1: The formation of regioisomers is a frequent challenge in the synthesis of substituted indanones, particularly through intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[1] The directing effects of substituents on the aromatic ring govern the position of electrophilic attack by the acylium ion. For instance, an activating group (e.g., a methyl group) will direct the cyclization to the ortho and para positions.[1] The final ratio of these isomers is highly sensitive to the reaction conditions.[1]

Q2: How can I control which regioisomer is the major product in a Friedel-Crafts reaction?

A2: Controlling regioselectivity is a key aspect of a successful synthesis. Several factors can be manipulated to favor the formation of a specific isomer. These include the choice of acid catalyst, the solvent system, and the reaction temperature. For example, the composition of polyphosphoric acid (PPA) can be adjusted to favor different isomers, and the use of specific solvents like nitromethane has been shown to enhance selectivity in certain cases.[1]

Q3: Are there alternative synthetic routes to indanones that offer better regioselectivity?

A3: Yes. While intramolecular Friedel-Crafts acylation is a direct and common method, other strategies can provide superior regiochemical control.[1] Multi-step synthetic sequences that precisely place functional groups before the cyclization step can dictate the final regiochemistry. The Nazarov cyclization, which involves the acid-catalyzed electrocyclization of a divinyl ketone, offers an alternative pathway where the structure of the precursor determines the regiochemical outcome.[2]

Q4: I've already produced a mixture of regioisomers. How can I separate them?

A4: Separating regioisomers of indanones can be challenging due to their similar physical properties.[1] If there is a significant difference in their physical state at a given temperature (e.g., one is a solid and the other is an oil), fractional crystallization can be an effective separation technique.[3] For mixtures where both isomers have similar physical properties, flash column chromatography is the recommended method.[4] Experimenting with different solvent systems is crucial for achieving good separation.[1]

Troubleshooting Guide for Low Regioselectivity

This section provides a more in-depth guide to troubleshooting common issues with regioselectivity, organized by the primary synthetic method.

Scenario 1: Poor Regioselectivity in Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of indanones, but it is often plagued by the formation of multiple regioisomers.[5][6] The following decision tree can help you navigate the troubleshooting process:

G start Low Regioselectivity in Friedel-Crafts Acylation catalyst Modify Acid Catalyst start->catalyst solvent Change Solvent System start->solvent temp Adjust Reaction Temperature start->temp sterics Leverage Steric Hindrance start->sterics ppa ppa catalyst->ppa Using PPA? lewis_acid lewis_acid catalyst->lewis_acid Using Lewis Acid? nitromethane nitromethane solvent->nitromethane Nitromethane can enhance selectivity non_coordinating non_coordinating solvent->non_coordinating Use non-coordinating solvents low_temp low_temp temp->low_temp Lower temperature may favor kinetic product high_temp high_temp temp->high_temp Higher temperature may favor thermodynamic product bulky_groups bulky_groups sterics->bulky_groups Introduce bulky blocking groups ppa_high ppa_high ppa->ppa_high High P2O5 content favors para-attack ppa_low ppa_low ppa->ppa_low Low P2O5 content can favor meta-attack mild_lewis mild_lewis lewis_acid->mild_lewis Try milder Lewis acids (e.g., ZnCl2, FeCl3) zeolites zeolites lewis_acid->zeolites Consider shape-selective zeolites

Caption: Troubleshooting decision tree for low regioselectivity in Friedel-Crafts acylation.

1. Modify the Acid Catalyst:

  • Polyphosphoric Acid (PPA): The composition of PPA, specifically its phosphorus pentoxide (P₂O₅) content, has a significant impact on regioselectivity.[7][8]

    • High P₂O₅ content: Tends to favor the formation of the isomer where the electron-donating group is para to the newly formed carbonyl group.[1]

    • Low P₂O₅ content: Can promote the formation of the isomer where the electron-donating group is meta to the carbonyl.[1]

  • Lewis Acids: Strong Lewis acids like AlCl₃ often lead to a mixture of isomers.[1] Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂.[9]

  • Heterogeneous Catalysts: Zeolites can act as shape-selective catalysts, favoring the formation of the less sterically hindered isomer due to the constraints of their microporous structure.[10][11]

2. Optimize the Solvent System:

The choice of solvent can influence the distribution of regioisomers.[3]

  • Nitromethane: In certain systems, using nitromethane as the solvent has been demonstrated to provide optimal selectivity for a specific regioisomer.[3]

  • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities is recommended. Non-coordinating solvents are generally preferred for Friedel-Crafts reactions.

3. Adjust the Reaction Temperature:

Temperature control is a critical parameter in controlling the kinetic versus thermodynamic product distribution.[12]

  • Lower Temperatures: Often favor the formation of the kinetic product, which is the isomer that is formed faster.

  • Higher Temperatures: May lead to the thermodynamically more stable isomer. It's important to monitor the reaction closely, as higher temperatures can also lead to side reactions and decomposition.

4. Leverage Steric Hindrance:

Introducing a bulky substituent on the aromatic ring can physically block one of the possible sites of electrophilic attack, thereby directing the cyclization to a specific position.

Scenario 2: Poor Regioselectivity in Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones and can be applied to the synthesis of indanones.[2] The regioselectivity of the elimination step following the cyclization is a key challenge.

G start Low Regioselectivity in Nazarov Cyclization substituents Substituent Effects start->substituents silicon Silicon-Directed start->silicon catalyst Catalyst Choice start->catalyst edg_ewg edg_ewg substituents->edg_ewg Introduce polarizing groups beta_silicon beta_silicon silicon->beta_silicon Utilize the β-silicon effect lewis_bronsted lewis_bronsted catalyst->lewis_bronsted Screen Lewis and Brønsted acids edg edg edg_ewg->edg Electron-donating groups (EDG) ewg ewg edg_ewg->ewg Electron-withdrawing groups (EWG)

Caption: Key factors influencing regioselectivity in the Nazarov cyclization for indanone synthesis.

1. Exploit Substituent Effects:

The electronic properties of substituents on the divinyl ketone precursor can be used to polarize the system and direct the regioselectivity of the elimination step.

  • Electron-Donating and Withdrawing Groups: Placing an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other can facilitate the cyclization and lead to a single major regioisomer.

2. Implement a Silicon-Directed Approach:

The β-silicon effect can be a powerful tool to control the regioselectivity of the elimination. A trimethylsilyl (TMS) group placed at the β-position to the ketone will stabilize a positive charge in the transition state of the elimination, thus directing the formation of the double bond to that position.

3. Catalyst Screening:

Both Brønsted and Lewis acids can catalyze the Nazarov cyclization.[2] A screening of different acids can reveal the optimal catalyst for a specific substrate to achieve high regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Methyl-1-indanone via PPA-Mediated Cyclization

This protocol provides a method for controlling the regioselectivity in the synthesis of 4-methyl-1-indanone by adjusting the composition of the polyphosphoric acid (PPA) catalyst.[1]

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA) with a moderate P₂O₅ content

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(m-tolyl)propanoic acid.

  • Add polyphosphoric acid (a 10-fold excess by weight is a good starting point).

  • Heat the mixture with stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.

Protocol 2: Separation of 4-Methyl-1-indanone and 6-Methyl-1-indanone by Flash Column Chromatography

This protocol outlines a general procedure for the separation of regioisomeric indanones.[4]

Materials:

  • Crude mixture of 4-methyl-1-indanone and 6-methyl-1-indanone

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system for separation using TLC. A good starting point is a 95:5 mixture of hexane:ethyl acetate. The goal is to achieve a clear separation of the two spots corresponding to the regioisomers.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with your chosen non-polar solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased (e.g., by slowly increasing the percentage of ethyl acetate), is often effective for separating isomers with similar polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-methyl-1-indanone.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in a Friedel-Crafts Acylation

SolventRatio of 4-methyl-1-indanone to 6-methyl-1-indanoneReference
Nitromethane>20 : 1[3]
Acetonitrile9 : 1[3]
Toluene8 : 1[3]
Chlorobenzene7 : 1[3]

Note: The data presented is for a specific reaction and may not be directly transferable to all systems. It serves to illustrate the significant impact of solvent choice on regioselectivity.

References

Technical Support Center: Catalyst Deactivation in the Friedel-Crafts Synthesis of 5-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-nitro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the intramolecular Friedel-Crafts cyclization of nitro-substituted precursors. The presence of a strong electron-withdrawing nitro group presents unique and significant hurdles, primarily related to catalyst activity and stability.[1][2][3][4][5][6]

This resource provides in-depth troubleshooting, scientific explanations for common failures, and validated protocols to help you navigate this demanding but crucial synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has completely stalled or shows very low conversion to 5-nitro-1-indanone. What are the most likely causes related to the catalyst?

A1: This is the most common issue and typically points to rapid and severe catalyst deactivation. There are three primary, often interconnected, causes:

  • Product-Catalyst Complexation: In Friedel-Crafts acylations using Lewis acids like aluminum chloride (AlCl₃), the ketone product (5-nitro-1-indanone) is a Lewis base. It readily forms a highly stable complex with the AlCl₃ catalyst.[7][8][9][10] This complexation is often irreversible under reaction conditions, meaning the catalyst is consumed stoichiometrically and cannot participate in further cycles. If you are using catalytic amounts of AlCl₃, the reaction will stop as soon as a catalytic amount of product has formed.

  • Substrate-Catalyst Complexation (Catalyst Poisoning): The nitro group (−NO₂) of your starting material is itself a potent Lewis base due to the lone pairs on its oxygen atoms. It directly coordinates with the Lewis acid catalyst (e.g., AlCl₃).[2][11] This interaction has a dual negative effect:

    • It sequesters the catalyst, reducing the amount available to activate the acyl chloride for cyclization.

    • It enhances the electron-withdrawing nature of the nitro group, further deactivating the aromatic ring and making the required electrophilic aromatic substitution even more difficult.[2][12]

  • Moisture Contamination: Lewis acids such as AlCl₃ are extremely sensitive to moisture. Even trace amounts of water in your solvent, starting materials, or glassware will hydrolyze the catalyst to aluminum hydroxide (Al(OH)₃), rendering it completely inactive for the Friedel-Crafts reaction.[13][14][15]

Q2: I'm using a full stoichiometric equivalent of AlCl₃ for my 3-(3-nitrophenyl)propionyl chloride, but the yield is still poor and the reaction stops prematurely. Why?

A2: This is a classic scenario for this specific substrate. Using a 1:1 molar ratio of catalyst to substrate is often insufficient due to the multiple deactivation pathways at play. Both the nitro group on the starting material and the carbonyl group on the product compete for the Lewis acid.[2][10]

To achieve complete conversion, you must use a molar excess of the Lewis acid catalyst—often in the range of 1.2 to 2.5 equivalents. This ensures that even after some catalyst is complexed by the nitro group, enough remains to activate the acyl chloride and drive the cyclization to completion before the final product sequesters the rest.

Q3: My reaction is sluggish even with excess AlCl₃. Should I increase the temperature?

A3: While gentle heating can sometimes overcome activation barriers, it must be approached with caution. For Friedel-Crafts acylations, particularly with sensitive substrates, excessive heat can lead to:

  • Charring and Decomposition: Nitro-aromatic compounds can be thermally sensitive, and high temperatures can lead to polymerization or decomposition, resulting in a complex mixture and low yield of the desired product.

  • Reduced Selectivity: At higher temperatures, the risk of side reactions, such as intermolecular acylation or rearrangement, can increase.[8]

A better strategy is to first ensure all other parameters are optimized: absolute dryness, high-purity reagents, and sufficient catalyst loading. If the reaction is still slow, a gradual increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) while monitoring by TLC or GC-MS is advisable.

Q4: I switched to a Brønsted superacid like polyphosphoric acid (PPA) or triflic acid (TfOH) to cyclize the carboxylic acid directly, but I'm still facing issues. What could be wrong?

A4: While Brønsted superacids are excellent alternatives, especially for direct cyclization, they are not immune to problems with deactivated substrates.[14][16][17][18]

  • Insufficient Acidity/Activation: The nitro-deactivated ring requires an extremely powerful acid to promote cyclization. The P₂O₅ content in PPA is critical; a higher percentage increases its dehydrating power and acidity.[14][19] For triflic acid, a stoichiometric excess (often 3-10 equivalents) may be necessary to act as both catalyst and solvent to force the reaction.[16]

  • Side Reactions: With sulfuric acid or PPA at high temperatures, sulfonation of the aromatic ring can occur as a competitive side reaction.

  • Viscosity Issues (with PPA): PPA is highly viscous, which can lead to poor mixing and localized overheating.[19] Mechanical stirring is essential, and adding a co-solvent like xylene can sometimes improve handling, although it may require higher temperatures.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary, unavoidable mechanism of catalyst deactivation in this specific synthesis?

The primary mechanism is product inhibition via irreversible complexation . The carbonyl oxygen of the 5-nitro-1-indanone product acts as a Lewis base and forms a strong dative bond with the Lewis acid catalyst (e.g., AlCl₃).[7][10] This effectively removes the catalyst from the reaction, meaning it is consumed as a reagent rather than acting as a true catalyst.

FAQ 2: How does the nitro group on the aromatic ring directly "poison" the Lewis acid catalyst?

The term "poisoning" here refers to a specific chemical deactivation. The oxygen atoms of the nitro group have available lone pairs of electrons, making the group Lewis basic. It forms a coordinate bond with the electron-deficient Lewis acid (e.g., AlCl₃).[2][11] This pre-reaction complexation ties up a fraction of the catalyst before it can even interact with the acylating agent, reducing its effective concentration.

FAQ 3: Which catalysts are recommended for cyclizing such a strongly deactivated substrate?

The choice depends on the starting material (acyl chloride vs. carboxylic acid) and tolerance for harsh conditions.

Catalyst TypeExample(s)Typical LoadingProsCons
Strong Lewis Acid AlCl₃, FeCl₃>1.1 equivalentsHighly effective for acyl chlorides.[3]Extremely moisture-sensitive; stoichiometric amounts required; complexation with nitro group and product.[2][7][13]
Brønsted Superacid Triflic Acid (TfOH)>3 equivalentsExcellent for direct cyclization of carboxylic acids; very powerful.[16]Corrosive; expensive; requires careful quenching.
Brønsted Acid Polyphosphoric Acid (PPA)Often used as solventEffective for direct cyclization; inexpensive.[17][18][19]High viscosity; requires high temperatures; can cause charring; workup can be difficult.[19]
Alternative Lewis Acids NbCl₅, In(OTf)₃Catalytic to StoichiometricMay offer milder conditions and higher tolerance for some functional groups.[17][20]Less common; may require optimization; can be expensive.

FAQ 4: How can I rigorously prevent moisture-induced deactivation of my catalyst?

  • Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) immediately before use. Alternatively, oven-dry glassware at >120 °C for several hours and allow it to cool in a desiccator.

  • Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Dichloromethane, a common solvent, should be distilled from CaH₂.

  • Reagents: Use fresh, high-purity AlCl₃ from a sealed container. Weigh it out quickly in a glovebox or under a positive pressure of inert gas. Ensure liquid reagents are anhydrous.

  • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas using Schlenk line or glovebox techniques.

FAQ 5: Is it possible to regenerate or reactivate the catalyst after the reaction?

For Lewis acids like AlCl₃, regeneration from the product-catalyst complex is not practical in a laboratory setting. The workup procedure, which involves quenching with water or acid, is designed to hydrolyze and destroy the complex to liberate the organic product.[7] Therefore, the catalyst is considered consumed in the reaction.

Section 3: Visual Guides & Workflows

Catalyst Deactivation Pathways

The following diagram illustrates the desired catalytic cycle for the intramolecular Friedel-Crafts acylation and the key off-cycle deactivation pathways that consume the AlCl₃ catalyst.

G cluster_cycle Desired Catalytic Cycle acyl_chloride R-COCl (Acyl Chloride) activated_complex [R-C≡O]⁺ [AlCl₄]⁻ (Acylium Ion) acyl_chloride->activated_complex + AlCl₃ catalyst_free AlCl₃ (Active Catalyst) catalyst_deactivated_nitro Substrate-Catalyst Complex (Deactivated) catalyst_free->catalyst_deactivated_nitro  Poisoning by  Nitro Group catalyst_deactivated_product Product-Catalyst Complex (Deactivated) catalyst_free->catalyst_deactivated_product  Inhibition by  Product Carbonyl catalyst_hydrolyzed Al(OH)₃ + HCl (Inactive) catalyst_free->catalyst_hydrolyzed  Decomposition sigma_complex Sigma Complex activated_complex->sigma_complex + Aromatic Ring sigma_complex->catalyst_free - H⁺ (Regenerates Catalyst) sigma_complex->catalyst_free product_ketone 5-Nitro-1-Indanone (Product) sigma_complex->product_ketone nitro_substrate Nitro-Substrate product_ketone_deact Product Ketone moisture H₂O (Moisture)

Caption: AlCl₃ catalytic cycle and major deactivation pathways.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues with low reaction yield.

G start Low Yield or Stalled Reaction q1 Are you using a Lewis Acid (e.g., AlCl₃)? start->q1 q2 Is catalyst loading >1.1 eq? q1->q2 Yes a_bronsted Using PPA or TfOH? Increase acid concentration/loading. Ensure adequate mechanical stirring. Gradually increase temperature. q1->a_bronsted No (Brønsted Acid) a1 Increase AlCl₃ to 1.5-2.5 eq. This is required to overcome substrate and product complexation. q2->a1 No q3 Were anhydrous conditions rigorously maintained? q2->q3 Yes a2 Flame-dry glassware. Use anhydrous solvents. Run under inert gas. q3->a2 No / Unsure a3 Consider alternative catalyst (e.g., TfOH, PPA) or milder Lewis Acid (e.g., NbCl₅). Reaction may be too slow for AlCl₃. q3->a3 Yes

References

minimizing byproduct formation in 5-nitro-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-nitro-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of 5-nitro-1-indanone is primarily achieved through the electrophilic nitration of 1-indanone. While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity. The directing effects of the carbonyl group and the alkyl portion of the indanone ring system can lead to the formation of a mixture of constitutional isomers, primarily the desired 5-nitro-1-indanone and the undesired 6-nitro-1-indanone. Furthermore, harsh reaction conditions can result in over-nitration, yielding dinitro- and other highly nitrated byproducts. This guide will equip you with the knowledge to control these side reactions and effectively purify your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-nitro-1-indanone.

Issue 1: Low Yield of the Desired 5-Nitro-1-Indanone and a High Percentage of 6-Nitro-1-Indanone

Probable Cause:

The formation of a mixture of 5- and 6-nitro isomers is a common outcome due to the directing effects of the substituents on the 1-indanone aromatic ring. The acyl group (-C(O)R) is a meta-director, while the alkyl group (-R) is an ortho, para-director.[1][2][3] In 1-indanone, the C-5 position is para to the alkyl substituent and meta to the carbonyl group, making it an electronically favored position for nitration. However, the C-6 position is ortho to the alkyl substituent, and can also be activated towards electrophilic attack. The precise ratio of these isomers is highly dependent on the reaction conditions.[4]

Solutions:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Lower temperatures favor the kinetic product, which in many cases can increase the selectivity for the 5-nitro isomer.[5]

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to the solution of 1-indanone. This helps to control the exothermicity of the reaction and can improve regioselectivity.[6]

  • Choice of Nitrating Agent: While a mixture of concentrated nitric and sulfuric acids is common, exploring alternative nitrating agents can sometimes offer better selectivity. However, for this specific synthesis, the mixed acid approach is the most widely documented.

Issue 2: Presence of Dinitro- and Other Over-Nitrated Byproducts

Probable Cause:

The use of an excess of the nitrating agent or allowing the reaction to proceed for too long can lead to a second nitration of the aromatic ring. The initial nitro group is strongly deactivating, but under forcing conditions, further nitration can occur.

Solutions:

  • Stoichiometry: Use a carefully controlled molar equivalent of the nitrating agent. A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of over-nitrated products.

  • Reaction Temperature: As with controlling regioselectivity, maintaining a low temperature helps to moderate the reactivity of the nitrating agent and reduces the likelihood of multiple nitrations.

Issue 3: Difficulty in Separating 5-Nitro-1-Indanone from 6-Nitro-1-Indanone

Probable Cause:

The 5- and 6-nitro isomers are constitutional isomers with very similar physical properties, which can make their separation challenging.[8]

Solutions:

  • Recrystallization: This is often the first method of choice for purification. A suitable solvent system must be identified where the solubility of the two isomers is sufficiently different. Ethanol or a mixture of ethanol and water are commonly used for the recrystallization of nitroaromatic compounds.[9][10] The desired 5-nitro-1-indanone may be less soluble in a particular solvent system, allowing it to crystallize out while the 6-nitro isomer remains in the mother liquor.

  • Column Chromatography: If recrystallization does not provide adequate separation, column chromatography is a more powerful technique.[11][12][13] Silica gel is the typical stationary phase, and a solvent system (eluent) of appropriate polarity is used to separate the isomers based on their differential adsorption to the silica. A mixture of hexane and ethyl acetate is a common starting point for the elution of moderately polar compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 1-indanone?

A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of 1-indanone.[3][14]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[7] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (1-indanone) and the product(s) (nitro-1-indanones). The spots can be visualized under UV light.

Q3: What are the key safety precautions to take during this synthesis?

A3: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature.

  • Add the nitrating agent slowly and carefully.

  • Quench the reaction carefully by pouring it onto ice.

Q4: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?

A4: While other nitrating agents exist, the mixed acid system is the most common and well-documented for this particular transformation. Alternative reagents might offer different selectivity profiles but would require significant optimization.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-Indanone

This protocol is a representative method and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 1-Indanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-indanone in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the 1-indanone solution via a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of 5-Nitro-1-Indanone by Recrystallization
  • Transfer the crude, dry product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. Keep the solution at or near its boiling point.[9]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of 5-nitro-1-indanone should form.

  • For maximum recovery, you can place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals to a constant weight.

Data Presentation

Table 1: Expected Spectroscopic Data for 5-Nitro-1-Indanone

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃)Peaks corresponding to the aromatic protons (with splitting patterns indicative of the substitution pattern) and the aliphatic protons of the indanone ring system.[8]
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the nitro group), and the aliphatic carbons.[8]
IR (KBr or ATR)Strong absorption bands for the carbonyl group (C=O) around 1700-1720 cm⁻¹, and characteristic bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 5-nitro-1-indanone, along with characteristic fragmentation patterns.[8]

Visualizations

Diagram 1: Reaction Scheme for the Nitration of 1-Indanone

Caption: Nitration of 1-indanone yields a mixture of isomers.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of 5-Nitro-1-Indanone check_isomers Analyze product mixture by NMR or GC-MS. High percentage of 6-nitro isomer? start->check_isomers check_overnitration Presence of dinitro compounds? check_isomers->check_overnitration No optimize_temp Optimize Reaction Temperature (Maintain 0-5 °C) check_isomers->optimize_temp Yes optimize_stoichiometry Reduce Molar Equivalents of Nitrating Agent check_overnitration->optimize_stoichiometry Yes purification_issue Difficulty in Purification? check_overnitration->purification_issue No optimize_addition Slow, Dropwise Addition of Nitrating Agent optimize_temp->optimize_addition end Improved Yield and Purity optimize_addition->end optimize_time Monitor Reaction by TLC and Quench Promptly optimize_stoichiometry->optimize_time optimize_time->end recrystallize Optimize Recrystallization Solvent System purification_issue->recrystallize Yes purification_issue->end No chromatography Perform Column Chromatography recrystallize->chromatography chromatography->end

Caption: A decision tree for troubleshooting low yields.

References

stability issues of 5-nitro-1-indanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Acidic Media

Welcome to the technical support guide for 5-nitro-1-indanone. As Senior Application Scientists, we understand that navigating the complexities of compound stability is critical to experimental success. This guide is designed for researchers, chemists, and drug development professionals who utilize 5-nitro-1-indanone and may encounter challenges related to its stability, particularly under acidic conditions. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may observe during your experiments.

Q1: My reaction mixture containing 5-nitro-1-indanone turned dark brown or black after adding an acid catalyst. What is causing this discoloration?

A1: This is a common observation and is typically indicative of acid-catalyzed self-condensation or polymerization.[1][2] The 1-indanone scaffold, particularly the protons on the carbon adjacent to the carbonyl group (the α-protons), is susceptible to acid-catalyzed enolization. The resulting enol can then act as a nucleophile, attacking the protonated carbonyl of another 5-nitro-1-indanone molecule. This initiates a cascade of aldol-type condensation reactions, leading to the formation of high-molecular-weight, conjugated oligomers or polymers, which are often intensely colored and may precipitate as "tar".[3][4]

Causality and Mitigation Strategy:

  • Mechanism: The process is initiated by the protonation of the carbonyl oxygen, which makes the α-protons more acidic and facilitates enol formation. The strong electron-withdrawing nitro group can further influence the electron density of the system, affecting the rates of these side reactions.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at the lowest effective temperature. Acid-catalyzed polymerization often has a higher activation energy than the desired reaction.

    • Reduce Acid Concentration: Use the minimum catalytic amount of acid required. High concentrations of strong acids like sulfuric acid or superacids like triflic acid (TfOH) can accelerate decomposition.[2]

    • Control Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.

    • Choice of Acid: Consider using a milder solid acid catalyst (e.g., Nafion®, zeolites) which can sometimes offer better selectivity and reduce the formation of polymeric byproducts compared to strong mineral acids.[1][5]

Q2: My yield is consistently low, and I isolate a significant amount of a sticky, insoluble solid. How can I improve product recovery and prevent this?

A2: The formation of a sticky, insoluble solid is a clear sign of polymerization, as discussed in Q1. This is one of the most significant challenges during the acid-catalyzed synthesis or manipulation of indanones.[1] To improve your yield, you must optimize conditions to favor your desired reaction pathway over the competing self-condensation pathway.

Experimental Protocol: Optimizing Reaction Conditions to Minimize Polymerization

  • Reagent Purity: Ensure the 5-nitro-1-indanone starting material is pure. Impurities can sometimes initiate or accelerate degradation.

  • Solvent Choice: Use a dry, inert solvent. Water can participate in side reactions. For Friedel-Crafts type reactions, solvents like dichloromethane or o-dichlorobenzene are common.[6]

  • Controlled Addition: Instead of adding the acid catalyst all at once, consider a slow, dropwise addition to the reaction mixture at a low temperature (e.g., 0 °C) to manage any exotherms and maintain a low instantaneous concentration of the catalyst.

  • Systematic Condition Screening: Set up a matrix of experiments to test different acids, concentrations, and temperatures.

ParameterCondition 1Condition 2Condition 3
Acid Catalyst p-TsOHTriflic Acid (TfOH)Nafion®-H (Solid Acid)[1]
Temperature 0 °C to RTRT80 °C
Concentration Catalytic (0.1 eq)Stoichiometric (1.1 eq)Excess

Caption: Table 1. Example of an experimental matrix for optimizing reaction stability.

Q3: I've isolated an unexpected byproduct with a mass different from my starting material. What could it be?

A3: Besides polymerization, other acid-catalyzed side reactions are possible, leading to discrete byproducts. The identity of the byproduct depends heavily on the specific reagents and conditions used.

Potential Side Reactions and Byproducts:

  • Aldol Dimer: The simplest condensation product would be a dimer formed from an aldol addition followed by dehydration. This would have a molecular weight of approximately (2 x MW of 5-nitro-1-indanone) - 18 (for the loss of water).

  • Rearrangement Products: While the indanone core is relatively stable, rearrangements are known for certain derivatives under acidic conditions. For example, if the reaction generates an alcohol intermediate, subsequent acid-catalyzed rearrangement to a fluorenone skeleton is possible, though this is more common with specific substrates.[7]

  • Reaction with Solvent/Nucleophiles: If your reaction medium contains nucleophiles (e.g., alcohols as solvents), they can react with the protonated carbonyl to form acetals or ketals.[8]

Troubleshooting Workflow for Byproduct Identification

G start Unexpected Byproduct Observed ms Acquire High-Resolution MS start->ms mw Determine Molecular Formula ms->mw nmr Acquire 1H and 13C NMR dimer Is MW ~ (2 * SM) - 18? mw->dimer Compare MW to Starting Material (SM) rearranged Is MW = SM? dimer->rearranged No aldol Hypothesis: Aldol Dimer dimer->aldol Yes solvent Is MW = SM + Solvent - H2O? rearranged->solvent No iso Hypothesis: Isomer / Rearranged Product rearranged->iso Yes adduct Hypothesis: Solvent Adduct solvent->adduct Yes aldol->nmr Confirm Structure iso->nmr Confirm Structure adduct->nmr Confirm Structure

Caption: A logical workflow for identifying unknown byproducts.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the chemical nature and handling of 5-nitro-1-indanone.

Q1: What is the fundamental stability of the 1-indanone core in acid?

A1: The 1-indanone framework is synthesized under strongly acidic conditions, typically via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[2][6] This process often employs potent dehydrating acids like polyphosphoric acid (PPA), sulfuric acid, or Lewis acids.[1] This demonstrates that the core structure is kinetically stable enough to be formed under these conditions. However, this stability is not absolute. The very conditions used for synthesis can also promote degradation if not carefully controlled, leading to the "auto-condensation products" or "unidentified byproducts" mentioned in the literature.[1] The key takeaway is that stability is conditional and depends on temperature, acid strength, reaction time, and the presence of water.

Q2: How does the 5-nitro group specifically influence the molecule's stability in acid?

A2: The 5-nitro group is a powerful electron-withdrawing group, which has two primary effects:

  • Aromatic Ring Deactivation: It deactivates the benzene ring towards further electrophilic attack. This can be beneficial, as it may prevent unwanted side reactions on the aromatic portion of the molecule.

  • Carbonyl and α-Proton Reactivity: The nitro group's influence is transmitted through the aromatic system to the carbonyl group. By withdrawing electron density, it can slightly decrease the basicity of the carbonyl oxygen, affecting the equilibrium of its protonation. It also increases the acidity of the α-protons, making them easier to remove. This heightened acidity can facilitate the formation of the enol intermediate, which is the crucial first step in the aldol condensation/polymerization degradation pathway. Therefore, the nitro group may paradoxically make the molecule more prone to this specific degradation route.

Plausible Mechanism: Acid-Catalyzed Dimerization

G cluster_0 Step 1: Enolization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Indanone + H+ B Protonated Indanone A->B Protonation C Enol Intermediate B->C -H+ D Enol + Protonated Indanone E Dimer Intermediate D->E Attack F Dimer Intermediate G Dehydrated Dimer (Colored) F->G -H2O, -H+

Caption: Simplified pathway of acid-catalyzed dimerization.

Q3: What are the best practices for preparing and storing acidic solutions of 5-nitro-1-indanone?

A3: Given the potential for degradation, proper handling is crucial.

  • Preparation: Always prepare acidic solutions of 5-nitro-1-indanone fresh for immediate use.

  • Storage: If short-term storage is unavoidable, store the solution at a low temperature (0-4 °C) in a tightly sealed container, protected from light.

  • Inert Atmosphere: For sensitive reactions, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be catalyzed by acid.

  • Solid Storage: As a solid, 5-nitro-1-indanone should be stored in a cool, dry, dark place.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Nitro-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed comparison with the parent compound, 1-indanone, supported by established principles of NMR spectroscopy. We will delve into the causal effects of the nitro group substituent on chemical shifts and coupling patterns, providing a robust framework for the structural elucidation of this and similar compounds.

Introduction: The Significance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures. For a molecule like this compound, a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing purity, and understanding its electronic properties. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the 1-indanone scaffold induces significant changes in the electron distribution within the molecule, which are directly observable in the NMR spectra. This guide will compare the experimental NMR data of 1-indanone with the predicted spectra of its 5-nitro derivative to illuminate these substituent effects.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or for long-term experiments, it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes to remove dissolved oxygen, which can affect relaxation times.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Comparative NMR Analysis: 1-Indanone vs. This compound

The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of 1-indanone (experimental data) and this compound (predicted data).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-indanone displays distinct signals for the aromatic and aliphatic protons. The introduction of a nitro group at the 5-position in this compound is expected to cause a significant downfield shift of the aromatic protons due to the strong electron-withdrawing nature of the nitro group.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton1-Indanone (Experimental in CDCl₃)This compound (Predicted)Rationale for Predicted Shift
H-2 (CH₂)~2.70 (t, J ≈ 6.0 Hz)~2.80 (t, J ≈ 6.0 Hz)Minor downfield shift due to distant electron-withdrawing effect.
H-3 (CH₂)~3.15 (t, J ≈ 6.0 Hz)~3.25 (t, J ≈ 6.0 Hz)Minor downfield shift due to proximity to the aromatic ring.
H-4~7.75 (d, J ≈ 7.7 Hz)~8.60 (d, J ≈ 2.2 Hz)Significant downfield shift due to the ortho-directing and strong deshielding effect of the nitro group.
H-5~7.38 (t, J ≈ 7.5 Hz)-Substituted by NO₂ group.
H-6~7.59 (td, J ≈ 7.5, 1.3 Hz)~8.40 (dd, J ≈ 8.5, 2.2 Hz)Significant downfield shift due to the para-directing and strong deshielding effect of the nitro group.
H-7~7.48 (d, J ≈ 7.6 Hz)~7.90 (d, J ≈ 8.5 Hz)Moderate downfield shift due to the meta-directing effect of the nitro group.

Note: Predicted chemical shifts for this compound are based on the additive effects of the nitro substituent on the aromatic ring of 1-indanone.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The electron-withdrawing nitro group is expected to deshield the aromatic carbons, causing their signals to appear at a lower field (higher ppm values). The effect on the aliphatic and carbonyl carbons is expected to be less pronounced.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1-Indanone (Experimental in CDCl₃)This compound (Predicted)Rationale for Predicted Shift
C-1 (C=O)~207.0~205.0Minor upfield shift due to altered conjugation with the more electron-deficient aromatic ring.
C-2 (CH₂)~36.5~36.0Minimal change expected.
C-3 (CH₂)~25.9~25.5Minimal change expected.
C-3a~153.3~158.0Downfield shift due to proximity to the electron-deficient aromatic ring.
C-4~123.7~125.0Downfield shift due to the ortho effect of the nitro group.
C-5~126.8~148.0Significant downfield shift due to direct attachment of the electron-withdrawing nitro group (ipso-carbon).
C-6~134.8~130.0Moderate downfield shift due to the para effect of the nitro group.
C-7~127.3~128.0Moderate downfield shift due to the meta effect of the nitro group.
C-7a~136.9~140.0Downfield shift due to proximity to the electron-deficient aromatic ring.

Note: Predicted chemical shifts for this compound are based on established substituent chemical shift (SCS) effects for a nitro group on an aromatic ring, applied to the experimental data of 1-indanone.

Visualization of Molecular Structures and NMR Correlations

The following diagrams illustrate the molecular structures and key NMR correlations.

Figure 1: Molecular structures of 1-Indanone and this compound with atom numbering.

G cluster_1 ¹H NMR Analysis Workflow start Sample Preparation acq Data Acquisition start->acq proc Data Processing acq->proc assign Peak Assignment proc->assign compare Comparative Analysis assign->compare elucidate Structural Elucidation compare->elucidate

Figure 2: A generalized workflow for NMR-based structural analysis.

Conclusion: The Power of Predictive Analysis in NMR

This guide has provided a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-indanone and the predicted spectra for this compound. The strong electron-withdrawing and deshielding effects of the nitro group at the 5-position are clearly evident in the predicted downfield shifts of the aromatic protons and carbons. This analysis, grounded in the fundamental principles of NMR spectroscopy, serves as a powerful tool for researchers in the structural verification of this and related compounds. While predicted data provides a robust hypothesis, experimental verification remains the gold standard in chemical analysis. The protocols and comparative data presented herein offer a solid foundation for any future experimental investigation of this compound.

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Nitro-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-nitro-1-indanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation patterns. We will compare ionization techniques and contextualize the data with alternative analytical methods, ensuring a comprehensive understanding for unambiguous structural elucidation.

Introduction to 5-Nitro-1-indanone Analysis

5-Nitro-1-indanone (C₉H₇NO₃, M.W. 177.16 g/mol ) is a functionalized aromatic ketone. Its structure, featuring a bicyclic indanone core, a ketone group, and an aromatic nitro group, dictates a unique and predictable fragmentation pattern in mass spectrometry. Understanding this "molecular fingerprint" is crucial for its identification in complex reaction mixtures, metabolite studies, or purity assessments. This guide will focus primarily on Electron Ionization (EI), the most common technique for such compounds, while also providing a comparative perspective with Electrospray Ionization (ESI) and other spectroscopic methods.

Part 1: Electron Ionization (EI) Mass Spectrometry: The Molecular Fingerprint

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The standard 70 eV electron energy is utilized because it maximizes ionization efficiency and generates stable, library-searchable fragmentation patterns, forming the basis of structural analysis for many organic compounds.[2]

Predicted EI Fragmentation Pathway

The fragmentation of 5-nitro-1-indanone is governed by the presence of three key features: the aromatic nitro group, the carbonyl group, and the indanone ring structure. The initial event is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 177.

The major fragmentation pathways are predicted as follows:

  • Loss of Nitrogen Dioxide (NO₂): A characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond to lose a neutral NO₂ radical (46 u).[3] This leads to a prominent fragment ion at m/z 131.

  • Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics involves rearrangement and loss of a neutral NO molecule (30 u).[3][4] This results in a fragment at m/z 147.

  • Loss of Carbon Monoxide (CO): Following the initial fragmentations, the indanone structure can lose the carbonyl group as a neutral CO molecule (28 u). For example, the m/z 131 fragment can lose CO to produce a fragment at m/z 103. This is a typical fragmentation for ketones and aldehydes.[5][6]

  • Formation of Benzocyclic Fragments: The resulting hydrocarbon fragments can undergo further cleavage. The ion at m/z 103 may lose hydrogen or other small fragments, leading to characteristic aromatic signals such as m/z 77 (phenyl cation) and m/z 51.

This cascade of fragmentation events is visualized in the diagram below.

G M M•⁺ (5-Nitro-1-indanone) m/z 177 F147 [M-NO]⁺ m/z 147 M->F147 - NO (30 u) F131 [M-NO₂]⁺ m/z 131 M->F131 - NO₂ (46 u) F103 [M-NO₂-CO]⁺ m/z 103 F131->F103 - CO (28 u) F77 [C₆H₅]⁺ m/z 77 F103->F77 - C₂H₂ (26 u)

Caption: Predicted EI fragmentation pathway for 5-nitro-1-indanone.

Key Fragments and Data Summary

To validate these predictions, we can compare them to the known fragmentation of the parent structure, 1-indanone. The mass spectrum of 1-indanone (M.W. 132.16) shows a strong molecular ion at m/z 132 and a base peak at m/z 104, corresponding to the loss of CO (28 u).[7][8][9][10] This confirms that the loss of CO is a highly favorable pathway for the indanone core. The addition of the nitro group introduces the characteristic losses of NO and NO₂ as the primary fragmentation steps.

m/z Proposed Ion Structure Neutral Loss Comments
177[C₉H₇NO₃]•⁺-Molecular Ion (M•⁺)
147[C₉H₇O₂]⁺NO (30 u)Common loss from nitroaromatics.[4][11]
131[C₉H₇O]⁺NO₂ (46 u)Often a major fragment from nitroaromatics.[3]
103[C₈H₇]⁺NO₂, CO (74 u total)Subsequent loss of CO from the m/z 131 fragment.
77[C₆H₅]⁺-Phenyl cation, a common aromatic fragment.
Experimental Protocol: GC-EI-MS Analysis

A self-validating protocol for analyzing 5-nitro-1-indanone involves Gas Chromatography-Mass Spectrometry (GC-MS), which provides both retention time for identification and a mass spectrum for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Instrument: Standard GC-MS system (e.g., Agilent GC/MSD).[12]

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating aromatic compounds.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Injection: 1 µL injection in split mode (e.g., 10:1 split ratio) to prevent column overloading.[15]

    • Temperature Program:

      • Initial oven temperature: 60°C, hold for 1 minute.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Source Temperature: 230°C.[12]

    • Mass Range: Scan from m/z 40 to 400.

  • Validation: The resulting spectrum should be compared against a spectral library (e.g., NIST) if available. The combination of a specific retention time and the characteristic fragmentation pattern provides high confidence in the identification.

Part 2: Comparison with Electrospray Ionization (ESI)

While EI is excellent for volatile, thermally stable compounds, Electrospray Ionization (ESI) is a "soft" ionization technique indispensable for analyzing less volatile or thermally labile compounds, often coupled with Liquid Chromatography (LC).[16]

Methodology and Expected Ions

ESI generates ions from a solution, making it ideal for LC-MS.[5] Unlike the extensive fragmentation seen in EI, ESI typically produces quasi-molecular ions with minimal fragmentation in the source.

  • Positive Ion Mode ([M+H]⁺): In the presence of an acidic mobile phase (e.g., containing formic acid), 5-nitro-1-indanone would be expected to protonate, likely on the carbonyl oxygen, yielding an [M+H]⁺ ion at m/z 178. Adducts with sodium ([M+Na]⁺ at m/z 200) or potassium ([M+K]⁺ at m/z 216) are also common.[5]

  • Negative Ion Mode ([M-H]⁻): Due to the electron-withdrawing nitro group and the acidic protons on the carbon adjacent to the carbonyl, deprotonation can occur in a basic mobile phase, yielding an [M-H]⁻ ion at m/z 176. The electronegativity of the NO₂ group often enhances signal intensity in negative ESI mode for nitroaromatic compounds.[4]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To elicit structural information with ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the quasi-molecular ion (e.g., m/z 178) is selected and fragmented through collision-induced dissociation (CID). The resulting product ion spectrum will show fragments analogous to those from EI, such as the loss of NO₂ (m/z 178 → m/z 132) and H₂O. This allows for targeted and highly specific detection.[11]

G cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection HPLC HPLC Separation Sample->HPLC ESI ESI Source ([M+H]⁺ formed) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 178) ESI->Q1 CC Collision Cell (Fragmentation) Q1->CC TOF TOF Analyzer (Fragment Ion Detection) CC->TOF

Caption: Typical workflow for an LC-ESI-MS/MS experiment.

Part 3: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable molecular weight and structural data, a comprehensive analysis is best achieved by integrating data from other techniques.

Technique Information Provided Advantages Disadvantages
GC-EI-MS Molecular weight, fragmentation pattern (structural fingerprint), separation of volatile mixtures.High sensitivity, reproducible fragmentation, extensive libraries for identification.[1]Requires analyte to be volatile and thermally stable; extensive fragmentation can lead to loss of the molecular ion.[2]
LC-ESI-MS/MS Molecular weight, controlled fragmentation, analysis of non-volatile/labile compounds.Applicable to a wide range of compounds, soft ionization preserves molecular ion, high specificity in MRM mode.[11][17]Fragmentation is not standardized; matrix effects can cause ion suppression.
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C), stereochemistry. Provides an unambiguous structure of a pure compound.Non-destructive, provides complete structural map.Lower sensitivity than MS, requires pure sample in larger quantities, complex spectra for mixtures.
IR Spectroscopy Presence of functional groups (e.g., C=O stretch for ketone, N-O stretches for nitro group).Fast, simple sample preparation, good for confirming functional groups.Provides limited structural information, not suitable for complex mixture analysis.

Expert Insight: For unambiguous identification of 5-nitro-1-indanone in a research setting, GC-MS is the workhorse technique due to its definitive and library-searchable fragmentation pattern.[18] However, in a drug development context where metabolites are studied, the sensitivity and soft ionization of LC-MS/MS would be the superior choice for tracking the parent compound and its biotransformations in complex biological matrices. NMR and IR serve as essential orthogonal techniques for the initial characterization of the bulk reference material.

References

A Comparative Guide to 5-Nitro-1-Indanone and 6-Nitro-1-Indanone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the indanone scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds.[1][2][3] Its derivatives are integral to drugs targeting conditions from Alzheimer's disease to various cancers and inflammatory disorders.[2][3][4] The introduction of a nitro group (—NO₂) to this scaffold dramatically alters its electronic properties and reactivity, opening new avenues for synthetic diversification.[5][6] This guide provides an in-depth comparative analysis of two key regioisomers: 5-nitro-1-indanone and 6-nitro-1-indanone, offering critical insights for researchers in drug discovery and organic synthesis.

Synthesis: A Tale of Two Isomers

The synthesis of 5- and 6-nitro-1-indanone typically involves the direct nitration of 1-indanone. The choice of nitrating agent and reaction conditions is paramount in controlling the regioselectivity of this electrophilic aromatic substitution.

Core Reaction: Nitration of 1-Indanone

  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acid, attacks the electron-rich benzene ring of the 1-indanone molecule. The existing carbonyl group and the alkyl portion of the cyclopentanone ring influence the position of the incoming nitro group.

  • Directing Effects: The carbonyl group is a deactivating, meta-directing group. However, the fused alkyl ring is an activating, ortho-, para-directing group. The final isomer distribution is a result of the interplay between these competing electronic effects.

Synthesis of 6-Nitro-1-Indanone (The Major Product): The para-directing effect of the alkyl substituent is generally stronger, leading to the preferential formation of the 6-nitro isomer.

Synthesis of 5-Nitro-1-Indanone: Formation of the 5-nitro isomer is less favored due to the meta-directing influence of the carbonyl group. Achieving a higher yield of this isomer often requires specific reaction conditions or alternative synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The position of the nitro group significantly impacts the physical properties of these isomers, which in turn affects their solubility, handling, and formulation characteristics.

Property5-Nitro-1-Indanone6-Nitro-1-IndanoneRationale for Difference
CAS Number 22246-24-8[7]24623-24-3[8]N/A
Molecular Formula C₉H₇NO₃C₉H₇NO₃[8][9]Isomers share the same formula.
Molecular Weight 177.16 g/mol 177.16 g/mol [9]Isomers share the same mass.
Appearance Yellow crystalline powderYellow crystal or powder[8]The nitro group is a chromophore.
Melting Point Not consistently reported71-73 °C[8][9]Differences in crystal lattice packing and intermolecular forces due to varied molecular symmetry.
Solubility Soluble in organic solventsSoluble in ethanol, DMF, DCM[8]Both are polar molecules, favoring polar organic solvents.

Spectroscopic Characterization: The Fingerprints of Isomers

Unambiguous identification of the 5- and 6-nitro isomers relies on detailed spectroscopic analysis. The electronic environment of each proton and carbon atom is unique, leading to distinct shifts in NMR and characteristic vibrations in IR spectroscopy.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of the nitro group deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).[10] The effect is most pronounced for nuclei ortho and para to the nitro group.

Expected ¹H NMR Spectral Differences:

  • Aromatic Region (7.0-8.5 ppm): This region is most telling.

    • 5-Nitro-1-Indanone: The proton at C4 (ortho to NO₂) will be the most deshielded. The protons at C6 and C7 will also be significantly affected.

    • 6-Nitro-1-Indanone: The protons at C5 and C7 (ortho and para to NO₂) will be the most deshielded, appearing furthest downfield.

  • Aliphatic Region (2.5-3.5 ppm): The methylene protons (—CH₂CH₂—) will show less significant, but potentially measurable, differences in their chemical shifts due to the long-range electronic effects of the nitro group.

Expected ¹³C NMR Spectral Differences:

  • Aromatic Region (120-160 ppm):

    • The carbon atom directly attached to the nitro group (C5 or C6) will be highly deshielded.

    • The ortho and para carbons relative to the nitro group will also experience significant downfield shifts.[10]

  • Carbonyl Carbon (~200 ppm): The chemical shift of the carbonyl carbon (C1) will be influenced by the position of the nitro group, though the effect is transmitted through several bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)5-Nitro-1-Indanone6-Nitro-1-Indanone
C=O (Ketone) 1680-1750[11]Strong absorption expectedStrong absorption expected
Aromatic C=C 1400-1600[12]Multiple bands expectedMultiple bands expected
N—O (Asymmetric Stretch) 1475-1550[13]Strong absorption expectedStrong absorption expected
N—O (Symmetric Stretch) 1290-1360[13]Strong absorption expectedStrong absorption expected
Aromatic C—H 3000-3100[12]Absorption expectedAbsorption expected
Aliphatic C—H 2850-3000[12]Absorption expectedAbsorption expected

While both isomers will show these characteristic peaks, slight shifts in the wavenumbers, particularly for the C=O and N—O stretches, can be expected due to the different electronic conjugation patterns.

Chemical Reactivity and Synthetic Utility

The position of the powerful electron-withdrawing nitro group dictates the reactivity of the molecule in subsequent synthetic transformations.

  • Reactivity of the Carbonyl Group: The nitro group's influence on the ketone at C1 is primarily inductive. This can affect its reactivity towards nucleophiles in reactions like aldol condensations or reductions.

  • Nucleophilic Aromatic Substitution (SNAAr): The aromatic ring is activated towards SNAAr, especially at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) by a nucleophile, a key strategy for building molecular complexity.

    • In 5-nitro-1-indanone , the C4 and C6 positions are activated.

    • In 6-nitro-1-indanone , the C5 and C7 positions are activated.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (—NH₂). This transformation is fundamental in drug development, as the resulting amino-indanone is a versatile intermediate for introducing a wide array of functional groups via amide bond formation, diazotization, or reductive amination. The resulting 5-amino-1-indanone and 6-amino-1-indanone are distinct building blocks leading to different classes of final compounds.

Potential Applications in Drug Discovery

Both 5- and 6-nitro-1-indanone serve as crucial intermediates in the synthesis of pharmacologically active molecules. The indanone core is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3]

  • Scaffolds for Enzyme Inhibitors: The rigid bicyclic structure of the indanone core makes it an excellent scaffold for designing enzyme inhibitors, where precise orientation of functional groups is critical for binding.

  • Precursors to Anti-inflammatory Agents: Derivatives of 2-benzylidene-1-indanone have been investigated as potent anti-inflammatory agents.[4] The nitro-substituted variants provide a handle for further functionalization to optimize activity.

  • Building Blocks for CNS-active Agents: The most famous indanone-containing drug is Donepezil, used for the treatment of Alzheimer's disease.[2][3] The nitro-indanones provide a pathway to novel analogs for neurological targets.

Experimental Protocols

Protocol 1: General Synthesis of Nitro-1-Indanones
  • Causality: This procedure utilizes a classic nitrating mixture. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction on the moderately activated indanone ring. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.

  • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1-indanone to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 1-indanone solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. The crude mixture will contain both 5- and 6-nitro isomers, with the 6-nitro isomer typically being the major product.

  • Separate the isomers using column chromatography or fractional crystallization.

Protocol 2: Spectroscopic Sample Preparation
  • Causality: Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data. For NMR, a deuterated solvent is used to avoid large solvent peaks in the spectrum, and TMS provides a universal reference point (0 ppm). For IR, the KBr pellet method ensures the sample is dispersed in an IR-transparent matrix, preventing interference from the sample holder.[14]

  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the purified isomer.[14]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and invert several times to ensure a homogeneous solution.

  • IR Spectroscopy (KBr Pellet Method):

    • Place 1-2 mg of the purified isomer and ~100 mg of dry KBr powder into an agate mortar.[14]

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder for analysis.

Visualization of Key Concepts

G cluster_synthesis Synthetic Pathway Indanone 1-Indanone Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Isomers Mixture of Isomers Sep Chromatography / Crystallization P5 5-Nitro-1-Indanone (Minor Product) P6 6-Nitro-1-Indanone (Major Product)

G cluster_5nitro 5-Nitro-1-Indanone cluster_6nitro 6-Nitro-1-Indanone struct5 { C4-H |  C5-NO₂ |  C6-H |  C7-H} |  Activated Positions for SNAr: C4, C6 struct5:f1->struct5:f0 ortho deshielding struct5:f1->struct5:f2 ortho deshielding struct6 { C4-H |  C5-H |  C6-NO₂ |  C7-H} |  Activated Positions for SNAr: C5, C7 struct6:f2->struct6:f1 ortho deshielding struct6:f2->struct6:f3 ortho deshielding

Conclusion

5-Nitro-1-indanone and 6-nitro-1-indanone, while constitutionally similar, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. The predominant formation of the 6-nitro isomer in direct nitration makes it the more readily accessible starting material. However, the unique substitution pattern of the 5-nitro isomer offers alternative pathways for functionalization. A thorough understanding of these differences, grounded in the principles of electrophilic substitution and spectroscopic interpretation, is essential for researchers aiming to leverage these powerful intermediates in the synthesis of novel therapeutic agents. The choice between these two building blocks will ultimately be dictated by the specific synthetic strategy and the desired substitution pattern on the final drug candidate.

References

The Indanone Scaffold: A Comparative Guide to Biological Activity with a Focus on 5-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The indanone scaffold, a bicyclic aromatic ketone, has long been recognized as a "privileged structure" in medicinal chemistry. Its rigid framework provides an excellent platform for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities.[1][2][3] This has led to the development of numerous compounds with therapeutic potential in areas such as oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][3][4] This guide provides a comparative analysis of the biological activity of various indanone derivatives, with a particular focus on the under-explored 5-nitro-1-indanone, supported by experimental data and methodologies.

The Enigmatic Profile of 5-Nitro-1-Indanone

Despite the extensive investigation into the indanone scaffold, 5-nitro-1-indanone remains a compound with a largely uncharacterized biological profile. Our comprehensive literature review did not yield specific experimental data detailing its cytotoxic, antimicrobial, anti-inflammatory, or neuroprotective properties. This significant knowledge gap presents a compelling opportunity for future research. The introduction of a nitro group at the 5-position of the indanone ring is expected to significantly influence its electronic properties and, consequently, its biological activity. Studies on other nitro-containing heterocyclic compounds have demonstrated that the position of the nitro group is critical in determining the nature and potency of the biological effect.[5] For instance, in a study on nitro and methyl-nitro derivatives of various heterocyclic compounds, the presence of a nitro group at the C5 or C6 position was often associated with measurable mutagenic activity.[5] Conversely, in a series of nitroindazolinones, the 5-nitro group was found to be important for their anti-inflammatory properties.[6] These findings suggest that 5-nitro-1-indanone could possess potent, yet uncharacterized, biological activities worthy of investigation.

A Comparative Look at Indanone Derivatives

To understand the potential of 5-nitro-1-indanone, it is instructive to examine the well-documented biological activities of other indanone derivatives. The following sections provide a comparative overview of their performance in key therapeutic areas.

Anticancer Activity

Indanone derivatives have shown significant promise as anticancer agents, with mechanisms of action often involving the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[7][8]

Table 1: Comparative Cytotoxicity of Selected Indanone Derivatives

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (colorectal)0.44[9][10]
COLO 205 (colorectal)0.98[9][10]
KM 12 (colorectal)0.41[9][10]
2-Benzylidene-1-indanonesVariousMCF-7 (breast)0.01 - 0.88[11]
HCT (colon)0.01 - 0.88[11]
THP-1 (leukemia)0.01 - 0.88[11]
Gallic Acid-based IndanoneIndanone 1Ehrlich Ascites Carcinoma (in vivo)54.3% inhibition at 50 mg/kg[8]

The data clearly indicates that substitutions on the indanone ring can lead to potent cytotoxic agents. For example, the indanone-based thiazolyl hydrazone derivative, ITH-6, demonstrates impressive activity against various colorectal cancer cell lines.[9][10] Similarly, 2-benzylidene-1-indanones exhibit a broad range of potent cytotoxicity against breast, colon, and leukemia cell lines.[11]

A key mechanism by which some indanone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

G Indanone Indanone Derivative Tubulin Tubulin Dimers Indanone->Tubulin Binds to Microtubules Microtubule Polymerization (Disrupted) Indanone->Microtubules Inhibits Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Indanone Indanone Derivative Indanone->NFkB_pathway Inhibits Nucleus Nucleus NFkB_pathway->Nucleus Translocation to Inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_genes Promotes

References

A Comparative Guide to the Structural Validation of 5-Nitro-1-Indanone Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The class of 5-nitro-1-indanone derivatives, a scaffold of significant interest due to its prevalence in biologically active compounds, presents a pertinent case for rigorous structural validation.[1] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-nitro-1-indanone derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with spectroscopic techniques to equip you with the expertise to ensure the scientific integrity of your findings.

The Imperative of Unambiguous Structure Determination

The precise arrangement of atoms in a 5-nitro-1-indanone derivative dictates its physicochemical properties and biological activity. The position of the nitro group on the aromatic ring, the substitution pattern on the indanone core, and the overall molecular conformation are critical parameters. While modern synthetic methodologies are robust, unexpected rearrangements or the formation of isomers are always a possibility. Therefore, relying solely on synthetic precedent is insufficient. A multi-faceted analytical approach, spearheaded by a definitive method like X-ray crystallography, is essential for absolute confidence in the synthesized structure.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[2] This technique moves beyond the inferential nature of spectroscopic methods to offer an unambiguous and high-resolution map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

The power of X-ray crystallography lies in its ability to resolve subtle stereochemical details and definitively establish the connectivity of atoms. For 5-nitro-1-indanone derivatives, this means irrefutably confirming the position of the nitro group and any other substituents on the indanone framework.

A Case Study: The Crystal Structure of 2-nitro-1,3-indandione dihydrate
Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Compound Purification B Solvent Selection A->B C Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting C->D E Crystal Mounting D->E Suitable Crystal F Diffractometer Screening E->F G Data Collection F->G H Data Reduction & Space Group Determination G->H Diffraction Data I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation (checkCIF) J->K L L K->L Final Structure (.cif)

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Art and Science):

    • Purity is Paramount: Begin with the highest purity sample of your 5-nitro-1-indanone derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling or evaporation. For indanone derivatives, solvents such as ethanol, ethyl acetate, or dichloromethane, often layered with a less polar "anti-solvent" like hexane, can be effective.

    • Methodology:

      • Slow Evaporation: A saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent." The slow diffusion of the anti-solvent into the vial reduces the solubility of the compound, promoting crystallization.

    • Patience is Key: Crystal growth can take anywhere from a few hours to several weeks.

  • Crystal Selection and Mounting:

    • Microscopic Examination: Once crystals have formed, they are examined under a microscope. Ideal crystals are single, well-formed, and free of cracks or other defects.

    • Mounting: A suitable crystal is carefully selected and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold stream of nitrogen gas used during data collection.

  • Data Collection:

    • Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • Screening: A preliminary diffraction pattern is collected to assess the quality of the crystal.

    • Full Data Collection: If the crystal is of sufficient quality, a full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds or thousands of different orientations.

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Structure Solution: The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis).

    • Refinement: The atomic positions and other parameters are refined against the experimental data to generate the final, highly accurate molecular structure.

    • Validation: The final structure is validated using software like checkCIF to ensure it meets the standards of the International Union of Crystallography (IUCr).

Comparative Analysis: The Roles of NMR and Mass Spectrometry

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for routine characterization and for providing complementary information about the molecule in solution.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, angles, stereochemistryConnectivity, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas/Solution
Ambiguity UnambiguousCan be ambiguous for complex isomersCan be ambiguous for isomers
Throughput LowHighHigh
Key Advantage Definitive structural proofProvides information on dynamic processes in solutionHigh sensitivity and determination of molecular formula
Key Limitation Requires high-quality single crystalsIndirect structural informationFragmentation can be complex to interpret
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule.[3] For 5-nitro-1-indanone derivatives, ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and for establishing the carbon-hydrogen framework.

Expected ¹H and ¹³C NMR Features for a 5-Nitro-1-Indanone Derivative:

  • ¹H NMR:

    • Aromatic region: Signals corresponding to the protons on the nitro-substituted benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The electron-withdrawing nitro group will deshield ortho and para protons.[4]

    • Aliphatic region: Two multiplets, typically around 2.5-3.5 ppm, corresponding to the two methylene groups of the five-membered ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) typically above 190 ppm.

    • Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

    • Signals for the two aliphatic carbons.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the 5-nitro-1-indanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard 1D experiments are usually sufficient for initial characterization. For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish detailed connectivity.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to assign signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

Expected Mass Spectrometry Features for a 5-Nitro-1-Indanone Derivative:

  • Molecular Ion Peak ([M]⁺): The spectrum will show a peak corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or NO (30 Da).[5] For indanones, a characteristic fragmentation is the loss of CO (28 Da) from the molecular ion.[6]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Interpretation: Detect the ions and generate a mass spectrum. Interpret the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural insights.

A Self-Validating System for Structural Integrity

The most robust approach to structural validation is to use these techniques in a complementary fashion.

validation_logic MS Mass Spectrometry (Confirm Molecular Weight) NMR NMR Spectroscopy (Establish Connectivity) MS->NMR Provides Molecular Formula Conclusion Unambiguous Structural Validation MS->Conclusion Confirms Identity Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Confirms Proposed Structure NMR->Conclusion Supports Structure in Solution Xray->Conclusion Provides Absolute Proof

Figure 2: Logical relationship of analytical techniques for structural validation.

Conclusion

For researchers working with 5-nitro-1-indanone derivatives, a thorough understanding and application of modern analytical techniques are paramount. While NMR and mass spectrometry are essential for routine characterization and for providing insights into the molecule's structure in solution, single-crystal X-ray crystallography remains the unequivocal gold standard for solid-state structural determination. By providing a direct visualization of the atomic arrangement, it eliminates ambiguity and provides the concrete evidence necessary for confident drug design and development. Embracing a multi-technique, self-validating approach, with X-ray crystallography as the ultimate arbiter, ensures the integrity and reproducibility of your research.

References

Quantitative Analysis of 5-Nitro-1-Indanone in Reaction Mixtures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining safety. For intermediates like 5-nitro-1-indanone, a key building block in various synthetic pathways, robust analytical methodologies are not just a regulatory requirement but a cornerstone of efficient process development. This guide provides a comparative analysis of common analytical techniques for the quantitative determination of 5-nitro-1-indanone within a complex reaction matrix, offering insights into the selection of the most appropriate method for your specific needs.

The Importance of Quantifying 5-Nitro-1-Indanone

5-Nitro-1-indanone serves as a crucial intermediate in the synthesis of a range of biologically active molecules.[1][2] Its concentration in a reaction mixture directly correlates with reaction kinetics, conversion rates, and the formation of impurities. Inaccurate quantification can lead to premature reaction termination, resulting in low yields, or prolonged reaction times, increasing the likelihood of side-product formation. Therefore, a reliable and accurate analytical method is indispensable for in-process control and final product quality assessment.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for monitoring the formation of 5-nitro-1-indanone is dictated by several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation. Here, we compare three widely used analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many organic reaction mixtures.[3][4]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 5-nitro-1-indanone, a reversed-phase setup (e.g., C18 column) with a polar mobile phase is typically employed.[5][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Standard Prepare Calibration Standards Calibration Generate Calibration Curve Standard->Calibration Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify 5-Nitro-1-Indanone Integration->Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis of 5-nitro-1-indanone by HPLC.

Advantages:

  • High Resolution and Selectivity: Capable of separating the analyte of interest from structurally similar starting materials, intermediates, and byproducts.[7]

  • High Sensitivity: UV detectors can provide detection limits in the low ppm or even ppb range, crucial for monitoring low-concentration species.

  • Robustness and Reproducibility: Well-established methods offer excellent precision and accuracy, making them suitable for validation in a quality control environment.[8][9]

Limitations:

  • Matrix Effects: Complex reaction mixtures can contain components that co-elute with the analyte or interfere with its detection.

  • Longer Analysis Times: Compared to some spectroscopic methods, HPLC runs can be more time-consuming.

  • Solvent Consumption: HPLC can generate significant amounts of solvent waste.

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, gas chromatography offers a high-resolution separation alternative.

Principle: GC separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The volatility and polarity of 5-nitro-1-indanone will determine the appropriate column and temperature program.[10]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Inject into GC Inlet Derivatization->Injection Separation Separation in Capillary Column Injection->Separation Detection FID or NPD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify via Internal Standard Integration->Quantification

Caption: Workflow for quantitative analysis of 5-nitro-1-indanone by GC.

Advantages:

  • Exceptional Resolution: Capillary GC columns provide very high separation efficiency.

  • High Sensitivity with Selective Detectors: A Nitrogen-Phosphorus Detector (NPD) can offer high selectivity and sensitivity for nitrogen-containing compounds like 5-nitro-1-indanone.[11]

  • Faster Analysis Times: GC runs are often shorter than HPLC runs.

Limitations:

  • Thermal Stability Requirement: The analyte must be volatile and thermally stable at the injection port and column temperatures. Decomposition can lead to inaccurate results.

  • Sample Preparation: Non-volatile components in the reaction mixture may require removal through extraction or derivatization, adding complexity to the workflow.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy, traditionally a tool for structural elucidation, has emerged as a powerful quantitative technique.[12][13]

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of 5-nitro-1-indanone to the integral of a known amount of an internal standard, a direct and accurate quantification can be achieved without the need for a calibration curve of the analyte itself.[14][15]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Reaction Mixture Aliquot Standard Add Internal Standard Sample->Standard Solvent Dissolve in Deuterated Solvent Standard->Solvent Acquisition Acquire ¹H NMR Spectrum Solvent->Acquisition Spectrum Process Spectrum (Phase, Baseline) Acquisition->Spectrum Integration Integrate Analyte and Standard Peaks Spectrum->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for quantitative analysis of 5-nitro-1-indanone by qNMR.

Advantages:

  • Primary Ratio Method: qNMR is a primary analytical method, meaning it does not require an authentic reference standard of the analyte for calibration, as long as a certified internal standard is used.[12]

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Information: Provides structural information alongside quantitative data, which can be useful for identifying impurities.[16]

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive, typically requiring analyte concentrations in the high ppm or percentage range.

  • Signal Overlap: In complex mixtures, signals from the analyte may overlap with signals from other components, complicating integration and quantification.[16]

  • Cost and Accessibility: High-field NMR spectrometers are expensive to purchase and maintain.

Performance Comparison

To provide a clearer picture of the performance of each technique, the following table summarizes key analytical parameters. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-NPDqNMR
Linearity (r²) > 0.999> 0.998Not Applicable (Primary Method)
Limit of Quantification (LOQ) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL50 - 200 µg/mL
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Analysis Time per Sample 10 - 30 min5 - 20 min5 - 15 min
Sample Preparation Complexity Low to ModerateModerate to HighLow

Detailed Experimental Protocols

HPLC-UV Method for 5-Nitro-1-Indanone
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of 5-nitro-1-indanone (1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Dilute with 900 µL of acetonitrile.

    • Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample.

    • Quantify the concentration of 5-nitro-1-indanone in the sample using the calibration curve.

GC-NPD Method for 5-Nitro-1-Indanone
  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min

    • Detector: NPD at 300 °C

    • Injection Volume: 1 µL (splitless)

  • Internal Standard Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., a stable, non-reactive nitroaromatic compound not present in the reaction mixture) at 1 mg/mL in a suitable solvent like ethyl acetate.

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Add 500 µL of water and 500 µL of ethyl acetate containing the internal standard at a known concentration.

    • Vortex and centrifuge.

    • Transfer the organic layer to a GC vial.

  • Analysis:

    • Inject a standard mixture of 5-nitro-1-indanone and the internal standard to determine the response factor.

    • Inject the prepared sample.

    • Quantify the concentration of 5-nitro-1-indanone relative to the internal standard.

qNMR Method for 5-Nitro-1-Indanone
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz)

  • Internal Standard Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh an aliquot of the reaction mixture into an NMR tube.

    • Add a precise volume of the internal standard solution.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic peak of 5-nitro-1-indanone and a peak of the internal standard.

    • Calculate the concentration of 5-nitro-1-indanone using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V_sample) Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, V = volume.

Conclusion and Recommendations

The selection of the optimal analytical method for the quantitative analysis of 5-nitro-1-indanone in a reaction mixture is a critical decision that impacts the efficiency and success of the synthetic process.

  • HPLC-UV is the recommended method for routine in-process control and quality assurance due to its robustness, high sensitivity, and applicability to a wide range of reaction conditions. It is the most readily validated method for regulatory submissions.

  • GC-NPD is a powerful alternative if the analyte is thermally stable and high sensitivity for a nitrogen-containing compound is required. The selectivity of the NPD can be a significant advantage in complex matrices.

  • qNMR offers a unique advantage as a primary method that does not require an analyte-specific calibration curve. It is particularly valuable for method validation, the certification of reference materials, and for gaining simultaneous structural information about impurities.

Ultimately, the choice will depend on a careful evaluation of the specific requirements of the project, including the nature of the reaction matrix, the desired level of accuracy and precision, and the available resources. For comprehensive process understanding, a combination of these techniques, for instance using HPLC for routine monitoring and qNMR for orthogonal validation, can provide the highest level of confidence in the analytical data.

References

A Spectroscopic Guide to the Synthesis of 5-Nitro-1-Indanone: A Comparative Analysis of Precursors and Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules. The targeted synthesis of substituted indanones, such as 5-nitro-1-indanone, is of significant interest for creating new chemical entities with potential therapeutic applications. This guide provides an in-depth spectroscopic comparison of 5-nitro-1-indanone and its key precursors, 3-phenylpropionic acid and 3-(4-nitrophenyl)propionic acid. By examining the evolution of the spectroscopic signatures through the synthetic pathway, researchers can gain valuable insights into reaction monitoring, quality control, and structural elucidation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a causal explanation for the observed spectroscopic changes and providing detailed, field-tested experimental protocols.

The Synthetic Pathway: From a Simple Acid to a Nitrated Indanone

The synthesis of 5-nitro-1-indanone is a multi-step process that begins with the commercially available 3-phenylpropionic acid. The synthetic strategy involves two key transformations: nitration of the aromatic ring followed by an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone system.

Synthesis of 5-Nitro-1-Indanone Synthesis of 5-Nitro-1-Indanone 3-Phenylpropionic_Acid 3-Phenylpropionic Acid Nitration Nitration (HNO₃, H₂SO₄) 3-Phenylpropionic_Acid->Nitration 3-(4-Nitrophenyl)propionic_Acid 3-(4-Nitrophenyl)propionic Acid Nitration->3-(4-Nitrophenyl)propionic_Acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA or SOCl₂/AlCl₃) 3-(4-Nitrophenyl)propionic_Acid->Cyclization 5-Nitro-1-Indanone 5-Nitro-1-Indanone Cyclization->5-Nitro-1-Indanone

Caption: Synthetic route to 5-nitro-1-indanone from 3-phenylpropionic acid.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for each compound in the synthetic pathway. This comparative approach highlights the key changes in molecular structure as reflected in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

The ¹H NMR spectra are expected to show significant changes in the aromatic region upon nitration and cyclization.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Other Protons (δ, ppm)
3-Phenylpropionic Acid ~7.34 - 7.17 (m, 5H)[1]~2.97 (t, 2H), ~2.69 (t, 2H)[1]~11.0 (br s, 1H, -COOH)
3-(4-Nitrophenyl)propionic Acid ~8.15 (d, 2H), ~7.45 (d, 2H)~3.05 (t, 2H), ~2.80 (t, 2H)~12.0 (br s, 1H, -COOH)
5-Nitro-1-Indanone (Predicted) ~8.45 (d, 1H), ~8.20 (dd, 1H), ~7.60 (d, 1H)~3.20 (t, 2H), ~2.80 (t, 2H)-

Expertise & Experience: The introduction of the electron-withdrawing nitro group in 3-(4-nitrophenyl)propionic acid causes a significant downfield shift of the aromatic protons due to deshielding. The para-substitution pattern results in a characteristic pair of doublets. Upon cyclization to form 5-nitro-1-indanone, the aromatic signals become more complex due to the fused ring system and the influence of both the nitro group and the carbonyl group. The methylene protons adjacent to the newly formed ketone (C2) are expected to be deshielded compared to those in the propionic acid precursors.

The ¹³C NMR spectra will reflect the changes in the carbon skeleton, particularly the introduction of the nitro group and the formation of the carbonyl group.

CompoundAromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
3-Phenylpropionic Acid ~140.5, ~128.4, ~128.3, ~126.2~35.9, ~31.0~179.0
3-(4-Nitrophenyl)propionic Acid (Predicted) ~147.0, ~146.8, ~129.5, ~123.8~35.0, ~30.0~178.5
5-Nitro-1-Indanone (Predicted) ~155.0, ~148.0, ~132.0, ~128.0, ~125.0, ~120.0~36.0, ~26.0~205.0

Trustworthiness: The predicted chemical shifts for 5-nitro-1-indanone are based on the analysis of structurally similar compounds, such as 1-indanone and other nitro-substituted aromatic ketones. The most notable change is the significant downfield shift of the carbonyl carbon in 5-nitro-1-indanone to the typical ketone region (~205.0 ppm) from the carboxylic acid region (~178.5 ppm) of its precursor.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key transformations in the synthesis of 5-nitro-1-indanone—the introduction of a nitro group and the conversion of a carboxylic acid to a ketone—are readily monitored by FT-IR.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)N-O Stretch (Nitro) (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
3-Phenylpropionic Acid ~1700[2]~3300-2500 (broad)-~3080-3030
3-(4-Nitrophenyl)propionic Acid ~1705~3300-2500 (broad)~1520 (asymmetric), ~1345 (symmetric)~3100-3050
5-Nitro-1-Indanone (Predicted) ~1720-~1525 (asymmetric), ~1350 (symmetric)[3]~3110-3070

Authoritative Grounding: The appearance of strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ is a clear indication of the successful nitration of the aromatic ring.[3] The disappearance of the broad O-H stretch of the carboxylic acid and the shift of the C=O stretch to a higher wavenumber (characteristic of a five-membered ring ketone) confirm the cyclization to 5-nitro-1-indanone.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

Compoundλmax (nm)Molar Absorptivity (ε)
3-Phenylpropionic Acid ~258Low
3-(4-Nitrophenyl)propionic Acid ~274Moderate
5-Nitro-1-Indanone (Predicted) ~265, ~310Moderate to High

Expertise & Experience: The introduction of the nitro group, a strong chromophore, in 3-(4-nitrophenyl)propionic acid leads to a bathochromic (red) shift in the maximum absorbance compared to 3-phenylpropionic acid. For 5-nitro-1-indanone, the extended conjugation involving the benzene ring, the nitro group, and the carbonyl group is expected to result in multiple absorption bands, with a further shift into the longer wavelength region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
3-Phenylpropionic Acid 150[4][5]104, 91, 77
3-(4-Nitrophenyl)propionic Acid 195[6][7]178, 150, 136, 104
5-Nitro-1-Indanone 177[8]149, 131, 103, 77

Trustworthiness: The molecular ion peaks in the mass spectra directly correspond to the molecular weights of the compounds, providing a straightforward method for confirming the success of each synthetic step. The fragmentation patterns also offer structural information. For example, the loss of a carboxyl group (45 Da) is a common fragmentation pathway for the carboxylic acid precursors. For 5-nitro-1-indanone, characteristic fragments would arise from the loss of CO (28 Da) and NO₂ (46 Da).[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer Transfer to an NMR tube. Dissolve->Transfer Insert Insert sample into the NMR spectrometer. Lock_Shim Lock and shim the magnetic field. Insert->Lock_Shim Acquire Acquire ¹H and ¹³C spectra. Lock_Shim->Acquire FT Fourier transform the FID. Phase Phase the spectrum. FT->Phase Baseline Apply baseline correction. Phase->Baseline Integrate Integrate and pick peaks. Baseline->Integrate

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[10]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion probe can be used.

  • Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This guide provides a comprehensive spectroscopic comparison of 5-nitro-1-indanone and its precursors, 3-phenylpropionic acid and 3-(4-nitrophenyl)propionic acid. By understanding the characteristic spectral features of each compound, researchers can effectively monitor the progress of the synthesis, confirm the identity and purity of the products, and gain a deeper understanding of the structure-property relationships of these important pharmaceutical building blocks. The provided experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data.

References

A Comparative Guide to Nitroaromatic Compounds for the Treatment of Chagas Disease: Assessing the Anti-Trypanosoma cruzi Activity of 5-Nitroindazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health burden with limited therapeutic options. The current standard of care, benznidazole and nifurtimox, is hampered by significant toxicity and variable efficacy, particularly in the chronic phase of the disease. This has catalyzed the search for novel chemotherapeutic agents. Among the most promising candidates are nitroaromatic compounds, which leverage a parasite-specific metabolic pathway for activation. This guide provides a comprehensive comparison of a leading class of these compounds, 5-nitroindazole and indazolinone analogs, benchmarking their performance against benznidazole. We delve into their mechanism of action, structure-activity relationships, and present key experimental data and protocols to provide researchers and drug development professionals with a thorough assessment of their potential as next-generation anti-Chagas agents.

The Pressing Need for New Anti-Chagas Chemotherapies

Trypanosoma cruzi infection is a complex zoonotic disease endemic to Latin America that has now spread globally.[1] The parasite cycles through different morphological stages, with the intracellular, replicative amastigote form being responsible for the pathology in the mammalian host and thus the primary target for drug development.[2]

Current treatments, the nitro-heterocycles benznidazole (BZN) and nifurtimox (NFX), were developed over five decades ago.[1][3] Their use is often limited by adverse side effects, including skin rashes, gastrointestinal issues, and peripheral neuropathy, which can lead to treatment discontinuation.[3] Furthermore, their effectiveness is largely confined to the acute phase of the infection, with cure rates in the chronic phase being disappointingly low.[4] This clinical gap underscores the urgent need for safer and more effective drugs. The drug development pipeline has explored various targets, but nitroaromatic compounds remain a focal point due to their proven, albeit imperfect, clinical utility.[1]

The 5-Nitroindazole Scaffold: A Privileged Structure for Anti-T. cruzi Activity

The therapeutic activity of nitroaromatic drugs against trypanosomes is dependent on the reductive activation of their nitro group. This is primarily accomplished by a parasite-specific, type I NADH-dependent nitroreductase (TcNTR).[5] This enzyme is absent in mammalian cells, providing a basis for selective toxicity.[6] The reduction of the nitro group generates highly reactive metabolites, such as nitroso and hydroxylamine derivatives, which induce lethal oxidative and nitrosative stress, damaging parasite DNA, proteins, and lipids.[7][8]

The 5-nitroindazole and its related 5-nitro-1-indanone scaffolds have emerged as particularly promising frameworks. The indazole ring system can be synthetically modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[9] A general synthetic approach often involves the N-alkylation or N-arylation of a 5-nitroindazole precursor to generate a library of analogs for screening.[7]

Comparative Performance Analysis: In Vitro Efficacy and Selectivity

The cornerstone of preclinical anti-Chagas drug discovery is the in vitro assay against the clinically relevant intracellular amastigote form of T. cruzi. This section details the methodology and presents comparative data for representative 5-nitroindazole analogs against benznidazole.

Methodology Deep Dive: The Intracellular Anti-Amastigote Assay

The primary goal of this assay is to determine the half-maximal inhibitory concentration (IC50) of a compound against replicating amastigotes within a host cell line. Explaining the causality behind the protocol is crucial for robust and reproducible data.

  • Choice of Host Cell: Vero cells (monkey kidney epithelial) or L929 fibroblasts are commonly used due to their high reproducibility and robust growth characteristics.[10][11] It is critical to recognize that the host cell can influence compound activity, making consistency key for comparative studies.

  • Choice of Parasite Strain: T. cruzi strains are genetically diverse and can exhibit different drug susceptibilities. Assays often use well-characterized laboratory strains (e.g., Tulahuen, Y, CL Brener) that express reporter genes like β-galactosidase or fluorescent proteins (GFP, tdTomato) to facilitate high-throughput quantification and reduce reliance on manual microscopic counting.[2][12][13]

  • Self-Validating System: The inclusion of both a vehicle control (e.g., DMSO) and a positive control (benznidazole) in every assay plate is mandatory. The vehicle control defines 0% inhibition, while the positive control validates that the assay system is responsive to a known trypanocidal agent. The final DMSO concentration must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]

Experimental Workflow: In Vitro Screening Cascade

G cluster_0 In Vitro Screening cluster_1 Hit Progression start Compound Library epimastigote Primary Screen: Epimastigote Growth Inhibition (High-Throughput) start->epimastigote Initial Filter amastigote Secondary Screen: Intracellular Amastigote Assay (IC50 Determination) epimastigote->amastigote Confirm Activity on Relevant Stage cytotox Cytotoxicity Assay (CC50 on Mammalian Cells) amastigote->cytotox Assess Safety selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotox->selectivity hit Promising Hit (High Potency & Selectivity) selectivity->hit Prioritize moa Mechanism of Action Studies hit->moa invivo In Vivo Efficacy (Mouse Model) hit->invivo

Caption: A typical workflow for identifying and prioritizing anti-T. cruzi compounds.

Detailed Protocol: Intracellular Amastigote Inhibition Assay

This protocol is adapted from established high-content screening methods.[2][14]

  • Host Cell Plating: Seed Vero cells in a 96-well black, clear-bottom imaging plate at a density of 4 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Parasite Infection: Harvest metacyclic trypomastigotes from culture. Infect the Vero cell monolayer at a multiplicity of infection (MOI) of 10 parasites per host cell.

  • Incubation and Removal of Extracellular Parasites: Incubate the plate for 2 hours to allow for parasite invasion. Following incubation, gently wash each well twice with 100 µL of sterile PBS to remove non-internalized parasites.

  • Establishment of Infection: Add 100 µL of fresh DMEM with 2% FBS to each well and incubate for 48 hours. This allows the internalized trypomastigotes to transform into amastigotes and begin replicating.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference drug (benznidazole) in DMEM with 2% FBS. Add the compounds to the infected cells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for an additional 72 to 120 hours.[15]

  • Imaging and Analysis:

    • Wash the wells with PBS and fix the cells with 4% paraformaldehyde.

    • Stain the host cell nuclei with DAPI or Hoechst stain.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the number of intracellular amastigotes (via fluorescent reporter) per host cell (via nuclear stain).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Quantitative Comparison of Anti-Amastigote Activity

The following table summarizes the in vitro activity of several representative 5-nitroindazole derivatives against the intracellular amastigote form of T. cruzi, compared to the reference drug benznidazole.

Compound IDScaffoldSubstituentsT. cruzi StrainIC50 (µM)Reference
Benznidazole (BZN) 2-Nitroimidazole-Y~2.80 - 9.02[10]
Compound 16 5-NitroindazolinoneN1: -(CH₂)₂-NH₂N2: -BenzylY0.41[16]
Compound 24 5-NitroindazolinoneN1: -(CH₂)₂-OAcN2: -BenzylY1.17[16]
Compound 12 5-NitroindazoleN1: -CH₃N2: -Benzyl (2-Fluoro)Tulahuen< 7.0[11]
Compound 17 5-NitroindazoleN1: -CH₃N2: -Benzyl (3-Fluoro)Tulahuen< 7.0[11]

Note: IC50 values can vary based on parasite strain, host cell line, and specific assay conditions. Data is presented to show relative potency.

Cytotoxicity and the Selectivity Index (SI)

A promising anti-parasitic compound must be potent against the parasite but minimally toxic to host cells. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (CC50) to parasite potency (IC50), is a critical measure of this therapeutic window. An SI value >10 is a common minimum criterion for a compound to be considered a viable hit.[17]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[18][19][20][21]

  • Cell Plating: Seed a mammalian cell line (e.g., L929 or Vero) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

Compound IDHost Cell LineCC50 / LC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Benznidazole (BZN) L929>256>28 - 91[10]
Compound 16 CC>200>487[16]
Compound 24 CC>200>170[16]
Compound 12 L929>256>246[11]
Compound 17 L929>256>188[11]

CC: Primary cardiac cells.

Analysis: The data clearly indicate that several 5-nitroindazole derivatives (e.g., Compounds 16, 12, 17) exhibit sub-micromolar potency against intracellular amastigotes, surpassing the activity of benznidazole under similar conditions.[11][16] Critically, these compounds show very low cytotoxicity against various mammalian cell lines, resulting in exceptionally high selectivity indices, some exceeding 400.[16] This suggests a significantly wider therapeutic window compared to the reference drug.

Unraveling the Mechanism of Action

The trypanocidal action of 5-nitroindazoles is contingent on the bioreduction of the 5-nitro group.[22]

Proposed Mechanism of Action for 5-Nitroindazoles

G cluster_parasite T. cruzi Mitochondrion cluster_damage Cellular Damage Prodrug 5-Nitroindazole (Prodrug) NTR TcNTR (Nitroreductase) Prodrug->NTR Enters NAD NAD+ NTR->NAD Metabolite Reactive Metabolites (Nitroso, Hydroxylamine) NTR->Metabolite 2e- Reduction NADH NADH NADH->NTR DNA_damage DNA Damage Metabolite->DNA_damage Protein_damage Protein & Lipid Modification Metabolite->Protein_damage ROS Oxidative/Nitrosative Stress Metabolite->ROS Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis Protein_damage->Apoptosis ROS->Apoptosis

Caption: Activation of 5-nitroindazoles by TcNTR leads to cytotoxic metabolites.

Electrochemical and spectroscopic studies have confirmed that these compounds undergo a one-electron reduction to form a nitro-anion radical.[8] This process occurs within the parasite, driven by TcNTR. Unlike nifurtimox, which can engage in futile redox cycling with oxygen to produce superoxide radicals, some studies suggest that the mechanism of 5-nitroindazoles is more akin to benznidazole, where the highly reactive reduced species directly damage macromolecules without significant ROS generation via redox cycling.[8][22] However, other reports indicate that the downstream effects do involve the generation of reactive oxygen species (ROS) and the induction of an apoptosis-like cell death pathway in the parasite.[7][10] This suggests that while the initial activation step is clear, the precise downstream cascade may be complex and compound-dependent.

Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized 5-nitroindazole series reveals key structural features that govern their anti-T. cruzi activity:

  • The 5-Nitro Group is Essential: Analogs lacking the nitro group at the 5-position are inactive, confirming its critical role as the active pharmacophore.[23]

  • N-2 Substitution: The presence of a benzyl group at the N-2 position of the indazole ring is consistently associated with high potency.[16]

  • Substituents on the N-2 Benzyl Ring: Introducing electron-withdrawing groups, such as fluorine, on the N-2 benzyl ring can enhance trypanocidal activity (e.g., Compounds 12 and 17).[11] This may influence the electronic properties of the molecule, affecting its interaction with the TcNTR active site.

  • N-1 Substitution: Modifications at the N-1 position significantly impact both potency and pharmacokinetic properties. Small alkyl chains or functionalized ethyl groups (e.g., aminoethyl in Compound 16) have yielded highly potent and selective molecules.[16]

In Vivo Efficacy: Preclinical Evidence

The ultimate test for any drug candidate is its efficacy in a relevant animal model. Several of the most promising in vitro 5-nitroindazole hits have been advanced to murine models of acute Chagas disease.

In these studies, oral administration of compounds like derivative 16 and 24 to infected mice resulted in significant reductions in blood parasitemia.[16] In some cases, these compounds, when co-administered with a sub-optimal dose of benznidazole, showed a synergistic effect, reducing the parasite burden more effectively than either drug alone.[16] For example, combination therapy with compound 24 and BZN reduced peak parasitemia by over 91% and led to a 67% survival rate, compared to 100% mortality in the untreated group.[16] These findings not only validate the in vitro results but also suggest the potential of these new analogs for use in combination therapies, which could lower required doses and reduce toxicity.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the 5-nitroindazole scaffold as a highly promising starting point for the development of new drugs against Chagas disease. Analogs from this class consistently outperform the current standard of care, benznidazole, in preclinical in vitro models, demonstrating superior potency and, most importantly, a significantly improved selectivity index.

Key advantages include:

  • High Potency: Sub-micromolar activity against the clinically relevant amastigote stage.

  • Excellent Selectivity: Minimal toxicity to mammalian cells, suggesting a wider therapeutic window.

  • Validated Mechanism: Clear reliance on a parasite-specific enzyme for activation.

  • Promising In Vivo Data: Demonstrated ability to reduce parasite load in animal models.

Future work must focus on comprehensive preclinical development, including detailed pharmacokinetic and toxicology studies, to identify a lead candidate for clinical trials. The potential for combination therapy with existing drugs also warrants further investigation as a strategy to enhance efficacy and combat potential resistance. The 5-nitroindazole derivatives represent a tangible step forward in the quest for a safer, more effective treatment for the millions affected by Chagas disease.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Nitro-2,3-dihydro-1H-inden-1-one. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (CAS No. 22246-24-8), ensuring the safety of personnel and adherence to regulatory standards.

Core Principles: Hazard Assessment and Regulatory Context

Understanding the "why" behind disposal protocols is fundamental to building a culture of safety. This compound is a nitroaromatic compound, a class of chemicals that requires careful handling due to inherent toxicological and environmental risks.

  • Primary Hazard Profile : The primary acute hazard identified for this compound is that it is harmful if swallowed (H302).[1] It is marked with the GHS07 "Harmful/Irritant" pictogram.[1]

  • The Precautionary Principle for Nitroaromatics : Beyond acute toxicity, nitroaromatic compounds as a class are recognized for being environmental pollutants.[2] Many are recalcitrant to natural biodegradation, meaning they can persist in soil and water.[3][4] Some are also known to be toxic or mutagenic.[4][5] Therefore, the cardinal rule is to prevent any release into the environment. Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash. [2]

  • Regulatory Imperative : The disposal of hazardous chemical waste is strictly regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. All disposal procedures must comply with these regulations. The standard and required practice is to transfer chemical waste to a licensed treatment and disposal facility.[6]

Personal Protective Equipment (PPE) for Waste Handling

Appropriate PPE is the first line of defense against chemical exposure. The level of PPE should match the task being performed.

Task Minimum Required PPE Rationale
Handling Stock Compound Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Prevents incidental skin contact and eye exposure to the solid compound.
Preparing Solutions Nitrile Gloves, Chemical Safety Goggles, Lab Coat.Goggles provide superior protection from splashes compared to safety glasses.
Consolidating Waste Nitrile Gloves, Chemical Safety Goggles, Face Shield, Lab Coat.A face shield offers an additional layer of protection from splashes when handling larger volumes of liquid waste. Work should be performed in a chemical fume hood.
Spill Cleanup Chemical-Resistant Gloves (Nitrile), Chemical Safety Goggles, Lab Coat. A respirator may be necessary if significant dust is generated outside a fume hood.[7][8]Protects against direct contact with the spilled material and potential inhalation of dust.

Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.[7][8]

Standard Operating Protocol: Waste Collection and Segregation

Systematic collection is essential for safe and compliant disposal. The goal is to create a clearly identified, secure waste stream that can be easily processed by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Designate a Satellite Accumulation Area (SAA) Regulations require waste to be stored at or near the point of generation.[10] Designate a specific, secondary-contained area within your lab (e.g., a tray in a ventilated cabinet) for your this compound waste container.

Step 2: Select a Compatible Waste Container Use a sturdy, leak-proof container with a secure, screw-top cap.[10][11] The original container of a primary solvent (e.g., an empty 4L solvent bottle) is often a suitable choice for liquid waste. Ensure the container material is compatible with all components of the waste stream.

Step 3: Label the Container Correctly and Immediately The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound" and its CAS number "22246-24-8"

  • The names of all other constituents (solvents, etc.) and their approximate percentages.

  • The date accumulation started.

Step 4: Segregate Waste Streams Do not mix incompatible waste streams. [11] Collect waste containing this compound separately from other chemical waste unless you have confirmed their compatibility. Mixing can lead to dangerous reactions or complicate the final disposal process.

Step 5: Keep the Container Closed The waste container must be tightly capped at all times, except when you are actively adding waste.[11] This prevents the release of vapors and reduces the risk of spills.

Step 6: Request Pickup When the container is ¾ full or has reached your institution's storage time limit (e.g., 150 days), submit a hazardous waste pickup request through your EHS office.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is critical.

Small Spill of Solid Material (in a Chemical Fume Hood):

  • Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).[8]

  • Prevent the formation of dust.[8]

  • Gently sweep or wipe up the solid material with a damp paper towel. Avoid dry sweeping, which can aerosolize the powder.

  • Place the contaminated towels and any used cleaning materials into a sealed bag or container. Label it as hazardous waste with the chemical name.

  • Decontaminate the surface with soap and water.

  • Dispose of all waste materials through the hazardous waste stream.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

The Final Disposal Pathway: Professional Management

The only appropriate final disposal route for this compound is through a licensed hazardous waste management company, coordinated by your institution.

  • Prohibition of In-Lab Treatment : Do not attempt to neutralize or chemically treat this waste in the laboratory. The chemistry of nitroaromatic compounds can be complex, and improper treatment can create more hazardous byproducts or unsafe conditions.

  • Incineration : High-temperature incineration is a common and effective method for the complete destruction of organic hazardous waste, including nitroaromatic compounds.[12] Your designated disposal contractor will determine the most appropriate licensed facility and method.

By following these protocols, you ensure that your work with this compound is conducted safely from initial handling through final disposal, protecting yourself, your colleagues, and the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Routine Disposal Protocol cluster_2 Spill Response Protocol start Waste Generated: This compound routine Routine Waste Collection start->routine spill Accidental Spill Occurs start->spill select_container 1. Select & Label Compatible Container routine->select_container ppe_spill 1. Don Appropriate PPE spill->ppe_spill segregate 2. Segregate from Other Waste Streams select_container->segregate collect 3. Add Waste to Container (Keep Closed) segregate->collect store 4. Store in Designated SAA collect->store end_point Request Pickup by EHS / Licensed Contractor store->end_point contain 2. Contain & Clean Spill (No Dust Generation) ppe_spill->contain collect_spill 3. Collect Contaminated Materials contain->collect_spill decon 4. Decontaminate Area collect_spill->decon decon->end_point caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Nitro-2,3-dihydro-1H-inden-1-one (CAS No. 22246-24-8). As a nitrated aromatic ketone, this compound requires rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The following procedures are synthesized from established safety data and best practices for handling analogous chemical structures in a research and development setting.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2] The presence of the nitro group also warrants caution, as organic nitro compounds can have increased reactivity and thermal instability, sometimes leading to exothermic decomposition.[3][4]

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Acute Toxicity, OralH302Harmful if swallowed.Ingestion
Skin IrritationH315Causes skin irritation.Skin Contact
Eye IrritationH319Causes serious eye irritation.Eye Contact
Respiratory IrritationH335May cause respiratory irritation.Inhalation

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][6]

PPE Specification Table
PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to ANSI Z87.1 standards to protect against dust and splashes.[5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling solutions or performing vigorous reactions.[5][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[5][8] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat protects skin and personal clothing from contamination.[8] Given the nature of nitro compounds, a flame-resistant material is recommended.[7]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[7]

Operational and Logistical Plan

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

Engineering Controls and Pre-Handling Checklist

The primary defense against exposure is the use of robust engineering controls.[6]

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[9]

  • Safety Equipment: Ensure an ANSI-compliant safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[2]

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, clearly demarcate the work area within the fume hood. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[7] Use a spatula to handle the solid. Avoid scooping actions that could generate airborne particles.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[1][7] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements
  • Store this compound in a tightly closed, properly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency and Disposal Procedures

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the hazard.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Hazard Level evacuate->assess small_spill Small & Controllable? assess->small_spill don_ppe Don Full PPE (Incl. Respirator) small_spill->don_ppe Yes ehs_response Contact EHS for Large Spill Cleanup small_spill->ehs_response No contain Contain Spill (Avoid Dusting) don_ppe->contain cleanup Collect with Absorbent Place in Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate report Report to Supervisor/ EHS decontaminate->report ehs_response->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][2]

Chemical Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, excess reagent) in a designated, clearly labeled hazardous waste container.[7]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[7]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[2] Nitrated compounds may require specific disposal procedures, such as incineration, and should not be mixed with other waste streams without consulting EHS.[10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.